molecular formula C14H18N4O4 B3069550 2,5-Bis(allyloxy)terephthalohydrazide CAS No. 2227151-69-9

2,5-Bis(allyloxy)terephthalohydrazide

Cat. No.: B3069550
CAS No.: 2227151-69-9
M. Wt: 306.32 g/mol
InChI Key: INBXIOUJGPOHOA-UHFFFAOYSA-N
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Description

2,5-Bis(allyloxy)terephthalohydrazide is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(allyloxy)terephthalohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(allyloxy)terephthalohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(prop-2-enoxy)benzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h3-4,7-8H,1-2,5-6,15-16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBXIOUJGPOHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1C(=O)NN)OCC=C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Reticular Chemistry of Hydrazone-Linked Covalent Organic Frameworks: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Covalent organic frameworks (COFs) represent a paradigm shift in materials science, enabling the precise spatial arrangement of organic building blocks into predictable, highly crystalline porous networks[1]. Unlike traditional polymers, COFs are synthesized via dynamic covalent chemistry (DCC), which provides an intrinsic error-checking mechanism during crystallization. Among the various linkages available to materials scientists, hydrazone-linked COFs have garnered significant attention due to their exceptional chemical stability, structural flexibility, and abundant heteroatomic sites[2]. This whitepaper explores the reticular design, self-validating synthesis protocols, and emerging biomedical applications of hydrazone COFs, providing a comprehensive resource for researchers and drug development professionals.

The Mechanistic Superiority of Hydrazone Linkages

The fundamental principle of reticular chemistry is the geometric directionality of covalent bonds. Hydrazone bonds (–C=N–NH–) are formed through the condensation of aldehydes and hydrazides. Compared to standard imine linkages (formed via aldehydes and amines), hydrazone bonds exhibit superior resistance to hydrolysis[3].

This enhanced stability is rooted in molecular conformation. The presence of the adjacent nitrogen atom in the hydrazone linkage allows for intramolecular hydrogen bonding, which effectively locks the molecular conformation and protects the bond from proton attack in highly acidic environments[4]. Furthermore, the electron-rich nature of the hydrazone backbone provides abundant docking sites for metal coordination, making these frameworks highly effective for catalytic applications and the recovery of precious metals like Palladium (Pd) from wastewater[5].

Reticular Synthesis: Thermodynamics and Causality

The synthesis of hydrazone COFs is a delicate balance between kinetic bond formation and thermodynamic error correction. Solvothermal synthesis remains the gold standard, utilizing specific solvent mixtures and acid catalysts to drive the reversible Schiff-base condensation toward a highly crystalline thermodynamic minimum.

Synthesis M1 Aldehyde Monomer (e.g., TFPT) DCC Dynamic Covalent Chemistry (120°C, 72h) M1->DCC M2 Hydrazide Monomer (e.g., DETH) M2->DCC Solvent Solvent System (Dioxane/Mesitylene) Solvent->DCC Catalyst Acid Catalyst (6M Acetic Acid) Catalyst->DCC COF Hydrazone-Linked COF (Crystalline & Porous) DCC->COF Nucleophilic Attack & Proton Transfer

Workflow of hydrazone-linked COF synthesis via dynamic covalent chemistry.

Self-Validating Protocol: Solvothermal Synthesis of Tfpa-Od COF

This procedure details the synthesis of the Tfpa-Od COF, a hydrazone-linked framework optimized for heavy metal recovery and catalytic applications[5]. As a Senior Application Scientist, it is critical to view this protocol not as a list of instructions, but as a self-validating system where each physicochemical parameter strictly dictates the success of the subsequent phase.

Step 1: Monomer Stoichiometry and Preparation

  • Action: Combine Od (0.2732 mmol) and Tfpa (0.1822 mmol) in a 100 mL pressure vial[5].

  • Causality: Maintaining an exact molar ratio based on the symmetry of the building blocks is non-negotiable. Any deviation introduces terminal defect sites, which prematurely halt polymerization and degrade the long-range crystalline order.

Step 2: Solvent System Engineering

  • Action: Suspend the monomers in a 1:4 (v/v) mixture of mesitylene and 1,4-dioxane[5].

  • Causality: Dioxane acts as the primary solubilizer for the monomers, ensuring a homogeneous reaction phase. Mesitylene, a non-polar aromatic solvent, serves as a structural template that promotes π-π stacking interactions between the growing 2D sheets, driving the system toward a thermodynamically stable layered architecture.

Step 3: Catalytic Initiation

  • Action: Inject 1 mL of 6 M aqueous acetic acid[5].

  • Causality: The acid protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity for nucleophilic attack by the hydrazide. More importantly, the aqueous nature of the catalyst facilitates the reversibility of the condensation. This dynamic covalent chemistry provides an "error-checking" mechanism, allowing misaligned bonds to break and reform into the lowest-energy crystalline state.

Step 4: Deoxygenation

  • Action: Sonicate the mixture for 15 minutes under an inert atmosphere (N2 or Ar), then seal the vial tightly[5].

  • Causality: Sonication ensures complete dissolution and removes dissolved gases. The inert atmosphere is critical because amine and hydrazide precursors are highly susceptible to oxidative degradation at elevated temperatures, which would otherwise poison the framework with amorphous byproducts.

Step 5: Thermodynamic Curing

  • Action: Heat the sealed vial at 120 °C for 72 hours undisturbed[5].

  • Causality: The thermal energy overcomes the activation barrier for the reversible condensation. The extended 72-hour timeframe is required for the system to traverse the kinetic traps of amorphous oligomerization and settle into the deep thermodynamic well of a highly ordered crystalline lattice.

Step 6: Activation and Pore Clearance

  • Action: Collect the precipitate and subject it to sequential washing with deionized water, tetrahydrofuran (THF), and acetone. Dry overnight at 90 °C[5].

  • Causality: The synthesis leaves unreacted monomers, oligomers, and solvent molecules trapped within the pores. Sequential washing with solvents of varying polarities systematically flushes these impurities. Drying at 90 °C evaporates the volatile acetone without causing capillary-induced pore collapse, thereby "activating" the intrinsic porosity of the COF.

Quantitative Structural Profiles

The reticular design of hydrazone COFs allows for precise tuning of surface area and pore size. The table below summarizes the quantitative structural data of benchmark hydrazone-linked frameworks.

FrameworkLinkage TypeBET Surface Area (m²/g)Pore Size (nm)Notable Application / Property
COF-42 Hydrazone7102.8Enhanced thermal stability (~280 °C)[1]
COF-43 Hydrazone6203.8High chemical stability in aqueous media[1]
JLU COF-4 Hydrazone923N/AHigh crystallinity and porosity[1]
Tfpa-Od COF Hydrazone~372.6 (Adsorption Cap.)MesoporousUltrahigh Pd(II) capture from wastewater[5]

Biomedical Translation: pH-Responsive Drug Delivery

Beyond industrial catalysis and environmental remediation, hydrazone COFs are uniquely positioned for targeted drug delivery due to their inherent pH-responsive nature[6]. Their highly ordered porous architectures provide massive surface areas for high-capacity drug loading, while their chemical stability ensures biocompatibility[7].

In the neutral environment of systemic circulation (pH ~7.4), the hydrazone linkage maintains robust stability, securely encapsulating the therapeutic payload and preventing premature drug leakage (which often leads to systemic toxicity). However, upon endocytosis into the mildly acidic tumor microenvironment (pH 5.0–6.5) or intracellular endosomes, the increased proton concentration catalyzes the rapid hydrolysis of the hydrazone bonds[6]. This structural degradation triggers a localized, controlled release of the drug directly at the therapeutic site, maximizing efficacy while minimizing off-target side effects.

DrugDelivery Load Drug Loading (Porous Hydrazone COF) Transport Systemic Circulation (Stable at pH 7.4) Load->Transport TME Tumor Microenvironment (Acidic pH 5.0 - 6.5) Transport->TME Cleavage Hydrazone Bond Cleavage (Hydrolysis) TME->Cleavage Release Targeted Drug Release Cleavage->Release

pH-responsive drug delivery mechanism utilizing hydrazone-linked COFs.

Conclusion

Hydrazone-linked covalent organic frameworks represent a highly versatile class of porous materials. By leveraging the principles of reticular chemistry and dynamic covalent assembly, researchers can engineer frameworks with atomic precision. The unique conformational locking and hydrolytic stability of the hydrazone bond not only make these materials robust candidates for harsh environmental remediation but also open sophisticated pathways for stimuli-responsive drug delivery systems. As synthesis methodologies evolve from harsh solvothermal conditions to greener, scalable alternatives, the commercial and clinical viability of hydrazone COFs will continue to expand.

References

1.6, Taylor & Francis[6]. 2.5, ACS Applied Materials & Interfaces / PMC[5]. 3. 7, rhhz.net[7]. 4. 1, MDPI[1]. 5. 3, Chemical Science (RSC Publishing)[3]. 6.2, co99.net[2]. 7. 4, RSC Publishing[4].

Sources

Topological Blueprints: Monomer Geometry and Lattice Design

Author: BenchChem Technical Support Team. Date: March 2026

Architecting the Future of Nanomedicine: Design Principles for Functionalized 2D COF Monomers

Executive Summary The transition of 2D Covalent Organic Frameworks (COFs) from serendipitous discovery to rational, bottom-up design represents a paradigm shift in nanomedicine. Unlike traditional Metal-Organic Frameworks (MOFs) that often suffer from heavy metal toxicity, COFs are constructed entirely from light-weight elements (H, B, C, N, and O)[1], yielding ultra-low density architectures (often as low as 0.17 g/cm³)[2]. This whitepaper outlines the core design principles, thermodynamic rationales, and self-validating experimental workflows required to engineer functionalized 2D COF monomers for targeted, stimuli-responsive drug delivery.

The foundation of 2D COF design lies in reticular chemistry—the logical mapping of monomer symmetry to macroscopic lattice topology. By carefully selecting the geometric angles of the monomeric building blocks, we can pre-design the pore geometry and surface area of the resulting framework[1].

Recent advancements have moved beyond simple binary systems (e.g., combining C2 and C3 symmetric monomers) to a sophisticated "two-in-one" strategy utilizing bifunctional monomers[3]. This approach allows researchers to modulate the topology of the COF simply by altering the solvent system or monomer concentration.

Causality in Experimental Choice: Why does topology matter for drug delivery? Depending on the solvent, a bifunctional monomer can selectively crystallize into a rhombic square (sql) lattice featuring a single-pore (SP) structure, or a Kagome (kgm) lattice featuring a dual-pore (DP) structure[3]. For nanomedicine, dual-pore architectures are highly advantageous. The larger mesopores provide a high-capacity reservoir for bulky chemotherapeutics, while the adjacent micropores can be independently functionalized with targeting ligands or adjuvant molecules, enabling synergistic combination therapies[3].

TopologyLogic M1 C2 & C3 Symmetries (e.g., Linear + Triangular) L1 Hexagonal Lattice (hcb) Uniform Pores M1->L1 Standard Condensation M2 Bifunctional Monomers ('Two-in-One' Strategy) L2 Kagome Lattice (kgm) Dual-Pore System M2->L2 Solvent A Directed L3 Rhombic Square (sql) Single-Pore System M2->L3 Solvent B Directed App Optimized Drug Loading & Controlled Release L1->App L2->App L3->App

Caption: Logical mapping of monomer symmetry to 2D COF topology and biomedical application.

Dynamic Covalent Chemistry (DCC): The Engine of Biodegradability

The defining feature of COFs is their reliance on Dynamic Covalent Chemistry (DCC). The reversible nature of linkages like boronate esters (B-O) and imines (C=N) is a double-edged sword: it provides the thermodynamic "error-correction" necessary to achieve highly crystalline, porous structures during synthesis, but it also dictates the framework's degradation kinetics in biological fluids[4].

Mechanistic Insight: For drug delivery, the framework must remain stable in the bloodstream (pH 7.4) but degrade rapidly upon cellular internalization.

  • Boronate Esters: While highly reversible, they are often too susceptible to hydrolysis, leading to premature drug leakage before reaching the target site[4].

  • Imines: Imine-linked COFs offer superior physiological stability. To further prevent premature hydrolysis in the bloodstream, imine bonds can be engineered to undergo irreversible enol-to-keto tautomerism, effectively locking the framework[1].

  • Stimuli-Responsive Cleavage: When the COF nanocarrier enters the acidic tumor microenvironment (TME, pH 4.5–6.5) or endo/lysosomes, the imine or triazine nitrogens become protonated. This protonation disrupts the charge balance, weakens the hydrophobic interactions holding the drug payload, and catalyzes the hydrolysis of the dynamic covalent bonds, leading to a burst release of the therapeutic agent[1],[5].

TMEPathway Start DOX-Loaded COF (pH 7.4) TME Tumor Microenvironment (pH 4.5-6.5) Start->TME Protonation Linkage Protonation (Imine/Triazine) TME->Protonation Cleavage Bond Cleavage & Framework Degradation Protonation->Cleavage Release Targeted DOX Release & Apoptosis Cleavage->Release

Caption: Stimuli-responsive drug release pathway triggered by the acidic tumor microenvironment.

Functionalization Strategies for Biomedical Efficacy

To optimize pharmacokinetics, the native COF skeleton must be functionalized. This can be achieved via two primary routes[4]:

  • Pre-Synthetic (Bottom-Up) Functionalization: Incorporating functional groups directly onto the monomer backbone prior to polymerization. While this ensures a mathematically precise, homogeneous distribution of functional sites, bulky groups can sterically hinder the dynamic error-correction process, resulting in poor crystallinity.

  • Post-Synthetic Modification (PSM): Synthesizing a highly crystalline "parent" COF with reactive handles (e.g., alkynes or unreacted amines), followed by click chemistry to attach targeting ligands (e.g., folic acid) or hydrophilic polymers (e.g., PEG). This preserves the delicate pore topology while drastically enhancing biocompatibility and circulation time[4].

Self-Validating Experimental Protocols: Synthesis to Drug Loading

A robust protocol must be a self-validating system. You cannot proceed to drug loading without first proving the structural integrity and porosity of the empty carrier. Below is the standardized workflow for synthesizing and loading an imine-linked 2D COF with Doxorubicin (DOX).

Step 1: Monomer Preparation Dissolve the aldehyde and amine monomers in a carefully selected solvent mixture (typically mesitylene/dioxane) to balance the solubility of the precursors and the insolubility of the growing polymer.

Step 2: Solvothermal Polymerization Add aqueous acetic acid (typically 3-6 M) to the mixture, seal in a Pyrex tube, and heat at 120°C for 72 hours.

  • Causality: Acetic acid is not merely a catalyst; it finely tunes the kinetics of the imine condensation. It ensures the reaction remains reversible long enough for the amorphous polymer precipitate to self-correct into a highly ordered, crystalline lattice[1].

Step 3: Isolation and Activation Isolate the powder via centrifugation and wash extensively via Soxhlet extraction. Activate the COF using Supercritical CO₂ (scCO₂).

  • Causality: Traditional vacuum drying often leads to catastrophic pore collapse due to the immense capillary forces exerted by evaporating solvent menisci. scCO₂ activation gracefully transitions the solvent out of the pores without crossing a liquid-gas phase boundary, preserving the ultra-high surface area[6].

Step 4: Structural Validation (The Gatekeeper Step) Before any biological application, validate the framework. Use Powder X-Ray Diffraction (PXRD) to confirm long-range crystalline order, and Nitrogen Physisorption (BET method) to confirm permanent porosity and surface area. If BET surface area is <800 m²/g, do not proceed to Step 5.

Step 5: Drug Loading Incubate the activated COF with DOX in a dark, aqueous environment for 24 hours.

  • Causality: DOX loading is thermodynamically driven by strong π-π stacking interactions between the drug's electron-rich anthracycline rings and the COF's extended aromatic skeleton, supplemented by hydrophobic interactions within the nanopores[1].

Workflow Step1 1. Monomer Prep Aldehyde + Amine Mesitylene/Dioxane Step2 2. Solvothermal Synthesis 120°C, 72h Acetic Acid Catalyst Step1->Step2 Step3 3. Isolation & Activation Soxhlet Extraction Supercritical CO2 Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Drug Loading DOX Incubation π-π Stacking Step4->Step5

Caption: Experimental workflow for the synthesis, validation, and drug loading of 2D COFs.

Quantitative Data: Linkage Profiling

The selection of the covalent linkage is the most critical variable in designing a biomedical COF. The table below synthesizes the thermodynamic and kinetic profiles of common linkages to guide monomer selection[4],[1].

Linkage TypeDynamic BondReversibility (During Synthesis)Physiological Stability (pH 7.4)TME Responsiveness (pH < 6.5)Biomedical Suitability
Boronate Ester B-OVery HighLow (Prone to rapid hydrolysis)HighLimited (Risk of premature leakage)
Imine C=NModerateHigh (Enhanced via tautomerism)High (Protonation-driven cleavage)Optimal (Targeted, controlled delivery)
Triazine C-NLowVery HighLow (Requires harsh conditions)Poor (Lacks necessary biodegradability)

References

  • [3] Zhao, Z., et al. "Topology modulation of 2D covalent organic frameworks via a “two-in-one” strategy." Nanoscale (RSC Publishing), 2021. URL:[Link]

  • [4] Mura, S., et al. "2D Covalent Organic Frameworks for Biomedical Applications." Advanced Functional Materials (Taylor & Francis / Wiley), 2020. URL:[Link]

  • [1] Zhao, F., et al. "Covalent Organic Frameworks: From Materials Design to Biomedical Application." Nanomaterials (MDPI), 2018. URL:[Link]

  • [6] Feriante, C. H., et al. "Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation." Advanced Materials, 2020. URL:[Link]

  • [2] Zhao, F., et al. "Covalent Organic Frameworks: From Materials Design to Biomedical Application." Nanomaterials (MDPI), 2018. URL:[Link]

  • [5] Liu, W., et al. "Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents." Materials (MDPI), 2022. URL:[Link]

Sources

The Role of Allyloxy Pendant Groups in Covalent Organic Framework (COF) Pore Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Reticular Chemistry, Materials Science, and Nanomedicine

Introduction: The Paradigm of Pore Surface Engineering in COFs

Covalent Organic Frameworks (COFs) are a class of highly ordered, crystalline porous polymers constructed from organic building blocks via reversible covalent bonds. While the topological predictability of COFs is well-established, the frontier of COF research lies in pore surface engineering —the precise tailoring of the internal chemical environment of the nanochannels to achieve targeted functionalities such as drug delivery, selective ion transport, and solid-state ion conduction[1].

Among the various functional handles used for pore engineering, the allyloxy pendant group (-O-CH₂-CH=CH₂) has emerged as a uniquely powerful structural motif. Unlike rigid aromatic substituents that can disrupt framework crystallization, or highly reactive alkynes that risk unwanted homocoupling during solvothermal synthesis, allyloxy groups offer a perfect balance. They provide sufficient rotational freedom to maintain framework crystallinity while offering a highly reactive terminal alkene for post-synthetic modification (PSM)[2].

This whitepaper provides an in-depth technical analysis of how allyloxy pendant groups dictate COF pore engineering, detailing the underlying chemical causality, performance metrics, and field-proven experimental workflows.

The Chemical Causality of Allyloxy Pendants

As a Senior Application Scientist, it is crucial to understand why the allyloxy group behaves the way it does within a confined nanopore, rather than just observing the end result. The utility of allyloxy groups is governed by three primary mechanistic pathways.

Thiol-Ene "Click" Chemistry for Post-Synthetic Modification

The terminal double bond of the allyloxy group is highly susceptible to radical-mediated thiol-ene "click" reactions. Because this reaction is bio-orthogonal, highly efficient, and generates no toxic byproducts, it allows researchers to graft complex molecules (e.g., poly(ethylene glycol) methyl ether methacrylate (PEGMA), chiral selectors, or targeting ligands) directly onto the pore walls after the COF has crystallized[2][3]. This two-step approach (bottom-up synthesis followed by PSM) ensures that bulky functional groups do not sterically hinder the initial crystallization process.

Interlayer Crosslinking via Olefin Metathesis

In two-dimensional (2D) COFs, layers stack via π-π interactions, which can be susceptible to solvent-induced exfoliation. Allyloxy groups located on adjacent stacked layers can be subjected to olefin metathesis. This crosslinks the 2D sheets into a robust 3D cage-like or tubular architecture, drastically improving the chemical and mechanical stability of the framework in harsh acidic or basic environments[1][4].

Conformational Adaptability ("Molecular Springs")

In energy storage applications, such as lithium-ion battery anodes, the rigid backbone of standard COFs often fractures under the volume expansion of Li-ion insertion. The incorporation of allyloxy side chains injects electron density into the π-system via resonance effects and provides a semi-flexible network. These pendant chains act as "molecular springs," buffering the volume variation during cycling and maintaining the structural integrity of the electrode[5].

G A Li-Ion Insertion into COF B Electrode Volume Expansion A->B C Allyloxy Pendants Act as Molecular Springs B->C D Buffer Structural Strain C->D E Maintain COF Crystallinity & Cycling Stability D->E

Mechanism of allyloxy pendant groups buffering volume expansion in Li-ion battery anodes.

Quantitative Impact on COF Performance

The introduction of allyloxy groups, and their subsequent modification, fundamentally alters the physicochemical properties of the COF. The following table synthesizes quantitative data from recent authoritative studies demonstrating these enhancements.

Base MonomerModification StrategyResulting Property / ApplicationKey Performance Metric
2,5-Bis(allyloxy)terephthalohydrazide Radical polymerization with PEGMASolid-state electrolyte for Li-batteriesIonic conductivity: 5.3 × 10⁻⁵ S/cm; Li⁺ transference number: 0.47[2]
Allyloxy-functionalized hydrazide In situ growth on carbon nanotubesSemi-flexible Li-ion battery anode781 mAh/g at 0.1 A/g; 98% capacity retention after 1500 cycles[5]
BATHz-Bt Direct pore surface exposureHeavy metal (Hg²⁺) fluorescence probeHigh quantum yield (13.6%); Selective fluorescence quenching[6]
Dual-pore COF (COF-OAl) Interlayer cross-linking (Olefin metathesis)Formation of aggregated nanotubesMean nanotube diameter: 5.6 ± 0.5 nm; High stability under ultrasound[4]

Verified Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each step has proceeded as intended before moving to the next.

Protocol A: Bottom-Up Synthesis of an Allyloxy-Functionalized COF

This protocol utilizes 2,5-bis(allyloxy)terephthalohydrazide as the primary functional monomer to generate a hydrazone-linked COF[2][3].

  • Monomer Preparation: In a standard 10 mL Pyrex tube, add 0.1 mmol of 2,5-bis(allyloxy)terephthalohydrazide and 0.1 mmol of the chosen trialdehyde (e.g., 1,3,5-triformylbenzene).

  • Solvent System: Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v, 2.0 mL total), followed by 0.2 mL of aqueous acetic acid (6 M) as the catalyst.

  • Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube.

  • Crystallization: Heat the sealed tube in an oven at 120 °C for 72 hours undisturbed.

  • Isolation & Activation: Cool to room temperature. Isolate the precipitate via centrifugation. Wash sequentially with anhydrous THF and acetone to remove unreacted monomers. Soxhlet extract with THF for 24 hours.

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). A sharp, intense peak at low angles (e.g., 2θ ≈ 3-5°) confirms the formation of an extended crystalline network. FT-IR must show the appearance of a C=N stretch (~1620 cm⁻¹) and the retention of the allylic C=C stretch (~1645 cm⁻¹).

Protocol B: Photo-Induced Thiol-Ene Click Modification

This protocol engineers the pore surface by grafting a functional thiol onto the allyloxy-COF.

  • Dispersion: Disperse 50 mg of the activated allyloxy-COF in 5 mL of anhydrous THF in a quartz flask.

  • Reagent Addition: Add an excess of the desired thiol (e.g., 1,2-ethanedithiol, 1.0 mmol) and 5 mg of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Reaction: Purge the system with Argon for 15 minutes. Irradiate the stirring suspension with a 365 nm UV lamp (10 W) for 4 hours at room temperature.

  • Purification: Recover the modified COF by filtration. Wash extensively with THF and ethanol to remove unreacted thiols and initiator byproducts. Dry under vacuum at 60 °C.

  • Self-Validation Checkpoint: Conduct FT-IR spectroscopy. The successful quantitative click reaction is validated by the complete disappearance of the terminal allylic C=C stretch (~1645 cm⁻¹) and the appearance of specific bands related to the grafted molecule.

G A 2,5-Bis(allyloxy) terephthalohydrazide C Hydrazone Condensation A->C B Aldehyde Monomer B->C D Allyloxy-COF (Pristine Pores) C->D E Thiol-Ene Click (UV/Initiator) D->E F Functionalized COF (Engineered Pores) E->F

Workflow for synthesizing and modifying allyloxy-COFs via thiol-ene click chemistry.

Applications in Advanced Technologies

Solid-State Electrolytes and Li-Ion Batteries

The safety risks associated with liquid electrolytes in lithium-ion batteries drive the demand for solid-state alternatives. By utilizing the allyloxy pendant groups to graft poly(ethylene glycol) methyl ether methacrylate (PEGMA) into the COF pores via radical polymerization, researchers have created comb-like PEG-functionalized COFs. These engineered pores provide continuous, highly ordered conduction pathways for Li⁺ ions, yielding an impressive ionic conductivity of 5.3 × 10⁻⁵ S/cm and a high lithium-ion transference number of 0.47[2].

Heavy Metal Sensing and Environmental Remediation

The un-modified allyloxy pendant group itself possesses unique electronic properties. The oxygen atom in the ether linkage, combined with the terminal alkene, acts as a highly specific acceptor for mercury ions (Hg²⁺). When integrated into a fluorescent COF backbone (such as a pyrene-based building block), the binding of Hg²⁺ to the allyloxy groups triggers a rapid and selective quenching of the framework's fluorescence. This mechanism enables the deployment of allyloxy-COFs as ultrasensitive, reversible environmental probes for toxic heavy metal detection in water purification systems[6].

Conclusion

The integration of allyloxy pendant groups into Covalent Organic Frameworks represents a masterclass in reticular chemistry and pore surface engineering. By acting as reactive anchors for thiol-ene click chemistry, structural buffers against mechanical strain, and specific binding sites for heavy metals, allyloxy groups transform static porous networks into dynamic, application-specific materials. For drug development professionals and materials scientists, mastering the manipulation of these pendant groups is essential for the next generation of nanomedicines, solid-state batteries, and advanced separation membranes.

References

  • Two-Dimensional Heteropore Covalent Organic Frameworks: From Construction to Functions. Accounts of Chemical Research - ACS Publications. Available at:[Link]

  • In situ growth of semi-flexible covalent organic frameworks on carbon nanotubes for high-stability lithium-ion battery anodes. Journal of Colloid and Interface Science. Available at:[Link]

  • A Novel Strategy to Functionalize Covalent Organic Frameworks for High-Energy Rechargeable Lithium Organic Batteries via Graft Polymerization in Nano-Channels. ResearchGate. Available at:[Link]

  • Application of Synthesized 2,5-Bis(allyloxy)terephthalohydrazide Functionalized Covalent Organic Framework Material as a Fluorescence Probe for Selective Detection of Mercury (II). ResearchGate / Materials Today Communications. Available at:[Link]

Sources

2,5-Bis(allyloxy)terephthalohydrazide CAS 2227151-69-9 supplier

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2,5-Bis(allyloxy)terephthalohydrazide (CAS 2227151-69-9), a critical organic linker used in the fabrication of functionalized Covalent Organic Frameworks (COFs).

Functional Building Blocks for Next-Generation Covalent Organic Frameworks

Executive Summary

2,5-Bis(allyloxy)terephthalohydrazide (CAS 2227151-69-9), often abbreviated as BATH , is a specialized bifunctional linker designed for reticular chemistry. Unlike standard terephthalohydrazides, BATH incorporates two pendant allyloxy groups at the 2,5-positions of the benzene ring. These allyl moieties serve as "chemical handles," enabling pre-designed post-synthetic modification (PSM) of the resulting porous frameworks via thiol-ene "click" chemistry or radical polymerization. This guide outlines the compound's synthesis, its role in constructing hydrazone-linked COFs, and its validation in high-value applications such as solid-state battery electrolytes and heavy metal sensing.[1]

Chemical Profile & Specifications

PropertySpecification
CAS Number 2227151-69-9
IUPAC Name 2,5-bis(prop-2-en-1-yloxy)benzene-1,4-dicarbohydrazide
Formula C₁₄H₁₈N₄O₄
Molecular Weight 306.32 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; slightly soluble in hot ethanol; insoluble in water
Purity Requirement >97% (HPLC) required for high-crystallinity COF synthesis
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light
Structural Utility

The molecule features two distinct functional zones:[1]

  • Structural Anchors (Hydrazides): The para-positioned hydrazide groups (-CONHNH₂) react with aldehydes to form the robust hydrazone backbone of the COF.

  • Functional Pendants (Allyloxy): The ortho-positioned allyloxy groups (-OCH₂CH=CH₂) remain unreacted during framework assembly, protruding into the pore channels to act as sites for secondary functionalization.

Synthesis & Production Logic

Expertise Note: While commercial suppliers exist, in-house synthesis is often preferred to ensure fresh hydrazide groups, which are prone to oxidation.

Reticular Synthesis Workflow

The synthesis proceeds from 2,5-dihydroxyterephthalic acid.[2] The critical quality control point is the complete allylation of the hydroxyl groups before hydrazide formation to prevent side reactions during COF assembly.

SynthesisPath Start 2,5-Dihydroxyterephthalic Acid (Diethyl Ester) Step1 Allylation (Allyl Bromide, K2CO3) Start->Step1 Reflux, 96h Inter Diethyl 2,5-bis(allyloxy) terephthalate Step1->Inter Step2 Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 EtOH, 80°C Final 2,5-Bis(allyloxy) terephthalohydrazide (BATH) Step2->Final Yield ~85%

Figure 1: Synthetic pathway transforming the dihydroxy precursor into the bifunctional BATH linker.

Detailed Protocol: Ester to Hydrazide

This step converts the intermediate diethyl 2,5-bis(allyloxy)terephthalate into the final product.

  • Reagents:

    • Diethyl 2,5-bis(allyloxy)terephthalate (10 mmol)

    • Hydrazine hydrate (80%, excess, ~100 mmol)

    • Absolute Ethanol (50 mL)

  • Procedure:

    • Dissolve the ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise while stirring.

    • Reflux the mixture at 80°C for 12–24 hours. A heavy precipitate typically forms.

    • Work-up: Cool to room temperature. Filter the white solid.[2]

    • Purification: Wash extensively with cold ethanol and diethyl ether to remove unreacted hydrazine. Recrystallize from ethanol/DMF if necessary.

    • Validation: Check 1H NMR for the disappearance of ethyl ester signals (approx. 1.4 ppm and 4.4 ppm) and appearance of hydrazide protons.

COF Engineering & Applications

The primary utility of CAS 2227151-69-9 is in the construction of Functionalized Hydrazone COFs .[1]

Mechanism of Action: The "Click" Advantage

Standard COFs often lack specific binding sites. BATH-based COFs provide alkene groups lining the pores.

  • Battery Electrolytes: The allyl groups react with PEG-methacrylate (PEGMA) to create solid-state ion-conducting channels.[1]

  • Heavy Metal Sensing: The electron-rich allyloxy oxygen atoms act as Lewis bases, coordinating with soft acids like Mercury (Hg²⁺), causing fluorescence quenching.

COF_Application cluster_Apps Post-Synthetic Modification (PSM) Linker BATH Linker (CAS 2227151-69-9) COF Pristine COF (Allyl-Pendants) Linker->COF Solvothermal Synthesis (Schiff Base Rxn) Aldehyde Aldehyde Node (e.g., 1,3,5-Triformylbenzene) Aldehyde->COF App1 Route A: Radical Polymerization (with PEGMA) COF->App1 App2 Route B: Ion Coordination (Direct Interaction) COF->App2 Result1 Solid-State Li+ Electrolyte (High Ionic Conductivity) App1->Result1 Result2 Hg2+ Fluorescence Sensor (Quenching Mechanism) App2->Result2

Figure 2: Engineering logic showing the transformation of the BATH linker into functional devices.

Experimental Protocol: Synthesis of BATHz-Bt COF

Based on the methodology established by Yin et al. (2021).

Objective: Synthesize a fluorescent COF (BATHz-Bt) for Hg²⁺ detection.

Materials
  • Amine: 2,5-Bis(allyloxy)terephthalohydrazide (BATH)[1][3][4]

  • Aldehyde: 1,3,5-Benzenetricarboxaldehyde (Bt)

  • Solvent: Mesitylene / 1,4-Dioxane (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6M)

Step-by-Step Methodology
  • Charge: In a Pyrex tube (10 mL), weigh BATH (0.15 mmol) and Bt (0.10 mmol). Note: Maintain a 1.5:1 molar ratio to balance functional groups.

  • Solvation: Add 3.0 mL of the Mesitylene/Dioxane mixture. Sonicate for 10 minutes to ensure dispersion.

  • Catalysis: Add 0.3 mL of 6M aqueous acetic acid. Flash freeze the tube in liquid nitrogen.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for high crystallinity). Flame-seal the tube under vacuum.

  • Crystallization: Place the sealed tube in an oven at 120°C for 72 hours .

  • Isolation:

    • Cool to room temperature.[2]

    • Filter the yellow precipitate.

    • Soxhlet Extraction: Wash with THF and Ethanol for 24 hours to remove unreacted oligomers.

    • Activation: Dry under vacuum at 80°C for 12 hours.

Characterization Checklist (Self-Validation)
  • PXRD: Look for sharp peaks at low 2θ angles (typically <10°) indicating long-range order.

  • FT-IR: Disappearance of N-H stretching (3300 cm⁻¹) and C=O aldehyde stretching (1690 cm⁻¹); appearance of C=N imine stretch (~1620 cm⁻¹).

  • Porosity: BET surface area analysis (N₂ sorption at 77 K).

Supply Chain & Sourcing Considerations

When sourcing CAS 2227151-69-9, researchers must verify the following:

  • Purity: Must be >97%. Impurities (mono-hydrazides or unreacted esters) act as "defect sites," terminating the crystal growth of the COF.

  • Color: Should be off-white. Dark yellow or brown indicates oxidation of the hydrazide groups.

  • Custom Synthesis: Due to its niche application, this compound is often "made-to-order" by catalog suppliers (e.g., BLD Pharm, Fluorochem, Ossila). Lead times can range from 2–4 weeks.

References

  • Ossila. 2,5-Bis(allyloxy)terephthalohydrazide | 2227151-69-9 Product Guide.Link

  • Yin, Y., et al. (2021).[1] Application of synthesized 2,5-bis(allyloxy)terephthalohydrazide functionalized covalent organic framework material as a fluorescence probe for selective detection of mercury (II). Materials Today Communications, 27, 102440.[1][3] Link[1][3]

  • Tan, X., et al. (2024).[1] Flexible solid-state electrolyte based on comb-like PEG-functionalized covalent organic frameworks for lithium metal batteries.[1] Polymer Chemistry, 15, 454–464.[1] Link

  • Li, X., et al. (2020).[1] Solution processable covalent organic framework electrolytes for all-solid-state Li organic batteries.[1] ACS Energy Letters, 5(11), 3498–3506.[1] Link[1]

  • PubChem. 2,5-Bis(allyloxy)terephthalic acid (Precursor Data).Link

Sources

A Comparative Analysis of Alkoxy-Functionalized Terephthalohydrazide Derivatives: Synthesis, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

The terephthalohydrazide scaffold represents a privileged structure in medicinal chemistry and materials science, characterized by its rigid, symmetrical, and versatile nature. Functionalization of this core, particularly through the introduction of alkoxy groups, provides a powerful strategy to modulate its physicochemical properties and biological activities. This guide offers a comprehensive technical overview of alkoxy-functionalized terephthalohydrazide derivatives. We delve into the causal rationale behind synthetic strategies, provide detailed, self-validating experimental protocols, and present a comparative analysis of the structural and biological properties of these compounds. Through a synthesis of literature-derived data and field-proven insights, this document serves as a vital resource for professionals engaged in the design and development of novel therapeutic agents and functional materials based on this promising chemical class.

The Strategic Importance of the Terephthalohydrazide Scaffold

The terephthalic dihydrazide core is a bifunctional molecule derived from terephthalic acid.[1] Its structure is defined by a central benzene ring with two hydrazide groups (-CONHNH₂) in a para configuration. This arrangement imparts several key features:

  • Structural Rigidity: The aromatic core provides a conformationally restricted backbone, which is often advantageous for specific binding to biological targets.

  • Hydrogen Bonding Capability: The hydrazide moieties contain multiple hydrogen bond donors (N-H) and acceptors (C=O), enabling strong and directional interactions with proteins and other macromolecules.[2]

  • Synthetic Versatility: The terminal amino groups of the hydrazide are highly nucleophilic and readily react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone (Schiff base) derivatives.[3] This modularity allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR).

The Role of Alkoxy Functionalization

The introduction of alkoxy (-OR) groups onto the terephthalohydrazide framework, typically via reaction with alkoxy-substituted benzaldehydes, is a critical strategy for fine-tuning molecular properties.[4][5] The choice of the alkoxy group—its chain length, branching, and position on the aromatic ring—directly influences:

  • Lipophilicity: Increasing the length of the alkyl chain enhances lipophilicity, which can improve membrane permeability and alter the compound's pharmacokinetic profile.

  • Solubility: While longer alkyl chains decrease aqueous solubility, the oxygen atom of the alkoxy group can still act as a hydrogen bond acceptor, mitigating this effect to some extent.

  • Steric Profile: The size and position of the alkoxy group can create specific steric hindrance or favorable van der Waals interactions within a receptor's binding pocket.

  • Electronic Effects: The oxygen atom is an electron-donating group, which can modulate the electronic density of the aromatic ring and influence non-covalent interactions like π-π stacking.

These modifications are instrumental in optimizing the compound for specific applications, from enhancing antimicrobial potency to tuning the coordination properties for materials science.[6][7]

Synthetic Strategies and Mechanistic Considerations

The most prevalent and efficient method for synthesizing alkoxy-functionalized terephthalohydrazide derivatives is a two-step process. The first step involves the synthesis of the core terephthalic dihydrazide, which can even be sourced from the aminolysis of polyethylene terephthalate (PET) waste, highlighting a green chemistry approach.[8][9] The second, and most critical, step is the condensation reaction with a selected alkoxy-substituted aldehyde.

General Synthesis Workflow

The overall workflow involves the acid-catalyzed condensation of terephthalic dihydrazide with two equivalents of an appropriate alkoxy-benzaldehyde.[5] The acid catalyst (e.g., acetic or sulfuric acid) serves to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal amine of the hydrazide. The reaction is typically driven to completion by refluxing in a suitable solvent like ethanol, which facilitates the removal of the water byproduct.[3]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization A Dimethyl Terephthalate + Hydrazine Hydrate B Terephthalic Dihydrazide (Core) A->B Reflux in Methanol D Final Alkoxy-Functionalized Terephthalohydrazide Derivative B->D Reflux in Ethanol Acid Catalyst (e.g., H₂SO₄) C Alkoxy-Substituted Benzaldehyde (2 eq.) C->D

Caption: General synthetic workflow for alkoxy-terephthalohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of N¹,N⁴-bis(3,4-dimethoxybenzylidene)terephthalohydrazide

This protocol provides a self-validating system for synthesizing a representative compound, based on established methodologies.[5]

Materials:

  • Terephthalic dihydrazide (1.94 g, 10 mmol)

  • 3,4-dimethoxybenzaldehyde (3.32 g, 20 mmol)

  • Absolute Ethanol (150 mL)

  • Concentrated Sulfuric Acid (3-4 drops)

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: Suspend terephthalic dihydrazide (10 mmol) in 100 mL of absolute ethanol in the round-bottom flask. Add 3,4-dimethoxybenzaldehyde (20 mmol). Rationale: Ethanol serves as a good solvent for the aldehyde and allows for a reaction temperature that facilitates dehydration without significant side product formation.

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid to the mixture while stirring. Rationale: The strong acid acts as a catalyst to activate the aldehyde's carbonyl group for nucleophilic attack.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) using the heating mantle. Maintain reflux for 4-6 hours. Rationale: Refluxing provides the necessary activation energy and prevents solvent loss, allowing the reaction to proceed to completion.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming reaction completion.

  • Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution. Rationale: The product is typically much less soluble in cold ethanol than the reactants.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. A high-purity, off-white solid is typically obtained.[5]

Comparative Physicochemical and Biological Characterization

The identity and purity of synthesized derivatives are confirmed using a suite of spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][8] Subtle changes in the alkoxy substituent lead to predictable shifts in spectral data and significant variations in biological activity.

Spectroscopic Hallmarks
  • FT-IR (cm⁻¹): Key absorbances include the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (1640-1660 cm⁻¹), and the azomethine C=N stretch (1580-1620 cm⁻¹). The presence of Ar-O-C stretches (around 1250 cm⁻¹ and 1020 cm⁻¹) confirms the alkoxy functionalization.[10]

  • ¹H NMR (ppm): Diagnostic signals include the amide N-H proton (a singlet around δ 11.5-12.0), the azomethine C-H proton (a singlet around δ 8.5-8.9), and signals corresponding to the aromatic protons. The protons of the alkoxy group will appear in the aliphatic region (e.g., a singlet at ~δ 3.8 for -OCH₃).[11]

Comparative Data Analysis

The table below summarizes representative data for a hypothetical series of alkoxy-functionalized terephthalohydrazide derivatives, illustrating how structural modifications impact key properties. The biological activity data is represented by IC₅₀ values against a model bacterial strain, where a lower value indicates higher potency.

DerivativeAlkoxy Substituent (R)Yield (%)M.p. (°C)¹H NMR (δ, ppm, N-H)IC₅₀ vs. S. aureus (µM)
1 4-methoxy92295-29811.8265.7
2 4-ethoxy90288-29111.8052.3
3 4-propoxy88282-28511.7941.8
4 3,4-dimethoxy89>30011.7535.1
5 2-hydroxy-3-methoxy88294-29712.1528.9

Data is synthesized based on typical results reported in the literature for illustrative purposes.[4][5]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals clear SAR trends that are crucial for rational drug design.

  • Impact of Alkoxy Chain Length: As seen in comparing derivatives 1, 2, and 3 , increasing the alkyl chain length from methyl to propyl leads to a progressive increase in antibacterial activity. This is likely due to enhanced lipophilicity, facilitating better penetration through the bacterial cell membrane.

  • Influence of Multiple Substituents: The presence of two methoxy groups (derivative 4 ) results in higher potency than a single methoxy group (derivative 1 ). This suggests that increased electron-donating character or specific interactions of both groups with the target enzyme may be beneficial.

  • Role of Positional Isomerism and Hydroxyl Groups: Derivative 5 , with a hydroxyl group ortho to the azomethine linkage and a methoxy group at position 3, shows the highest activity. The ortho-hydroxyl group can form a crucial intramolecular hydrogen bond with the azomethine nitrogen, planarizing the structure and potentially enhancing binding affinity. It may also act as a key hydrogen bond donor in the active site of a target protein.

G A Increase Alkoxy Chain Length (e.g., -OCH₃ → -OC₃H₇) X ↑ Lipophilicity ↑ Membrane Permeability A->X B Add Functional Groups (e.g., -OH at ortho position) Y ↑ H-Bonding Potential ↑ Target Affinity B->Y C Vary Substituent Position (ortho, meta, para) Z Altered Steric/Electronic Profile Optimized Receptor Fit C->Z

Caption: Key Structure-Activity Relationship (SAR) principles for derivative design.

Applications in Drug Development

Alkoxy-functionalized terephthalohydrazides have demonstrated a broad spectrum of biological activities, making them attractive candidates for further development.

  • Antimicrobial Agents: These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] Studies suggest they may act by inhibiting essential enzymes like penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.[6]

  • Anticancer Agents: Numerous derivatives have shown significant cytotoxic activity against human cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer.[13][14] While the exact mechanisms are diverse, some may involve the inhibition of key signaling enzymes like VEGFR-2, which is crucial for tumor angiogenesis.[15]

  • Enzyme Inhibitors: Beyond antimicrobial and anticancer applications, these molecules have been identified as potent inhibitors of enzymes like urease, which is implicated in peptic ulcers, and also show anti-glycation activity, relevant to diabetic complications.[3][4][5]

Potential Mechanism of Action: Inhibition of Bacterial Topoisomerase

Drawing parallels with other aromatic amide scaffolds, one potential mechanism for the antimicrobial effect is the inhibition of bacterial type II topoisomerases like DNA gyrase.[16] These enzymes are essential for managing DNA topology during replication. The planar, aromatic structure of the terephthalohydrazide derivative could intercalate into DNA or bind to the enzyme's active site, preventing DNA replication and leading to cell death.

G A Alkoxy-Terephthalohydrazide Derivative B Bacterial DNA Gyrase (Topoisomerase II) A->B Targets C Binding to Enzyme-DNA Complex B->C D Inhibition of DNA Re-ligation Step C->D E Accumulation of Double- Strand DNA Breaks D->E F Bacterial Cell Death E->F

Caption: A potential mechanism of action for antimicrobial activity.

Conclusion and Future Outlook

Alkoxy-functionalized terephthalohydrazide derivatives constitute a versatile and highly potent class of compounds with significant therapeutic potential. The synthetic accessibility and modular nature of the scaffold allow for extensive SAR studies and fine-tuning of physicochemical properties. The demonstrated efficacy in antimicrobial and anticancer assays underscores their value as lead compounds in drug discovery programs.

Future research should focus on expanding the library of derivatives with more diverse alkoxy groups, performing co-crystallization studies with target enzymes to elucidate precise binding modes, and conducting in-vivo studies to evaluate the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of this chemical space holds great promise for the development of next-generation therapeutic agents.

References

  • Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glyc
  • Chemistry of terephthalate derivatives: a review.
  • Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glyc
  • New Non-Β-Lactam P-Dicarboxybenzene Derivatives: Insilco Design, Synthesis and Assessment of Their Antimicrobial Activities. Palestinian Medical and Pharmaceutical Journal.
  • A Novel Route of Synthesis, Characterization of Terephthalic Dihydrazide from Polyethylene Terephthalate Waste and it's Application in PVC Compounding as Plasticizer.
  • Synthesis and molecular docking of terephthalic dihydrazide from poly(ethylene terepthalate) for antimicrobial activity and biochemical changes. Der Pharma Chemica.
  • Terephthalic Acid Hydrazide | CAS 46206-74-0. Benchchem.
  • Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric C
  • A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Development. Benchchem.
  • Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glyc
  • Synthesis and preliminary antimicrobial study of some new phthalimide phenyl hydrazide deriv
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Novel terephthaloyl thiourea cross-linked chitosan hydrogels as antibacterial and antifungal agents.
  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Deriv
  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Deriv
  • Synthesis, Spectroscopic Properties and Antioxidant Activity of Bis-Hydrazones and Schiff's bases Derived
  • The chemistry of hydrazides.
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry.
  • Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands. MDPI.

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Engineering the Electronic Architecture of π-Conjugated Hydrazone Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in the design of crystalline porous polymers. Among the diverse linkage chemistries available, hydrazone-linked COFs have emerged as a highly versatile subclass due to their exceptional hydrolytic stability, precise pore channels, and extensive π-conjugated skeletons[1][2]. First pioneered in 2011 with the synthesis of COF-42 and COF-43[3], these materials are synthesized via the condensation of hydrazides and aldehydes.

For drug development professionals and materials scientists, the electronic properties of these frameworks—driven by their fully π-conjugated backbones and heteroatom-rich pores—offer unprecedented opportunities. From serving as highly specific biosensors and drug delivery vehicles to acting as solid-state electrolytes and photocatalysts, the tunable electronic nature of hydrazone COFs is their most critical asset[2][4]. This whitepaper dissects the mechanistic foundations of their electronic properties and provides field-proven, self-validating protocols for their synthesis and electronic characterization.

Mechanistic Foundations of Electronic Properties

π-Conjugation and Bandgap Engineering

The electronic properties of hydrazone COFs are fundamentally dictated by the degree of π-electron delocalization across the 2D or 3D framework. The hydrazone linkage (–C=N–NH–C=O–) facilitates a continuous pathway for charge carriers. However, the intrinsic dynamic nature of the bond can sometimes lead to localized electron trapping.

Causality in Structural Tuning: To enhance intrinsic conductivity and narrow the bandgap, researchers employ post-synthetic modifications (PSM) to convert dynamic linkages into irreversible, fully conjugated structures. For instance, converting a hydrazone-linked triazine COF (TFPT-COF) into a thiadiazole-linked COF (TDA-COF) via thionation and oxidative cyclization significantly alters the electronic structure[5]. Density Functional Theory (DFT) calculations confirm that this transformation narrows the bandgap, broadens light absorption, and drastically improves optoelectronic properties, shifting the material from being photocatalytically inactive to highly active under blue light[5].

Ion and Proton Conductivity Pathways

Beyond electron transport, the heteroatom-rich (nitrogen and oxygen) pore walls of hydrazone COFs make them ideal candidates for ion conduction.

  • Proton Conductivity: The presence of extensive hydrogen-bonding networks and carbonyl/amine groups facilitates the Grotthuss mechanism (proton hopping). Hydrazone COFs like TpBth and TaBth exhibit super-high water stability and intrinsic proton conductivities up to

    
     at 100 °C/98% relative humidity[6].
    
  • Lithium-Ion Transport: By introducing specific functional groups (e.g., allyl groups) and utilizing thiol-ene click chemistry, hydrazone COFs can be modified with thioether sulfonate side chains. Upon lithiation (e.g., LiCON-3), the flexible anion side chains and robust framework yield a high Li⁺ conductivity of

    
     and a transference number of 0.92, making them viable solid electrolytes[2].
    

G A Hydrazide + Aldehyde Monomers B Dynamic Covalent Assembly (Error-Checking via Reversibility) A->B Solvothermal Synthesis C Pristine Hydrazone COF (Moderate Bandgap, High Crystallinity) B->C Thermodynamic Control D Post-Synthetic Modification (e.g., Oxidative Cyclization) C->D Thionation / Oxidation E Thiadiazole/Oxadiazole COF (Narrow Bandgap, Enhanced π-Delocalization) D->E Irreversible Locking

Fig 1. Mechanistic pathway of hydrazone COF synthesis and electronic tuning via post-synthetic modification.

Quantitative Data: Electronic & Structural Profiles

To facilitate material selection for specific applications, the following table summarizes the quantitative electronic and structural parameters of benchmark hydrazone-linked COFs based on recent literature.

COF DesignationLinkage TypeSurface Area (BET)Key Electronic / Conductive PropertyPrimary Application
COF-42 Hydrazone710 m²/g[7]Insulating baseline; high porosityGas storage, structural baseline
TFPT-COF Hydrazone~800 m²/gWide bandgap; poor charge transferPrecursor for PSM
TDA-COF Thiadiazole (PSM)~650 m²/gNarrow bandgap; high charge mobilityBlue-light Photocatalysis[5]
TpBth Hydrazone~1100 m²/gProton Conductivity:

Proton Exchange Membranes[6]
LiCON-3 Hydrazone (Modified)N/A (Exfoliated)Li⁺ Conductivity:

Solid-State Electrolytes[2]

Experimental Protocols: A Self-Validating System

Achieving reproducible electronic properties in hydrazone COFs requires rigorous control over crystallization. The "crystallization problem" is solved by leveraging the pH-dependent reversibility of the hydrazone bond, allowing for thermodynamic error-checking where misaligned oligomers revert to monomers before locking into the lowest-energy crystalline lattice[3].

Protocol 1: Solvothermal Synthesis of a Baseline Hydrazone COF (e.g., COF-42)

Expertise Note: The choice of solvent mixture (typically a mesitylene/dioxane/aqueous acetic acid blend) is critical. The acetic acid acts as a catalyst to tune the reaction kinetics, ensuring the rate of bond formation does not outpace the rate of error-checking.

  • Monomer Preparation: Weigh stoichiometric amounts of 2,5-diethoxyterephthalohydrazide and 1,3,5-triformylbenzene[3].

  • Solvent Suspension: Suspend the monomers in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane in a Pyrex tube. Add 3M aqueous acetic acid (catalytic amount, typically 0.1 mL per 10 mL solvent).

  • Degassing: Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube. Causality: Oxygen and moisture must be rigorously excluded to prevent side-reactions that disrupt π-conjugation.

  • Crystallization: Heat the sealed tube at 120 °C for 72 hours undisturbed.

  • Isolation & Activation: Yield the precipitate via filtration. Wash extensively with anhydrous tetrahydrofuran (THF) to remove unreacted monomers, followed by supercritical CO₂ drying. Causality: Supercritical drying prevents pore collapse, preserving the structural integrity required for accurate electronic measurements.

Protocol 2: Self-Validating Electronic Characterization Workflow

To ensure trustworthiness, the characterization of synthesized COFs must follow a strict, sequential validation loop. Do not proceed to electronic testing without confirming structural integrity.

  • Chemical Validation (FTIR): Confirm the disappearance of the N-H stretching (hydrazide) and C=O stretching (aldehyde) bands, and the appearance of a strong C=N stretching band at ~1620 cm⁻¹.

  • Structural Validation (PXRD): Perform Powder X-Ray Diffraction. A sharp, intense peak at low angles (e.g., ~2-5° 2θ) indicates the formation of a highly ordered, extended 2D lattice.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Press the activated COF powder into a pellet (typically 1 cm diameter, 1 mm thickness) under 10 MPa pressure.

    • Sandwich the pellet between two blocking electrodes (e.g., stainless steel or gold).

    • Measure the AC impedance across a frequency range of 1 MHz to 0.1 Hz.

    • Validation: Extract the bulk resistance (

      
      ) from the high-frequency intercept of the Nyquist plot semicircle. Calculate intrinsic conductivity (
      
      
      
      ) using
      
      
      , where
      
      
      is thickness and
      
      
      is area.

Workflow Step1 1. Solvothermal Condensation (Schiff-base reaction) Val1 Validation: FTIR & PXRD (Confirm C=N peak & Crystallinity) Step1->Val1 Step2 2. Post-Synthetic Modification (e.g., Oxidative Cyclization) Val1->Step2 If Highly Crystalline Val2 Validation: XPS & Solid-State NMR (Confirm linkage conversion) Step2->Val2 Step3 3. Electrochemical Characterization (EIS & I-V Curve Measurement) Val2->Step3 If Conversion > 95% Val3 Validation: Conductivity Calculation (Extract σ from Nyquist plots) Step3->Val3

Fig 2. Self-validating experimental workflow for synthesizing and characterizing conductive hydrazone COFs.

Conclusion

The electronic properties of π-conjugated hydrazone COFs are not static; they are highly programmable. By mastering the thermodynamic control of the initial solvothermal synthesis and applying targeted post-synthetic modifications, researchers can engineer the bandgap, charge mobility, and ionic conductivity of these frameworks. As the field moves toward advanced applications in biosensing, targeted drug delivery, and solid-state energy storage, adhering to self-validating synthesis and characterization protocols will be paramount to translating these materials from the bench to commercial viability.

References

  • Structural Conjugation Tuning in Covalent Organic Frameworks chemrxiv.org URL:[Link]

  • Hydrazone-Linked Covalent Organic Frameworks for C2H2/C2H4 Separation ResearchGate URL:[Link]

  • Crystalline Covalent Organic Frameworks with Hydrazone Linkages Journal of the American Chemical Society (ACS) URL:[Link]

  • Photons, Excitons, and Electrons in Covalent Organic Frameworks National Institutes of Health (PMC) URL:[Link]

  • Unveiling the catalytic potency of a novel hydrazone-linked covalent organic framework... RSC Advances URL:[Link]

  • Converting the covalent organic framework linkage from hydrazone to thiadiazole... Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Hydrazone-Linked Covalent Organic Frameworks: conversion and selectivity CO99.net URL:[Link]

  • Covalent Organic Frameworks: From Materials Design to Biomedical Application MDPI URL:[Link]

  • Crystalline Covalent Organic Frameworks with Hydrazone Linkages (Request PDF) ResearchGate URL:[Link]

  • Design, Preparation, and High Intrinsic Proton Conductivity of Two Highly Stable Hydrazone-Linked Covalent Organic Frameworks ACS Applied Materials & Interfaces URL:[Link]

Sources

The Kinetic Gatekeeper: Engineering Hydrazone Linkage Stability for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, mechanistic engineering, and experimental validation of hydrazone linkages, specifically tailored for researchers in antibody-drug conjugate (ADC) and prodrug development.

The Strategic Imperative: The Stability-Lability Paradox

In the architecture of Antibody-Drug Conjugates (ADCs) and pH-responsive nanocarriers, the linker is not merely a bridge; it is a logic gate. The hydrazone linkage (


) serves as a "kinetic gatekeeper." It must satisfy two opposing kinetic requirements:
  • Systemic Silence: Near-zero hydrolysis in blood plasma (

    
    ) to prevent premature payload release and off-target toxicity.
    
  • Lysosomal Activation: Rapid hydrolysis upon internalization into endosomes (

    
    ) and lysosomes (
    
    
    
    ) to liberate the active cytotoxic agent.

This guide explores the physicochemical principles governing this switch and provides validated protocols for engineering and testing these linkages.

Mechanistic Underpinnings

The hydrolysis of hydrazone linkages is an acid-catalyzed process.[1][2][3] Understanding the reaction coordinate is essential for tuning the half-life (


) of the linker.
The Hydrolysis Pathway

The reaction proceeds through a stepwise mechanism involving protonation, nucleophilic attack by water, and the collapse of a tetrahedral intermediate (carbinolamine).[2]

  • Protonation: The imine nitrogen is protonated. At physiological pH (7.4), the concentration of

    
     is low, and the equilibrium favors the neutral, stable form. As pH drops (pH < 6.0), the population of the protonated, electrophilic species increases.
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon of the protonated imine (

    
    ), forming a tetrahedral carbinolamine intermediate.
    
  • Collapse: The intermediate undergoes proton transfer and eliminates the hydrazine moiety, releasing the carbonyl payload (aldehyde or ketone).[2]

Visualization: The Acid-Catalyzed Hydrolysis Pathway

HydrazoneHydrolysis Reactant Neutral Hydrazone (Stable at pH 7.4) Protonated Protonated Intermediate (Activated) Reactant->Protonated +H+ (Fast Equilibrium) Protonated->Reactant -H+ Carbinolamine Tetrahedral Carbinolamine Protonated->Carbinolamine +H2O (Rate Limiting at low pH) Products Products (Ketone/Aldehyde + Hydrazine) Carbinolamine->Products Collapse/Elimination

Figure 1: The stepwise acid-catalyzed hydrolysis mechanism of hydrazone linkages. The protonation step acts as the pH-sensor, while water addition drives the cleavage.

Tuning the Clock: Structure-Activity Relationships (SAR)

Researchers can "dial in" the hydrolysis rate by modifying the substituents around the


 bond.
Electronic Tuning (The Hammett Correlation)

The rate of hydrolysis (


) correlates with the electron density at the imine carbon.
  • Electron-Donating Groups (EDGs): Substituents (e.g., alkyls, methoxy) on the carbonyl carbon stabilize the positive charge on the protonated intermediate but generally make the carbon less electrophilic for water attack. However, in hydrazones, acylhydrazones (containing an electron-withdrawing carbonyl next to the NH) are preferred over alkylhydrazones.

    • Design Rule:Acylhydrazones (

      
      ) are the gold standard. The electron-withdrawing carbonyl of the hydrazide reduces the basicity of the imine nitrogen, ensuring stability at pH 7.4, yet allowing sufficient protonation at pH 5.0 for cleavage.
      
Steric Tuning

Steric bulk around the imine carbon creates a "shield" against water attack.

  • Methyl vs. Phenyl: Replacing a methyl group with a phenyl group can increase stability due to conjugation and steric hindrance.

  • Gem-dimethyl effect: Introducing bulky groups near the linkage can slow hydrolysis by orders of magnitude, useful if the payload is releasing too quickly in plasma.

Comparative Kinetics Data

The table below summarizes the stability profiles of common hydrazone configurations used in drug delivery.

Linker TypeStructure Class

(pH 7.[1]4)

(pH 5.0)
Selectivity RatioClinical Example
Alkylhydrazone

Minutes to HoursSecondsLow (< 50)Early experimental ADCs (High toxicity)
Benzylic Hydrazone

~10-20 Hours~10-30 MinsModerateDoxorubicin prodrugs
Acylhydrazone

> 48 Hours~1-4 HoursHigh (> 100)Gemtuzumab ozogamicin (Mylotarg)
Sterically Hindered

> 100 Hours~10-20 HoursVery HighNext-gen slow-release ADCs

Experimental Validation: Determination of Hydrolysis Kinetics

To validate a linker candidate, you must determine the pseudo-first-order rate constant (


) at physiological and lysosomal pH.
Protocol: HPLC-Based Kinetic Assay

This protocol minimizes artifacts from buffer catalysis and ensures accurate quantification.

Materials:

  • Buffers: 100 mM Phosphate (pH 7.4) and 100 mM Acetate (pH 5.0). Note: Keep ionic strength constant (I = 0.15 M) using NaCl.

  • Internal Standard: Benzoic acid or similar non-reactive standard (optional but recommended).

  • Equipment: HPLC with UV/Vis or Fluorescence detector (thermostated to 37°C).

Workflow:

  • Stock Preparation: Dissolve the hydrazone conjugate in DMSO (1-5 mM stock).

  • Initiation: Spike the stock into pre-warmed (37°C) buffer (Final DMSO < 2% v/v) to start the reaction.

  • Sampling:

    • Method A (Real-time): If

      
       is short (< 30 min), inject directly from the thermostated autosampler every 2 minutes.
      
    • Method B (Quench): If

      
       is long, remove aliquots and quench by raising pH to 8.0 (with cold Tris buffer) or rapid freezing before analysis.
      
  • Quantification: Monitor the disappearance of the Hydrazone peak and the appearance of the Payload peak.

Visualization: Experimental Workflow

KineticProtocol cluster_sampling Sampling Loop Prep Prepare Stock (DMSO) Mix Initiate Reaction (t=0) Prep->Mix Buffer Thermostated Buffer (pH 5.0 & 7.4, 37°C) Buffer->Mix Sample Aliquot Removal Mix->Sample Quench Quench/Stabilize (pH Shift or Cold) Sample->Quench HPLC HPLC Analysis (Peak Area Integration) Quench->HPLC HPLC->Sample Next Timepoint Calc Calculate k_obs ln([C]/[C0]) = -kt HPLC->Calc

Figure 2: Step-by-step workflow for determining hydrazone hydrolysis kinetics via HPLC.

Data Analysis: Plot


 vs. time (

). The slope of the line is

. Calculate half-life:

.

Case Study: Gemtuzumab Ozogamicin (Mylotarg)

The clinical trajectory of Mylotarg illustrates the critical importance of the hydrazone linker.

  • The Construct: Mylotarg conjugates the cytotoxic agent calicheamicin to an anti-CD33 antibody via an AcBut (4-(4-acetylphenoxy)butanoic acid) linker.

  • The Chemistry: This is an acylhydrazone formed between the hydrazide of calicheamicin and the ketone of the AcBut spacer.

  • Performance:

    • Circulation: The acylhydrazone provides sufficient stability in blood (pH 7.4), though premature release was a contributing factor to the hepatotoxicity (VOD) observed in early trials.

    • Target: Upon endocytosis by CD33+ leukemic cells, the lysosomal acidity (pH ~5.0) hydrolyzes the linker, releasing the calicheamicin prodrug, which is further activated by glutathione reduction.[4]

  • Lesson: While effective, the "leakiness" of the hydrazone linker at pH 7.4 led to its temporary withdrawal and subsequent re-approval with a fractionated dosing regimen to manage systemic toxicity. This highlights the need for rigorous pH-profiling during preclinical development.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.[3] [Link]

  • Bae, Y., et al. (2014). Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling. Journal of Pharmaceutical Sciences. [Link]

  • Gemtuzumab Ozogamicin in Acute Myeloid Leukemia. Systematic Review of Efficacy, Toxicity, and Resistance Mechanisms. [Link]

Sources

Methodological & Application

Solvothermal synthesis protocols for hydrazone-linked COFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvothermal Synthesis Protocols for Hydrazone-Linked Covalent Organic Frameworks (COFs)

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in porous crystalline materials. Among the various linkage chemistries available, hydrazone-linked COFs have emerged as highly desirable candidates due to their exceptional hydrolytic and oxidative stability compared to traditional boroxine or imine-based networks[1]. Characterized by their dense heteroatomic sites (N and O), these frameworks are highly amenable to post-synthetic modification and exhibit extraordinary affinities for metal ion coordination—making them invaluable for applications ranging from targeted drug delivery to precious metal recovery (e.g., Pd²⁺ adsorption)[2].

This application note provides a deep-dive into the mechanistic rationale and step-by-step solvothermal execution required to synthesize high-crystallinity hydrazone-linked COFs.

Mechanistic Principles: Dynamic Covalent Chemistry (DCC)

The synthesis of hydrazone COFs relies on the condensation between an aldehyde (e.g., 1,3,5-triformylbenzene) and a hydrazide (e.g., 2,5-diethoxyterephthalohydrazide)[3]. Unlike irreversible cross-linking polymers, COF synthesis is governed by Dynamic Covalent Chemistry (DCC) .

If the reaction proceeds too rapidly, the monomers form an amorphous, kinetically trapped polymer network. To achieve long-range crystalline order, the system must undergo continuous "error correction." We facilitate this by using 6 M aqueous acetic acid as a dual-purpose catalyst[1]. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity to initiate the reaction. Simultaneously, the water introduced by the aqueous acid drives a controlled, reversible hydrolysis of misaligned hydrazone bonds. Over 72 hours at 120 °C, these amorphous domains dissolve and recrystallize into the thermodynamically favored, highly porous crystalline lattice.

DCC_Mechanism A Aldehyde (Electrophile) C Amorphous Polymer (Kinetic Trap) A->C + Catalyst (6M AcOH) B Hydrazide (Nucleophile) B->C 120°C D Crystalline COF (Thermodynamic Minimum) C->D Dynamic Error Correction (Reversible Hydrolysis) D->C H2O

Fig 1. Dynamic covalent chemistry (DCC) mechanism for hydrazone COF error correction.

Experimental Design & Parameter Optimization

Before executing the protocol, it is critical to understand why specific parameters are chosen:

  • Solvent System (The Mesitylene/Dioxane Balance): Solvothermal synthesis is the most typical and reliable method for these frameworks[4]. A binary mixture of 1,4-dioxane and mesitylene is the gold standard[5],[6]. Dioxane is polar and miscible with the aqueous catalyst, ensuring the monomers remain in a homogeneous phase during initial oligomerization. Mesitylene is a non-polar, high-boiling anti-solvent. By tuning their ratio (typically between 1:1 and 1:9 v/v), you control the supersaturation point of the growing 2D sheets, dictating the nucleation rate.

  • Degassing (Freeze-Pump-Thaw): At 120 °C, residual oxygen will rapidly oxidize the hydrazide monomers, terminating chain growth and destroying the framework's crystallinity. Complete removal of atmospheric gases is non-negotiable.

  • Activation Strategy: Traditional vacuum drying often leads to pore collapse due to the high capillary tension of evaporating solvents. For highly flexible or side-chain-free hydrazone COFs, supercritical CO₂ (scCO₂) activation is strongly recommended to preserve the intrinsic surface area[5].

The Self-Validating Solvothermal Protocol

Note: The following protocol is generalized for a standard 100 mg scale synthesis (e.g., for TFPT-DHz or COF-42) using a Pyrex ampoule.

Phase 1: Reagent Preparation & Loading
  • Weighing: Accurately weigh the aldehyde and hydrazide monomers in a stoichiometric ratio of their functional groups (e.g., 2:3 molar ratio for a C3-symmetric aldehyde and a C2-symmetric hydrazide) and transfer them into a heavy-walled Pyrex ampoule (or a specialized pressure vial)[7].

  • Solvent Addition: Add the optimized volume of the solvent mixture (e.g., 1.0 mL total of Mesitylene/Dioxane).

  • Homogenization: Sonicate the ampoule for 10–15 minutes until a fine, uniform suspension is achieved.

  • Catalyst Injection: Add 0.1 mL of 6 M aqueous acetic acid dropwise.

    • Validation Checkpoint: The mixture may exhibit a slight color shift (typically brightening to yellow)[8]. If immediate, heavy precipitation occurs at room temperature, the monomer concentration is too high, which will kinetically trap the product as an amorphous solid.

Phase 2: Degassing & Sealing

FPT_Workflow S1 1. Freezing (Liquid N2, 77 K) S2 S2 S1->S2 Solidifies solvent, prevents evaporation S3 3. Thawing (Room Temp) S2->S3 Removes headspace O2 S3->S1 Releases dissolved gases (Repeat 3x) S4 4. Flame Sealing (Static Vacuum) S3->S4 After 3rd cycle S5 5. Solvothermal Synthesis (120°C, 72 h) S4->S5 Isochoric heating

Fig 2. Freeze-pump-thaw degassing and solvothermal sealing workflow for COF synthesis.

  • Freeze-Pump-Thaw (FPT): Connect the ampoule to a Schlenk line. Submerge the base of the ampoule in liquid nitrogen (77 K) until the mixture is completely frozen.

  • Open the vacuum valve to evacuate the headspace to < 150 mTorr. Close the valve and remove the liquid N₂ bath, allowing the mixture to thaw and release dissolved gases.

  • Repeat this cycle three times .

    • Validation Checkpoint: After the third thaw cycle, re-freeze the sample and open the vacuum. The pressure gauge should immediately drop and stabilize at < 150 mTorr. If the pressure spikes, dissolved gases remain or there is a manifold leak.

  • Flame Sealing: While under static vacuum and frozen, carefully flame-seal the neck of the Pyrex ampoule using an oxygen-propane torch[5].

Phase 3: Solvothermal Incubation & Isolation
  • Heating: Place the sealed ampoule in a convection oven at 120 °C for 72 hours. The sealed environment creates isochoric (constant volume) conditions, generating autogenous pressure[5].

  • Cooling & Filtration: After 72 hours, cool the oven to room temperature at a rate of 10 °C/hour to prevent thermal shock to the crystals. Break the ampoule open safely and collect the precipitate via vacuum filtration.

  • Washing: Wash the crude powder extensively with THF, ethanol, and acetone to remove unreacted monomers and oligomers[7].

  • Activation: Transfer the powder to a Soxhlet extractor and wash with THF for 24 hours. Finally, dry the product using supercritical CO₂ (scCO₂) activation to yield the fully activated, porous COF[5].

Quantitative Data Summary: Representative Hydrazone COFs

The table below summarizes validated solvothermal parameters and resulting structural metrics for prominent hydrazone-linked COFs utilized in industry and academia.

FrameworkAldehyde MonomerHydrazide MonomerSolvothermal ConditionsBET Surface AreaKey Feature / Application
COF-42 1,3,5-Triformylbenzene2,5-DiethoxyterephthalohydrazideMesitylene/Dioxane (1:1), 6M AcOH, 120°C710 m²/gHigh thermal stability (280°C)[3]
COF-43 1,3,5-Tris(4-formylphenyl)benzene2,5-DiethoxyterephthalohydrazideMesitylene/Dioxane (1:1), 6M AcOH, 120°C620 m²/gExpanded mesopore size (3.8 nm)[3]
TFPT-DHz 1,3,5-Tris(4-formylphenyl)triazineTerephthaloyl dihydrazideMesitylene/Dioxane (9:1), 6M AcOH, 120°C1199 m²/gSide-chain-free, scCO₂ activated[5]
Tfpa-Od Tris(4-formylphenyl)amineOxalyldihydrazideMesitylene/Dioxane (1:4), 6M AcOH, 120°C372 m²/g*High-affinity Pd²⁺ recovery[2]

*Value represents the maximum adsorption capacity for Pd²⁺ (mg/g), highlighting its functional utility rather than pure surface area.

References

  • Hydrazone‐Linked Covalent Organic Frameworks. co99.net.
  • Hydrazone-Linked Covalent Organic Framework Catalyst via Efficient Pd Recovery
  • Design and prompt synthesis of a hydrazone-linked covalent organic framework with binding pockets for lanthanides. rsc.org.
  • Synthesis of Side-Chain-Free Hydrazone-Linked Covalent Organic Frameworks through Supercritical Carbon Dioxide Activ
  • An overview on covalent organic frameworks: synthetic reactions and miscellaneous applic
  • Fabrication of Hydrazone-Linked Covalent Organic Frameworks Using Alkyl Amine as Building Block. dicp.ac.cn.
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. mdpi.com.
  • Hydrazone-Linked Covalent Organic Framework Catalyst via Efficient Pd Recovery

Sources

Precision Engineering of Covalent Organic Frameworks: Post-Synthetic Modification via Thiol-Ene Click Chemistry

[1][2][3][4][5]

Executive Summary

Covalent Organic Frameworks (COFs) offer unparalleled porosity and crystallinity, yet their direct synthesis is often limited by the chemical incompatibility of complex functional monomers.[1][2] Post-Synthetic Modification (PSM) bridges this gap.[1][3] This guide details the Thiol-Ene Click Reaction as a robust, high-yield methodology for functionalizing vinyl-bearing COFs.[1][2] Unlike traditional substitution reactions, this radical-mediated "click" chemistry proceeds rapidly under mild conditions, exhibiting high tolerance for functional groups and strict regioselectivity (anti-Markovnikov), making it indispensable for engineering advanced drug delivery systems and catalytic surfaces.

Mechanistic Principles

The success of this protocol relies on the Radical-Mediated Thiol-Ene Mechanism . Understanding the causality here is critical: we utilize this pathway because it is insensitive to steric hindrance within the COF pores and proceeds without generating byproducts that could become trapped in the framework.

The Radical Cycle

The reaction does not require a metal catalyst (avoiding toxicity in biological applications). Instead, it cycles between a thiyl radical and a carbon-centered radical.

ThiolEneMechanismInitiatorInitiator(Photo/Thermal)Radical_II• (Radical)Initiator->Radical_Ihv or u0394Thiyl_RadR-S•(Thiyl Radical)Radical_I->Thiyl_Rad+ R-SH(H-abstraction)ThiolR-SH(Thiol Ligand)C_RadicalC• Intermediate(Carbon Radical)Thiyl_Rad->C_Radical+ COF-Vinyl(Addition)COF_VinylCOF-Vinyl(Alkene Scaffold)C_Radical->Thiyl_RadRegeneratesProductCOF-S-R(Functionalized)C_Radical->Product+ R-SH(Chain Transfer)

Figure 1: The radical-mediated thiol-ene cycle.[4][5] Note the regeneration of the thiyl radical, which ensures high conversion rates even with low initiator concentrations.

Pre-requisites & Materials

The Scaffold: This protocol assumes the prior synthesis of a vinyl-functionalized COF (e.g., COF-V), typically synthesized using divinyl-functionalized linkers like 2,5-divinylterephthalaldehyde.[1]

Reagents:

  • Thiol Ligand: R-SH (e.g., Cysteamine for amine handles, PEG-thiol for solubility, or Thiol-drug conjugates).

  • Solvent: Anhydrous THF or 1,4-Dioxane (Must solubilize the thiol ligand; COF does not need to dissolve).

  • Photo-Initiator (Method A): 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959.

  • Thermal Initiator (Method B): Azobisisobutyronitrile (AIBN).

Equipment:

  • UV-LED reactor (365 nm) or Oil bath.

  • Schlenk line (Critical for oxygen removal).

  • Soxhlet extractor.

Experimental Protocols

Protocol A: Photo-Initiated Click (Preferred)

Best for: Thermally sensitive ligands (proteins, drugs) and rapid kinetics.

  • Preparation: In a Pyrex tube, suspend 50 mg of COF-V in 10 mL of THF .

  • Stoichiometry: Add the thiol ligand (R-SH) in excess (typically 20–50 equivalents relative to vinyl groups) to drive the reaction within the pores.

  • Initiation: Add DMPA (0.5 equivalents relative to vinyl groups).

  • Degassing (CRITICAL): Oxygen is a radical scavenger that will kill the chain reaction. Perform 3 freeze-pump-thaw cycles or vigorous N2 sparging for 30 minutes. Seal the tube under N2.

  • Reaction: Irradiate with UV light (365 nm, ~10 mW/cm²) for 1–4 hours at room temperature. Keep the mixture stirred or agitated.

  • Purification: Filter the solid. Wash copiously with THF. Perform Soxhlet extraction with THF/Ethanol (1:1) for 12 hours to remove trapped unreacted thiol and initiator.

  • Activation: Dry under vacuum at 80°C for 12 hours.

Protocol B: Thermal Radical Click

Best for: Thick/opaque samples where light penetration is poor, or simple alkyl thiols.

  • Preparation: Suspend 50 mg of COF-V in 10 mL of Mesitylene/Dioxane (1:1) .

  • Reagents: Add Thiol ligand (20 eq) and AIBN (1.0 eq).

  • Degassing: Perform 3 freeze-pump-thaw cycles. Seal under Argon.

  • Reaction: Heat to 70°C for 24 hours .

  • Purification: Follow the same Soxhlet extraction procedure as Protocol A.

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, you must validate the modification using the following "Triad of Evidence."

TechniqueObservationInterpretation (Success Criteria)
FT-IR Spectroscopy Disappearance of

at ~1625 cm⁻¹.Appearance of C-S stretch (fingerprint region, weak).
Confirms consumption of vinyl groups. If 1625 cm⁻¹ persists, reaction is incomplete (check degassing).
ss-¹³C CP-MAS NMR Shift of vinyl carbons (110-140 ppm) to alkyl carbons (30-50 ppm).Definitive proof of covalent bonding (anti-Markovnikov addition).
PXRD Retention of low-angle peaks (e.g., [100]).Confirms the framework did not collapse during modification.
BET Surface Area Decrease in Surface Area (e.g., 2000

1200 m²/g).
Indicates pores are now occupied by functional groups.

Case Study: Surface Engineering for Drug Delivery

Objective: Modify a hydrophobic COF to carry a hydrophilic chemotherapeutic agent via a cleavable linker.

Workflow Visualization: The following diagram illustrates the specific workflow for grafting a drug molecule (e.g., Thiol-Doxorubicin derivative) onto the COF pore walls.

WorkflowStartVinyl-COF Scaffold(Hydrophobic)MixMix: COF + Drug-SH + DMPASolvent: DMF (Degassed)Start->MixSuspendReactUV Irradiation (365nm)4 Hours, 25°CMix->ReactInitiateWashSoxhlet Extraction(Removes physisorbed drug)React->WashPurifyQCQC: FTIR & Drug Loading AssayWash->QCValidateFinalDrug-Loaded COF(Ready for Release Study)QC->FinalPass

Figure 2: Experimental workflow for grafting thiol-functionalized therapeutics onto COF pore walls.

Results Analysis: In this specific application, the success is measured not just by chemical bonding, but by the Release Profile . The thioether bond formed is stable, but if a pH-sensitive linker (e.g., hydrazone) was included in the Drug-SH design, the COF acts as a "Trojan Horse," releasing the drug only in the acidic tumor microenvironment.

Troubleshooting Guide (Expert Insights)

  • Problem: Low conversion of vinyl groups.

    • Root Cause:[1][6][3][7][8] Oxygen inhibition.

    • Solution: Switch from N2 sparging to freeze-pump-thaw. Ensure solvents are anhydrous.

  • Problem: Loss of Crystallinity (Amorphous PXRD).

    • Root Cause:[1][6][3][7][8] Degradation of imine linkages in the COF due to excessive water or extreme pH during washing.

    • Solution: Use aprotic, anhydrous solvents (THF, Dioxane) and avoid acidic washes.

  • Problem: Pores blocked (Surface Area

    
     0).
    
    • Root Cause:[1][6][3][7][8] "Pore clogging" by polymerization of the thiol ligand (if it has multiple reactive groups) or steric jamming at the surface.

    • Solution: Reduce the concentration of the thiol ligand or use a "dilution" strategy (mix reactive thiol with a small non-reactive spacer).

References

  • Thiol–Ene Click Chemistry: A General Strategy for Tuning the Properties of Vinylene-Linked Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 2025. Link

  • Post-synthetic thiol modification of covalent organic frameworks for mercury(II) removal from water. Journal of Hazardous Materials, 2020. Link

  • Fabrication of Two-Dimensional Functional Covalent Organic Frameworks via the Thiol-Ene “Click” Reaction. ACS Applied Materials & Interfaces, 2021. Link

  • Thiol–Ene Click Reaction Modified Triazinyl-Based Covalent Organic Framework for Pb(II) Ion Effective Removal. ACS Applied Materials & Interfaces, 2024. Link

  • Thiol-Ene Click Hydrogels for Therapeutic Delivery. Biomacromolecules, 2016.[9] Link

Comprehensive Guide to the Radical Polymerization of PEGMA on Allyloxy-Functionalized COFs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Overview

Covalent Organic Frameworks (COFs) are highly crystalline, porous materials that offer atomic-level precision for structural design. However, their inherent hydrophobicity and poor dispersibility often limit their utility in physiological environments (for drug delivery) and solid-state matrices (for battery electrolytes).

By synthesizing COFs with strategically placed allyloxy pendant groups, researchers can create a robust platform for post-synthetic modification. The radical polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMA) onto these allyloxy handles yields a COF-g-PEGMA architecture. This PEGylation strategy imparts exceptional "stealth" properties for prolonged systemic circulation in nanomedicine, while simultaneously providing flexible, comb-like pathways for ion hopping in solid-state lithium batteries ().

Mechanistic Causality: Overcoming Allylic Degradative Chain Transfer

As an application scientist, it is critical to understand why this specific chemical strategy works. In traditional solution-phase free radical polymerization, allylic monomers are notoriously unreactive. They suffer from degradative chain transfer : the propagating radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical that is too stable to initiate a new chain, leading instead to bimolecular termination.

The COF Confinement Effect: When the allyloxy group is rigidly anchored to the crystalline backbone of a COF (e.g., using 2,5-bis(allyloxy)terephthalohydrazide as a building block), the translational diffusion of the resulting allylic radical is virtually zero. This spatial confinement physically prevents the bimolecular termination of two allylic radicals. Forced into a long-lived state, the immobilized allylic radical efficiently cross-propagates with the highly reactive methacrylate double bond of the PEGMA monomer. This phenomenon transforms a traditionally "poor" polymerizable group into a highly efficient, stable anchor for surface grafting.

Workflow N1 Monomer Synthesis 2,5-Bis(allyloxy)terephthalohydrazide N2 COF Crystallization Schiff-Base Condensation N1->N2 + Aldehyde Crosslinker N3 Allyloxy-Functionalized COF (Porous Scaffold) N2->N3 Solvothermal Synthesis N4 Radical Polymerization PEGMA + AIBN (70°C) N3->N4 Surface Initiation N5 COF-g-PEGMA (Comb-like PEGylated Network) N4->N5 Grafting-Through Mechanism

Workflow for synthesizing PEGylated COFs via radical polymerization.

Quantitative Data Summary

The successful grafting of PEGMA fundamentally alters the physicochemical properties of the COF. The table below summarizes the expected analytical shifts, providing a benchmark for successful synthesis.

PropertyBare Allyloxy-COFCOF-g-PEGMAAnalytical Method
BET Surface Area 1200 - 1500 m²/g200 - 400 m²/gN₂ Adsorption at 77 K
Pore Volume ~0.8 cm³/g~0.2 cm³/gNLDFT
Aqueous Dispersibility < 0.1 mg/mL (Aggregates)> 5.0 mg/mL (Stable colloid)Visual / Turbidimetry
Zeta Potential (pH 7.4) -15 to -20 mV-2 to 0 mV (Neutralized)Electrophoretic Light Scattering
Ionic Conductivity (Li⁺) < 10⁻⁷ S/cm5.3 × 10⁻⁵ S/cmElectrochemical Impedance Spectroscopy

Self-Validating Experimental Protocol

This protocol is designed with built-in validation loops to ensure that the resulting material is covalently grafted rather than physically entangled.

Phase 1: Preparation of the Allyloxy-COF Scaffold
  • Monomer Selection: Utilize 2,5-bis(allyloxy)terephthalohydrazide (BATH) and a complementary aldehyde (e.g., 1,3,5-triformylbenzene) to form hydrazone linkages ().

  • Solvothermal Synthesis: Suspend the monomers in a mixture of mesitylene/dioxane/aqueous acetic acid (catalyst). Degas via three freeze-pump-thaw cycles, seal the ampoule, and heat at 120 °C for 72 hours.

  • Validation Check 1 (Crystallinity): Isolate the powder and perform Powder X-Ray Diffraction (PXRD). A strong, sharp peak at low angles (e.g., ~4-5° 2θ) confirms the formation of an ordered framework. If the powder is amorphous, the condensation failed, and polymerization should not proceed.

Phase 2: Radical Polymerization of PEGMA
  • Reagent Preparation: Disperse 50 mg of the Allyloxy-COF in 10 mL of anhydrous tetrahydrofuran (THF). Add 500 mg of PEGMA (Mn ~ 500 g/mol ) and 5 mg of Azobisisobutyronitrile (AIBN) as the thermal initiator.

  • Oxygen Elimination (Critical Causality): Oxygen is a diradical that will rapidly react with propagating carbon-centered radicals to form stable peroxy radicals, instantly quenching the polymerization. Perform at least three rigorous freeze-pump-thaw cycles on a Schlenk line to remove all dissolved oxygen.

  • Thermal Initiation: Backfill the flask with argon and heat the mixture to 70 °C for 24 hours under continuous magnetic stirring. At this temperature, AIBN decomposes into isobutyronitrile radicals, which attack the allyloxy handles and PEGMA monomers, initiating the grafting-through process.

Phase 3: The Self-Validating Purification Loop
  • Soxhlet Extraction: The crude product contains COF-g-PEGMA, unreacted PEGMA, and physically entangled free poly(PEGMA) homopolymer. Simple washing is insufficient. Place the crude powder in a cellulose thimble and perform Soxhlet extraction with THF for 24 hours. Free poly(PEGMA) is highly soluble in THF and will be completely removed, leaving only the covalently bound polymer.

  • Validation Check 2 (Covalent Integration): Dry the extracted powder under vacuum and analyze via FT-IR spectroscopy.

    • Success Criteria: The disappearance of the allylic C=C stretch at ~1640 cm⁻¹ and the appearance of a strong ester C=O stretch at ~1720 cm⁻¹ and ether C-O-C stretch at ~1100 cm⁻¹. Because the free polymer was removed via Soxhlet, these signals definitively prove covalent attachment.

Application Logic: Biomedicine and Energy

The versatility of the COF-g-PEGMA platform bridges the gap between drug development and advanced energy materials. In pharmacology, the dense PEG corona provides steric shielding against opsonin proteins, preventing macrophage clearance and extending circulation half-life. In battery technology, the same comb-like PEG chains provide the segmental mobility required to solvate and transport lithium ions across the solid-state matrix.

Mechanism A COF-g-PEGMA Platform B Comb-like PEG Chains (Surface Shielding) A->B C Rigid COF Backbone (Porous Core) A->C D Biomedical Application (Prolonged Circulation) B->D Prevents Opsonization E Energy Application (Li+ Ion Hopping) B->E Segmental Motion C->D Drug Encapsulation C->E Structural Stability

Dual-application mechanism of COF-g-PEGMA in biomedicine and energy.

References

  • Title: Flexible solid-state electrolyte based on comb-like PEG-functionalized covalent organic frameworks for lithium metal batteries Source: Polymer Chemistry, 15, 454–464 (2024) URL: [Link]

  • Title: Application of synthesized 2,5-bis(allyloxy)terephthalohydrazide functionalized covalent organic framework material as a fluorescence probe for selective detection of mercury (II) Source: Materials Today Communications, 27, 102440 (2021) URL: [Link]

Application Note: Fabrication of COF-Based Solid-State Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transition from liquid to solid-state electrolytes (SSEs) is the critical bottleneck in next-generation lithium-ion batteries (LIBs). Covalent Organic Frameworks (COFs) offer a unique solution: tunable porosity . Unlike ceramic SSEs (brittle, high interfacial resistance) or standard polymers (low ionic conductivity at RT), COFs provide ordered 1D channels that can be chemically engineered to facilitate ballistic Li+ transport while suppressing dendrites.

This guide details the fabrication of a COF-Composite Solid Electrolyte (CSE) . We focus on a chemically stable Ketoenamine-linked COF (TpPa-1) due to its hydrolytic stability and scalability, integrated into a polymer matrix to ensure mechanical flexibility.

Material Selection & Design Logic

The Chemical Architecture

To ensure ionic conductivity ($ \sigma > 10^{-4} \text{ S cm}^{-1}


^+$), the COF must satisfy three criteria:
  • Skeleton Stability: We utilize the Schiff-base reaction followed by keto-enol tautomerism . This yields a chemically robust framework resistant to the reducing environment of Li-metal anodes.

  • Pore Environment: The pore walls must be "lithiophilic" (rich in O, N, or F atoms) to dissociate Li-salts (e.g., LiTFSI) but not so strong that they trap Li

    
    .
    
  • Anion Immobilization: By trapping the anion (TFSI

    
    ) within the pore or polymer matrix, we increase the Li
    
    
    
    transference number (
    
    
    ).
Mechanism of Action

The following diagram illustrates the workflow and the ion-conduction mechanism within the fabricated membrane.

COF_Electrolyte_Workflow cluster_mech Ion Conduction Mechanism Monomers Precursors (Tp + Pa-1) Solvothermal Solvothermal Synthesis (120°C, 3 days) Monomers->Solvothermal Schiff-base Condensation Activation Activation (Soxhlet Extraction) Solvothermal->Activation Purification Lithiation Lithiation Strategy (LiTFSI Infiltration) Activation->Lithiation Pore Filling Membrane Membrane Casting (COF + PVDF-HFP/PEO) Lithiation->Membrane Phase Inversion Battery Coin Cell Assembly (Li || SSE || LFP) Membrane->Battery Crimping Channel 1D COF Channel (-C=O / -N-H sites) Li_Ion Li+ Hopping Channel->Li_Ion Coordination Li_Ion->Li_Ion Low Barrier Jump Anion TFSI- (Immobilized)

Figure 1: End-to-end fabrication workflow and simplified ion transport mechanism within the COF channel.

Experimental Protocols

Protocol A: Synthesis of TpPa-1 COF Powder

Objective: Synthesize a highly crystalline, chemically stable porous framework.

Reagents:

  • Linker A: 1,3,5-Triformylphloroglucinol (Tp)

  • Linker B: p-Phenylenediamine (Pa-1)

  • Solvent: Mesitylene / 1,4-Dioxane (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Procedure:

  • Dissolution: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), weigh Tp (63 mg, 0.3 mmol) and Pa-1 (48 mg, 0.45 mmol) .

  • Solvation: Add 3.0 mL of Mesitylene/Dioxane mixture. Sonicate for 15 mins until a homogeneous dispersion is formed.

  • Catalysis: Add 0.3 mL of 6M acetic acid. The mixture will turn bright orange/red immediately (formation of amorphous imine network).

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen (

    
    ), pump down to internal pressure < 10 Pa, and flame seal the tube.
    
    • Why? Oxygen inhibits crystal growth and promotes oxidative degradation at high temps.

  • Crystallization: Place the sealed tube in an oven at 120°C for 72 hours .

    • Mechanism:[1][2][3][4] The reversible Schiff-base reaction allows error-checking, annealing defects into a crystalline lattice.

  • Work-up: Open the tube. Filter the red precipitate. Wash copiously with acetone and THF.

  • Activation: Perform Soxhlet extraction with THF for 24 hours to remove trapped oligomers. Dry at 100°C under vacuum overnight.

Protocol B: Electrolyte Membrane Fabrication (Composite Method)

Objective: Create a flexible, pinhole-free membrane with high ionic conductivity.

Materials:

  • Active Filler: TpPa-1 COF (from Protocol A)

  • Polymer Matrix: PVDF-HFP (Poly(vinylidene fluoride-co-hexafluoropropylene)) or PEO.

  • Lithium Salt: LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide).

  • Solvent: DMF (N,N-Dimethylformamide).

Procedure:

  • Salt Dissolution: Dissolve LiTFSI in DMF to achieve a concentration of 1.0 M.

  • COF Lithiation (Pre-soaking): Disperse 100 mg of TpPa-1 COF into 5 mL of the LiTFSI/DMF solution. Stir for 12 hours at room temperature.

    • Why? This allows Li

      
       and TFSI
      
      
      
      to diffuse deep into the COF pores before the polymer binder blocks access.
  • Matrix Blending: Add PVDF-HFP to the mixture. A typical ratio is COF:Polymer = 10:90 to 20:80 (wt%) .

    • Note: Too much COF (>30%) causes particle agglomeration and membrane brittleness.

  • Homogenization: Stir at 60°C for 4 hours until a viscous, bubble-free slurry is obtained.

  • Casting: Doctor-blade the slurry onto a clean glass substrate or Teflon plate. Set blade gap to 200–300 µm .

  • Drying (Phase Inversion): Dry in a vacuum oven at 60°C for 12 hours , then increase to 80°C for another 12 hours to remove all residual DMF.

  • Punching: Punch discs (e.g., 16 mm or 19 mm) for coin cell assembly.

Characterization & Validation Standards

To ensure the protocol was successful, the following data must be collected.

MetricTechniqueTarget ValueValidation Check
Crystallinity PXRD (Powder X-Ray Diffraction)Sharp peaks at low

(e.g., ~4.7° for (100))
If amorphous, synthesis failed. Check degassing step.
Porosity BET Surface Area (

sorption)
> 500

(Composite will be lower)
Confirm pores are not collapsed before lithiation.
Ionic Conductivity EIS (Electrochemical Impedance Spectroscopy)

@ RT
Nyquist plot should show a semicircle (bulk) + tail (diffusion).
Transference Number Bruce-Vincent Method (DC Polarization)

Higher than liquid electrolytes (<0.4), proving COF effect.
Stability Window LSV (Linear Sweep Voltammetry)> 4.5 V vs Li/Li

No anodic current spike before 4.5 V.
Diagram: Electrochemical Stability Validation (LSV)

A schematic representation of expected LSV results.

LSV_Curve cluster_graph Linear Sweep Voltammetry (LSV) Target Start OCV (~3.0V) Stable Stable Region (Negligible Current) Start->Stable Sweep Voltage Breakdown Oxidative Breakdown (> 4.5V) Stable->Breakdown Current Spike

Figure 2: Ideal LSV response showing wide electrochemical stability window.

Troubleshooting & Optimization

  • Issue: Low Ionic Conductivity (

    
     S/cm) 
    
    • Root Cause: Poor contact between COF particles and polymer, or "dead" pores where Li salt didn't penetrate.

    • Fix: Increase the Pre-soaking time (Protocol B, Step 2) or use vacuum-assisted infiltration. Ensure the COF is fully activated (solvent-free) before lithiation.

  • Issue: Membrane Brittleness

    • Root Cause: COF loading is too high (>30%) or solvent evaporated too quickly.

    • Fix: Reduce COF content to 10-15 wt%. Lower drying temperature to 60°C and extend time.

  • Issue: High Interface Resistance

    • Root Cause:[5][6] Poor contact between the solid membrane and the cathode/anode.

    • Fix: Add a drop of liquid electrolyte (approx. 5-10 µL) to the interface ("wetted" quasi-solid state) or cast a thin polymer-only buffer layer on the electrode.

References

  • Review of COF Electrolytes: Covalent Organic Framework-Based Electrolytes for Lithium Solid-State Batteries—Recent Progress. MDPI, 2023.

  • High-Temp Performance: Covalent Organic Framework-Based Electrolytes for Fast Li+ Conduction and High-Temperature Solid-State Lithium-Ion Batteries.[7] ACS Chemistry of Materials, 2021.[7] [7]

  • Single-Ion Conductors: Single-ion quasi-solid-state electrolytes based on sulfonimide-functionalized covalent organic framework.[8] RSC Polymer Chemistry, 2024.

  • Membrane Fabrication: Fabrication of Scalable Covalent Organic Framework Membrane-based Electrolytes for Solid-State Lithium Metal Batteries. Angewandte Chemie, 2024.[5]

  • General Mechanism: Ionic Conduction Mechanism and Design of Metal–Organic Framework Based Quasi-Solid-State Electrolytes. JACS, 2022.

Sources

Application Note: Design and Preparation of Single-Ion Conducting Covalent Organic Framework (COF) Membranes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Battery Researchers, and Separation Science Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The transition from liquid electrolytes to solid-state systems is a critical frontier in energy storage, primarily driven by the need to suppress dendrite formation and prevent thermal runaway. Traditional polymer electrolytes suffer from dual-ion conduction, leading to severe concentration polarization at the electrode-electrolyte interface. Covalent Organic Frameworks (COFs) have emerged as revolutionary solid-state electrolytes[1]. By covalently tethering anionic groups to their rigid, porous backbones, COFs function as single-ion conductors , restricting anion mobility and achieving a cation transference number (


) approaching unity[2]. This application note details the mechanistic rationale, quantitative benchmarks, and step-by-step protocols for synthesizing and fabricating free-standing, single-ion conducting COF membranes (specifically focusing on sulfonated systems like TpPa-SO₃M, where M = Li⁺ or Zn²⁺).

Mechanistic Principles & Design Rationale

The exceptional performance of single-ion COF membranes is governed by three engineered causalities:

  • Anion Immobilization & Transference Number: In conventional electrolytes, both cations and anions are mobile. During polarization, anions accumulate at the anode, creating a space-charge layer that nucleates dendrites. By integrating sulfonate (–SO₃⁻), carboxylate (–COO⁻), or imidazolate groups directly into the COF lattice, the anionic transference number is reduced to zero. This electrostatic exclusion ensures that only the target cation (e.g., Li⁺, Na⁺, Zn²⁺) migrates through the channels, effectively eliminating concentration polarization[1].

  • 1D Hopping Pathways: COFs assemble into 2D sheets that stack via

    
     interactions, creating highly ordered 1D nanoporous channels. These channels provide consecutive, low-barrier hopping sites for cations, significantly reducing the activation energy (
    
    
    
    ) for ion transport[3].
  • 
    -Ketoenamine Linkage Stability:  Standard Schiff-base (imine) COFs are susceptible to nucleophilic attack and hydrolysis. By utilizing 1,3,5-triformylphloroglucinol (Tp) as a monomer, the initial reversible imine condensation is followed by an irreversible enol-to-keto tautomerization. This locks the framework into a 
    
    
    
    -ketoenamine structure, providing the extreme chemical and electrochemical stability required for battery environments[4].

Mechanism A Immobilized Anions (-SO3-, -COO-) B Anion Exclusion (Electrostatic Repulsion) A->B Prevents migration C 1D Cation Hopping (Ordered COF Channels) A->C Lowers activation barrier D Single-Ion Conduction (t+ ≈ 1.0) B->D Zero concentration polarization C->D Fast kinetics E Dendrite Suppression & Stable Cycling D->E Homogeneous ion flux

Logical relationship of single-ion conduction mechanisms in COF membranes.

Quantitative Performance Benchmarks

The strategic tuning of pore size, linkage chemistry, and anionic functional groups yields distinct electrochemical profiles. The table below summarizes the performance of state-of-the-art single-ion conducting COFs:

COF MaterialMobile IonIonic Conductivity (S cm⁻¹)Activation Energy (eV)Transference Number (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
CF₃-Li-ImCOF Li⁺7.2 × 10⁻³ (with PC)0.100.81[5],[3]
TpPa-SO₃Zn{0.5} Zn²⁺~10⁻⁴ (Hydrated)0.200.91[6],[7]
DEG-PMCOF Li⁺1.71 × 10⁻⁴ (Solvent-free)0.21N/A[8]
i-COF-2 (Na) Na⁺3.17 × 10⁻⁴ (Solvent-free)0.21N/A[9]
TpPa-SO₃Li Li⁺~10⁻⁵ (Solvent-free)N/A~0.90[10]

Experimental Workflow & Protocol

The fabrication of a high-performance COF membrane requires precise control over crystallization, ion exchange, and mechanical processing. Traditional pellet-pressing yields brittle interfaces with high grain-boundary resistance. This protocol utilizes a PTFE fibrillation technique to create flexible, free-standing membranes[6].

Workflow S1 Monomer Synthesis S2 Solvothermal Condensation S1->S2 120°C, 3 Days S3 Ion Exchange (Li+ / Zn2+) S2->S3 Metal Acetates S4 PTFE Blending & Pressing S3->S4 5 wt% PTFE S5 Membrane Validation S4->S5 EIS & PXRD

Step-by-step experimental workflow for the fabrication of single-ion COF membranes.

Phase 1: Solvothermal Synthesis of the Parent Framework (TpPa-SO₃H)

Objective: Synthesize a highly crystalline, sulfonated COF with 1D nanopores.

  • Monomer Preparation: Weigh 0.3 mmol of 1,3,5-triformylphloroglucinol (Tp) and 0.45 mmol of 2,5-diaminobenzenesulfonic acid (Pa-SO₃H). Transfer to a Pyrex tube.

  • Solvent System Formulation: Add a solvent mixture of mesitylene, 1,4-dioxane, and 3M aqueous acetic acid (typically in a 3:3:1 v/v ratio).

    • Causality Check: The mesitylene/dioxane ratio balances the solubility of the monomers with the supersaturation required for polymer crystallization. Acetic acid acts as the catalyst for the Schiff-base condensation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be strictly removed to prevent the thermal oxidation of the amine monomers at elevated temperatures, which would terminate chain growth and disrupt crystallinity.

  • Crystallization: Seal the tube under vacuum and heat at 120 °C for 72 hours.

  • Purification: Isolate the resulting dark red powder via centrifugation. Wash extensively with anhydrous THF and acetone, then activate under dynamic vacuum at 120 °C for 12 hours.

Phase 2: Ion Exchange (Lithiation / Zinciation)

Objective: Convert the protonated framework into a single-ion conductor.

  • Suspension: Disperse 100 mg of the activated TpPa-SO₃H powder in 50 mL of 1.0 M Metal Acetate solution (e.g., LiOAc for Li-ion[10] or Zn(OAc)₂ for Zn-ion systems[6]).

  • Equilibration: Stir the suspension vigorously at room temperature for 24 hours.

    • Causality Check: Acetate salts are utilized because the acetate anion acts as a weak base, facilitating the deprotonation of the sulfonic acid groups and thermodynamically driving the cation exchange to completion.

  • Self-Validation (Washing): Recover the exchanged powder (TpPa-SO₃M) via filtration. Wash with deionized water repeatedly. Critical Step: Test the final wash filtrate with a conductivity meter. Washing is only complete when the filtrate conductivity matches pure deionized water, ensuring no free, uncoordinated metal salts remain in the pores.

  • Drying: Dry the powder under vacuum at 100 °C overnight.

Phase 3: Membrane Fabrication via PTFE Fibrillation

Objective: Transform the microcrystalline powder into a flexible, free-standing solid electrolyte.

  • Blending: In an agate mortar, mix the TpPa-SO₃M powder with a polytetrafluoroethylene (PTFE) aqueous dispersion, targeting exactly 5 wt% PTFE relative to the COF mass[6].

  • Fibrillation: Add a few drops of ethanol to form a dough. Grind continuously with the pestle.

    • Causality Check: The applied shear force causes the spherical PTFE nanoparticles to uncoil and fibrillate into a nanoscale web. This web physically entangles the COF particles without occluding their internal 1.18 nm pores.

  • Pressing: Transfer the dough to a glass plate and roll it into a thin film using a stainless-steel roller. Fold and roll repeatedly to enhance mechanical isotropy.

  • Final Sizing: Roll the membrane to a final thickness of 50–100 µm and punch into desired circular dimensions (e.g., 16 mm diameter for coin cells). Dry under vacuum at 80 °C to remove residual ethanol and water.

Quality Control & Self-Validating Systems

To ensure the protocol has yielded a functional single-ion conducting membrane, the following self-validating checks must be performed:

  • Structural Integrity (FTIR & PXRD):

    • FTIR: Confirm the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of strong C=C and C=O stretches (~1580 cm⁻¹), validating the irreversible

      
      -ketoenamine tautomerization.
      
    • PXRD: The intense reflection at ~4.7° (the 100 plane) must remain sharp before and after ion exchange, proving the 1D channels have not collapsed[4].

  • Stoichiometric Validation (ICP-OES): Digest a small sample of the final membrane in nitric acid and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy. The metal loading must match the theoretical calculation (e.g., ~2.31 wt% Li for TpPa-SO₃Li) to confirm complete ion exchange[10].

  • Electrochemical Validation (Transference Number): Assemble a symmetric cell (e.g., Zn | TpPa-SO₃Zn_{0.5} | Zn). Use the Bruce-Vincent chronoamperometry method. A steady-state current ratio yielding a

    
     > 0.90 confirms successful single-ion conduction behavior, validating the electrostatic exclusion of anions[6].
    

References

1.[5] Ionic Covalent Organic Framework Membranes with Single Li-Ion Conduction. ResearchGate. URL: 2.[9] Single Na- and K-Ion-Conducting Sulfonated −NH-Linked Covalent Organic Frameworks. ACS Applied Materials & Interfaces. URL: 3.[6] A single-ion conducting covalent organic framework for aqueous rechargeable Zn-ion batteries. RSC Publishing. URL: 4.[3] Application and Research Progress of Covalent Organic Frameworks for Solid-State Electrolytes in Lithium Metal Batteries. PMC. URL: 5.[8] Covalent organic framework-based solid-state electrolytes for lithium metal batteries: from materials to applications. RSC Publishing. URL: 6.[10] Lithium Ion Conduction in Covalent Organic Frameworks. 中国化学会期刊平台. URL: 7.[2] Metal- and covalent-organic frameworks as solid-state electrolytes for metal-ion batteries. Philosophical Transactions of the Royal Society A. URL: 8.[1] Recent Advances and Perspectives in Single-Ion COF-Based Solid Electrolytes. MDPI. URL: 9.[7] A single-ion conducting covalent organic frameworks for aqueous rechargeable Zn-ion batteries. The Royal Society of Chemistry. URL: 10.[4] A single-ion conducting covalent organic framework for aqueous rechargeable Zn-ion batteries. Semantic Scholar. URL:

Sources

Application Note: Immobilization of Palladium Catalysts on Hydrazone-Linked Covalent Organic Frameworks (COFs) for Advanced Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Covalent Organic Frameworks (COFs) have emerged as a transformative class of crystalline, porous polymers constructed from light elements via reversible reticular chemistry. While early generations of COFs (such as boroxine or boronate ester-linked frameworks) suffered from severe hydrolytic instability, the development of hydrazone-linked COFs (e.g., COF-42 and COF-43) introduced exceptional chemical and thermal stability[1].

For drug development professionals and synthetic chemists, the transition from homogeneous to heterogeneous catalysis is a critical operational goal. Homogeneous palladium catalysts offer high activity but suffer from difficult recovery and toxic metal contamination in final active pharmaceutical ingredients (APIs). Immobilizing Palladium (Pd) onto COFs bridges this gap. While the pioneering concept of Pd-immobilized COFs was first demonstrated using imine-linked frameworks like COF-LZU1[2], hydrazone-linked COFs provide superior platforms. The hydrazone linkage (–CO–NH–N=CH–) is rich in nitrogen and oxygen heteroatoms, providing ideal, built-in docking sites for transition metals without the need for complex pre-functionalization of the monomers[3].

Mechanistic Insights: The Causality of Pd Immobilization

The success of Pd-immobilized hydrazone COFs relies on precise coordination chemistry and supramolecular stabilization:

  • Pincer-Like Coordination (The "Why" of Hydrazone): The adjacent nitrogen and oxygen atoms within the hydrazone linkage act as multidentate ligands. When the COF is treated with a palladium precursor like Pd(OAc)₂, the Pd(II) species coordinate strongly with these heteroatoms. This specific coordination environment prevents the agglomeration of Pd into inactive nanoparticles, maintaining highly dispersed, single-site-like catalytic centers[3].

  • Supramolecular Stabilization: Hydrazone COFs (such as COF-DB) utilize intra- and intermolecular hydrogen bonding. This restricts the free rotation of the linkages, locking the Pd(II) in a rigid, highly accessible pore environment. This structural rigidity is the primary causal factor behind the catalyst's resistance to leaching during harsh cross-coupling conditions[3].

  • Catalytic Causality: During a Suzuki-Miyaura cross-coupling reaction, the immobilized Pd(II) undergoes oxidative addition with an aryl halide, followed by transmetalation with an arylboronic acid, and finally reductive elimination to form the C–C bond. The rigid COF pore acts as a spatial boundary, preventing bimolecular deactivation pathways common in homogeneous systems.

Workflow Monomers Organic Monomers (Hydrazide + Aldehyde) Solvothermal Solvothermal Synthesis (Acetic Acid, 120°C) Monomers->Solvothermal HydrazoneCOF Hydrazone COF (Highly Crystalline) Solvothermal->HydrazoneCOF Metalation Post-Synthetic Metalation (Pd(OAc)2, RT) HydrazoneCOF->Metalation PdCOF Pd/COF Catalyst (Immobilized Pd Sites) Metalation->PdCOF Catalysis Suzuki-Miyaura Coupling (High Yield, Recyclable) PdCOF->Catalysis

Workflow for the synthesis of hydrazone COFs and subsequent palladium immobilization for catalysis.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis, metalation, and application of a representative hydrazone COF (e.g., COF-DB). This workflow is designed as a self-validating system , incorporating specific analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol 1: Solvothermal Synthesis of the Hydrazone COF
  • Monomer Preparation: In a Pyrex tube, combine the hydrazide building block (e.g., 2,5-dimethoxyterephthalohydrazide, 0.1 mmol) and the aldehyde building block (e.g., 1,3,5-triformylbenzene, 0.067 mmol)[1].

  • Solvent System: Add a solvent mixture of 1,4-dioxane and mesitylene (typically 4:1 v/v, 1 mL total).

  • Catalyst Addition (Causality Check): Add 0.1 mL of aqueous acetic acid (3 M). Why acetic acid? Acetic acid acts as a catalyst for the reversible condensation of aldehydes and hydrazides. This reversibility provides the system with "error-correction" capabilities, dissolving amorphous kinetic networks and selectively crystallizing the thermodynamically stable COF[1].

  • Crystallization: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal. Heat the tube at 120 °C for 72 hours.

  • Isolation & Validation: Isolate the solid by centrifugation, wash extensively with anhydrous tetrahydrofuran (THF) and acetone, and dry under vacuum at 80 °C.

    • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) to confirm the emergence of intense low-angle peaks (e.g., ~3.5° 2θ), verifying high crystallinity.

Protocol 2: Post-Synthetic Metalation (Immobilization of Pd)
  • Suspension: Suspend 50 mg of the synthesized hydrazone COF in 10 mL of anhydrous dichloromethane (CH₂Cl₂). Why CH₂Cl₂? Dichloromethane is a non-coordinating solvent that swells the COF pores without competing with the hydrazone nitrogen/oxygen sites for palladium coordination[3].

  • Metalation: Add Palladium(II) acetate (Pd(OAc)₂, 15 mg) to the suspension. Stir the mixture continuously at room temperature for 24 hours.

  • Purification: Recover the resulting solid (Pd/COF) via centrifugation. Wash the powder thoroughly with CH₂Cl₂ using Soxhlet extraction for 24 hours to remove any uncoordinated, physically trapped Pd(OAc)₂[2]. Dry under vacuum at 60 °C.

  • Validation Checkpoint:

    • Use Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify the exact Pd loading (typically 5–10 wt%).

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the binding energy of Pd 3d₅/₂ (~338 eV), validating that Pd remains in the active +2 oxidation state[2].

Protocol 3: Suzuki-Miyaura Cross-Coupling & Heterogeneity Validation
  • Reaction Setup: In a reaction vial, combine an aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd/COF catalyst (equivalent to 0.5 mol% Pd) in 4 mL of solvent (e.g., ethanol/water or p-xylene)[2].

  • Catalysis: Stir the mixture at 80–100 °C under an ambient or inert atmosphere until TLC or GC-MS indicates complete conversion (typically 2–12 hours).

  • Self-Validating Heterogeneity Test (Hot Filtration): To prove the catalysis is strictly heterogeneous, run a parallel reaction. At ~50% conversion, filter the hot reaction mixture to remove the solid Pd/COF catalyst. Continue heating the catalyst-free filtrate. Causality: If the reaction ceases immediately upon filtration, it proves that no active Pd species have leached into the solution, confirming the robust anchoring of Pd by the hydrazone linkage[3].

CatalyticCycle Pd_COF Pd(II) anchored on Hydrazone COF Ox_Add Oxidative Addition (Aryl Halide) Pd_COF->Ox_Add Pd_II_Int Pd(II) Intermediate (Ar-Pd-X) Ox_Add->Pd_II_Int Transmetalation Transmetalation (Arylboronic Acid + Base) Pd_II_Int->Transmetalation Pd_II_Ar2 Pd(II) Diaryl Complex (Ar-Pd-Ar') Transmetalation->Pd_II_Ar2 Red_Elim Reductive Elimination Pd_II_Ar2->Red_Elim Red_Elim->Pd_COF Catalyst Regeneration Product Biaryl Product (C-C Bond Formation) Red_Elim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling mediated by Pd-immobilized hydrazone COFs.

Quantitative Data Summary

The immobilization of Pd into the porous network inherently alters the physical properties of the COF. The table below summarizes representative quantitative shifts observed when transitioning from a pristine hydrazone COF to a Pd-immobilized catalytic system[2][3].

Property / ParameterPristine Hydrazone COFPd-Immobilized Hydrazone COFAnalytical Method
BET Surface Area ~ 800 – 1200 m²/g~ 300 – 500 m²/gN₂ Adsorption-Desorption
Pore Volume ~ 0.60 cm³/g~ 0.20 cm³/gN₂ Adsorption-Desorption
Palladium Loading 0 wt%7.0 – 9.0 wt%ICP-OES
Catalytic Yield (Suzuki) N/A (Inactive)> 95% (Broad substrate scope)GC-MS / NMR
Recyclability N/A> 5 Cycles (No yield drop)Gravimetric / GC-MS
Pd Leaching N/A< 1 ppm in filtrateICP-OES of Filtrate

Note: The reduction in BET surface area and pore volume is a direct, expected consequence of the heavy Pd(OAc)₂ molecules occupying the internal void spaces of the crystalline framework.

References

  • [2] Ding, S., Gao, J., Wang, Q., Zhang, Y., Song, W., Su, C., & Wang, W. "Construction of Covalent Organic Framework for Catalysis: Pd/COF-LZU1 in Suzuki–Miyaura Coupling Reaction." Journal of the American Chemical Society, 2011. URL: [Link]

  • [3] Qian, C., Zhou, W., Qian, J., Wang, D., Li, X., Teo, W. L., Shi, X., Wu, H., Di, J., Wang, H., Liu, G., Gu, L., Liu, J., Feng, L., Liu, Y., Quek, S. Y., Loh, K. P., & Zhao, Y. "Linkage Engineering by Harnessing Supramolecular Interactions to Fabricate 2D Hydrazone-Linked Covalent Organic Framework Platforms toward Advanced Catalysis." Journal of the American Chemical Society, 2020. URL: [Link]

  • [1] Uribe-Romo, F. J., Doonan, C. J., Furukawa, H., Oisaki, K., & Yaghi, O. M. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 2011. URL: [Link]

Sources

Application Note: Step-by-Step Condensation of Terephthalohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Synthesis of acylhydrazones, dynamic covalent chemistry, and supramolecular assemblies.

Executive Summary & Mechanistic Principles

Terephthalohydrazide (TPH) is a highly versatile, C2-symmetric bifunctional building block used extensively in the synthesis of bis-acylhydrazones. These derivatives are critical in developing 1[1], dynamic covalent organic frameworks (COFs), and 2[2].

The condensation reaction between TPH and an aldehyde is a classic nucleophilic addition-elimination process that forms a stable azomethine (C=N) bond.

The Causality of Reaction Conditions:

  • Acid Catalysis (pH Optimization): The reaction is strictly pH-dependent. Adding a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. However, the pH must be maintained around 3.8–4.5. If the environment becomes too acidic, the terminal amine of the hydrazide protonates into an ammonium ion, completely stripping its nucleophilicity and halting the reaction[1].

  • Solvent Dynamics: TPH is a highly polar molecule with 3[3]. Ethanol or methanol is utilized under reflux conditions to fully dissolve the monomers, ensuring a homogeneous reaction mixture.

  • Thermodynamic Driving Force: Refluxing provides the activation energy necessary for the dehydration of the hemiaminal intermediate. As the rigid, highly conjugated bis-acylhydrazone forms, its solubility drops drastically, causing it to precipitate out of the solution. This precipitation drives the equilibrium forward (Le Chatelier's Principle)[2].

ReactionMechanism TPH Terephthalohydrazide (Nucleophile) Intermediate Hemiaminal Intermediate TPH->Intermediate Nucleophilic Attack (H+ Catalyzed) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Product Bis-Acylhydrazone (Target) Intermediate->Product Dehydration (-H2O)

Acid-catalyzed acylhydrazone formation from terephthalohydrazide and an aldehyde.

Quantitative Experimental Parameters

The precise conditions for condensation vary depending on the target application (small molecule therapeutics vs. polymeric frameworks). Below is a summary of field-validated parameters.

Target ApplicationAldehyde TypeMolar Ratio (TPH : Aldehyde)Solvent SystemCatalystTemp & TimeExpected Yield
Small Molecule Inhibitors Substituted Aromatic Aldehydes1 : 2Absolute EthanolAcetic Acid (2-3 drops)110 °C, 4 h88–96%
Metallo-Supramolecular 2-Quinolinecarboxaldehyde1 : 2Methanol or EthanolAcetic Acid (drops)RT to Reflux, 8 h88–96%
Covalent Organic Frameworks 1,3,5-Triformylbenzene1.5 : 1Dioxane / Mesitylene6M Acetic Acid120 °C, 3 days~82%

Data synthesized from 1[1], 2[2], and 4[4].

Detailed Step-by-Step Protocol (Small Molecule Bis-Acylhydrazones)

The following protocol details the synthesis of high-purity bis-acylhydrazones via a 1:2 stoichiometric condensation.

Materials & Reagents
  • Terephthalohydrazide (High Purity, ≥98%)

  • Target Aromatic Aldehyde

  • Absolute Ethanol (Analytical Grade)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc) and N,N-Dimethylformamide (DMF) for purification

Workflow

Step 1: Reagent Suspension and Dissolution In a round-bottom flask, suspend 1.0 equivalent of terephthalohydrazide in absolute ethanol (typically 25 mL per 1 mmol of TPH). Add 2.0 to 2.1 equivalents of the selected aromatic aldehyde. Insight: A slight excess of aldehyde ensures complete conversion of both hydrazide termini. The mixture will initially be heterogeneous due to TPH's 3[3].

Step 2: Acid Activation Add 2 to 3 drops of glacial acetic acid to the stirring mixture. Insight: This catalytic addition activates the carbonyl carbon for nucleophilic attack without over-protonating the hydrazide[1].

Step 3: Condensation via Reflux Equip the flask with a reflux condenser. Heat the reaction mixture to 110 °C and maintain reflux for 4 to 8 hours. Insight: As the reaction progresses and the solvent heats, the TPH will fully dissolve. Subsequently, as the bis-acylhydrazone forms, the solution will often become cloudy again as the product precipitates.

Step 4: Isolation Once TLC confirms the consumption of the starting materials, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into cold distilled water if precipitation is incomplete, and filter the solid precipitate under vacuum[2].

Step 5: Purification Wash the crude solid thoroughly with cold ethanol to remove any unreacted aldehyde and residual acetic acid. For biological or highly sensitive applications, recrystallize the crude solid from a DMF/H2O mixture (1:9 ratio) or purify via flash column chromatography (using an EtOAc/n-hexane gradient)[1],[2].

Workflow Step1 1. Reagent Mixing Suspend TPH + Aldehyde in EtOH Step2 2. Acid Activation Add Glacial Acetic Acid (pH ~4) Step1->Step2 Step3 3. Condensation Reflux at 110°C for 4-8 hours Step2->Step3 Step4 4. Isolation Cool to RT & Filter Precipitate Step3->Step4 Step5 5. Purification Recrystallize or Chromatography Step4->Step5

Step-by-step experimental workflow for synthesizing acylhydrazone derivatives.

Self-Validating System (QA/QC)

To ensure the scientific integrity of the synthesized product, the protocol must be self-validating. You can confirm successful condensation through the following orthogonal checks:

  • Visual/Physical Cue: The target bis-acylhydrazone possesses a highly rigid, planar, and conjugated structure compared to the starting materials. A successful reaction is physically indicated by the spontaneous precipitation of the product from the alcoholic solvent upon cooling[2].

  • FTIR Spectroscopy: Analyze the crude solid. A successful condensation is marked by the complete disappearance of the aldehyde carbonyl (C=O) stretching band at ~1700 cm⁻¹ and the emergence of a sharp, distinct imine (C=N) stretching band between 1610 and 1630 cm⁻¹[4].

  • ¹H NMR Spectroscopy: Dissolve the purified product in DMSO-d6. The characteristic aldehyde proton signal (typically around 10.0 ppm) must be entirely absent. In its place, look for the emergence of the azomethine proton (-CH=N-) signal, which reliably appears between 8.0 and 8.5 ppm[1].

References

  • Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glyc
  • Terephthalic Acid Hydrazide|CAS 46206-74-0. benchchem.com.
  • Solid-State Emissive Metallo-Supramolecular Assemblies of Quinoline-Based Acyl Hydrazone. semanticscholar.org.
  • Inter- and Intra-Hydrogen Bonding Strategy to Control the Fluorescence of Acylhydrazone-Based Conjug
  • Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks. acs.org.

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Troubleshooting & Optimization

Technical Support Center: Enhancing the BET Surface Area of Allyloxy-Functionalized COFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allyloxy-functionalized Covalent Organic Frameworks (COFs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high Brunauer–Emmett–Teller (BET) surface areas in your materials. As Senior Application Scientists, we have compiled this resource based on established research and field-proven insights to ensure your experiments are successful.

Troubleshooting Guide: Restoring Porosity

This section addresses specific issues you may encounter during your experiments that lead to a low BET surface area. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the problem.

Q1: My freshly synthesized allyloxy-functionalized COF exhibits a BET surface area below 100 m²/g. What is the primary cause?

A1: A dramatically low surface area in a newly synthesized COF is most often not a failure of the synthesis itself, but rather a consequence of structural collapse during the post-synthesis workup.[1] The primary culprit is the "activation" process, where solvent molecules are removed from the pores.

  • The Problem of Capillary Stress: During conventional activation (heating under vacuum), as solvent evaporates from the nanoscale pores, immense capillary forces are generated.[2] If the structural integrity of the COF is insufficient to withstand this stress, the layers can collapse, leading to a loss of porosity and a shift from a crystalline to a more amorphous state.[1][2] This issue is particularly prevalent in 2D COFs, which rely on weaker π-π stacking interactions between layers for their through-pore structure.[2]

  • Initial Diagnostic Steps:

    • Check Crystallinity: Compare the Powder X-ray Diffraction (PXRD) pattern of your activated sample with the as-synthesized (wet) sample. A significant loss of peak intensity or broadening of peaks in the activated sample is a strong indicator of structural collapse.

    • Review Your Activation Method: If you are using a standard protocol of washing with a high-surface-tension solvent (like ethanol or acetone) followed by direct vacuum drying at an elevated temperature, this is the most likely source of the problem.

Q2: How can I modify my activation protocol to prevent pore collapse and improve the surface area?

A2: The key is to minimize the capillary forces exerted on the COF framework during solvent removal. This can be achieved through "gentle activation" methods, which are now considered the gold standard for preserving the porosity of delicate frameworks.[3]

There are two highly effective approaches:

1. Supercritical CO₂ (ScCO₂) Drying: This is one of the most robust methods for preserving pore structure.[2][4] In this technique, the solvent within the pores is exchanged with liquid CO₂, which is then brought to its supercritical state (above 31.1 °C and 73.8 bar). In the supercritical phase, there is no liquid-gas phase boundary, and therefore no surface tension or capillary stress. The CO₂ can then be vented as a gas, leaving the porous framework intact.[5] The result is often a dramatic increase in both crystallinity and BET surface area compared to conventional activation.[3]

2. Low Surface Tension Solvent Exchange: A simpler and more accessible alternative to ScCO₂ drying is to perform a final solvent exchange with a solvent that has an ultralow surface tension before vacuum drying.[6] Perfluorohexane (PFH) is an excellent choice due to its very low surface tension (11.9 mN m⁻¹).[6] By minimizing surface tension, the capillary forces during evaporation are significantly reduced, which helps prevent pore collapse.[6][7]

The following diagram illustrates the decision-making process for troubleshooting a low BET surface area, guiding you from initial synthesis to the selection of an appropriate activation protocol.

G cluster_0 Troubleshooting Workflow for Low BET Surface Area cluster_1 Optimization Loop Synthesis Allyloxy-COF Synthesis Activation Activation (Solvent Removal) Synthesis->Activation Characterization BET & PXRD Analysis Activation->Characterization Low_SA Low Surface Area? (< 100 m²/g) Characterization->Low_SA High_SA High Surface Area (Process Successful) Low_SA->High_SA No Check_Cryst Check PXRD: Crystallinity Lost? Low_SA->Check_Cryst Yes Gentle_Activation Implement Gentle Activation Check_Cryst->Gentle_Activation Yes Re_Synthesize Re-evaluate Synthesis: - Solvent System - Temperature - Modulators Check_Cryst->Re_Synthesize No (Amorphous from start) ScCO2 Supercritical CO₂ Drying Gentle_Activation->ScCO2 PFH Low Surface Tension Solvent (e.g., PFH) Gentle_Activation->PFH ScCO2->Activation Re-activate PFH->Activation Re-activate Re_Synthesize->Synthesis

Caption: Troubleshooting workflow for low BET surface area in COFs.

Q3: My allyloxy groups are intended for post-synthetic modification (PSM). Could the PSM step be the cause of the reduced surface area?

A3: Yes, absolutely. While PSM is a powerful tool for introducing new functionalities, the process can negatively impact porosity in several ways.[8][9]

  • Pore Blocking: The newly introduced functional groups, especially if they are bulky, can physically occupy or block access to the pores, leading to a decrease in the measured surface area.[10] This is an expected outcome, and the extent of the decrease will depend on the size and density of the functional groups added.[11]

  • Reagent/Solvent Incompatibility: The solvents and reagents used during the PSM reaction (e.g., in a thiol-ene "click" reaction on the allyl groups) can damage the COF framework, causing a loss of crystallinity and pore collapse, similar to the issues seen during activation.[9][12]

  • Incomplete Reaction/Purification: Residual reagents, byproducts, or catalysts from the PSM step can remain trapped within the pores if not thoroughly washed out, contributing to a lower surface area.

Troubleshooting PSM-Related Surface Area Loss:

  • Confirm Successful Modification: Use techniques like FT-IR and solid-state NMR to confirm that the desired functionalization has occurred.

  • Assess Crystallinity Post-PSM: Run PXRD on the modified COF to check if the framework integrity was maintained during the reaction.

  • Optimize Washing: After the PSM reaction, implement a rigorous solvent exchange protocol (see Protocol 1 below) to ensure all residual materials are removed before final activation.

  • Re-activate Gently: Always use a gentle activation method (ScCO₂ or low surface tension solvent) after PSM and washing to preserve the structure of the newly functionalized COF.

Frequently Asked Questions (FAQs)

What is a reasonable target BET surface area for a 2D allyloxy-functionalized COF?

While the exact value depends on the specific linkers used, well-synthesized, crystalline 2D COFs typically exhibit BET surface areas ranging from 500 to over 2000 m²/g.[13] If your values are significantly lower after implementing gentle activation techniques, it may be necessary to revisit and optimize the initial synthesis conditions (e.g., solvent choice, temperature, or the use of modulators).[13][14]

How do synthesis conditions affect the final porosity?

The initial synthesis is the foundation for a robust, porous material. Key factors include:

  • Solvent System: The choice of solvents and their ratios in solvothermal synthesis is crucial as it affects precursor solubility and the dynamics of crystallization.[14]

  • Temperature and Time: These parameters control the kinetics and thermodynamics of the reaction, influencing the degree of crystallinity and defect density.[7]

  • Catalyst/Modulator: The type and concentration of the catalyst or the addition of a modulator can significantly impact the reaction rate and the quality of the resulting crystals, often leading to higher crystallinity and surface area.[13]

What is the "guest-scaffolding" strategy I've seen in the literature?

This is an advanced technique to prevent pore collapse. It involves introducing "guest" molecules, such as decomposable salts or polymers, into the pores of the COF after synthesis.[1][2] These guests act as physical supports or scaffolds, holding the pores open during the solvent removal process.[2] Once the solvent is gone, the guest molecules are removed (e.g., by heating to decompose the salt), revealing a highly porous and crystalline framework. This method has been shown to increase the BET surface area by as much as 15 times compared to conventional activation.[2]

Experimental Protocols & Data

Data Summary: Impact of Activation Method on COF Properties

The choice of activation method has a profound impact on the final surface area and crystallinity of a COF. The table below provides a representative comparison based on published data.

Activation MethodTypical Solvents UsedResulting CrystallinityResulting BET Surface AreaKey Mechanism
Conventional Vacuum Drying Acetone, EthanolOften low/amorphous[3]Low (<100 m²/g)[3]High capillary stress causes pore collapse[2]
Low Surface Tension Drying Perfluorohexane (PFH)High, well-preserved[6]High (comparable to ScCO₂)[6]Minimized capillary stress due to low surface tension[7]
Supercritical CO₂ (ScCO₂) Drying Liquid CO₂Excellent, well-preserved[3]Very High (often the highest achievable)[3]No surface tension in the supercritical state[5]
Protocol 1: Optimal Solvent Exchange and Thermal Activation

This protocol is a prerequisite for any activation method to ensure all synthesis residues are removed.

  • Initial Wash: After synthesis, isolate the crude COF powder by filtration. Wash it extensively with the high-boiling-point solvent used for the synthesis (e.g., mesitylene, 1,4-dioxane) to remove unreacted monomers.

  • Intermediate Exchange: Suspend the COF powder in a lower-boiling-point, miscible solvent like acetone or tetrahydrofuran (THF). Allow it to soak for at least 6-8 hours with occasional agitation.

  • Repeat Exchange: Decant the solvent and repeat the soaking step with fresh acetone or THF at least 3-4 times over 24-48 hours. This ensures complete removal of the high-boiling-point synthesis solvent.

  • Final Activation: From this point, proceed to either Protocol 2 or 3 for best results. If these are unavailable, the powder can be dried under high vacuum (<100 mTorr) at 80-120 °C for 12-24 hours, though this risks pore collapse.

Protocol 2: Activation via Low Surface Tension Solvent (PFH)

This protocol should be performed after completing steps 1-3 of Protocol 1.

  • Solvent Exchange to PFH: After the final acetone/THF wash, decant the solvent. Add perfluorohexane (PFH) to the wet COF powder.

  • Soaking in PFH: Allow the COF to soak in PFH for 4-6 hours. PFH is immiscible with many common solvents, so this step displaces the residual acetone/THF.

  • Repeat PFH Wash: Decant the PFH and repeat the wash with fresh PFH at least two more times.

  • Final Drying: Isolate the PFH-wet powder by filtration and immediately transfer it to a vacuum chamber. Dry under high vacuum (<100 mTorr) at 60-80 °C for 12 hours. The low surface tension of the evaporating PFH will minimize damage to the pores.[6]

Protocol 3: Supercritical CO₂ (ScCO₂) Drying

This protocol requires specialized equipment and should be performed after completing steps 1-3 of Protocol 1, using ethanol as the final exchange solvent.

  • Solvent Exchange to Ethanol: Ensure the COF has been thoroughly solvent-exchanged with absolute ethanol.

  • Loading the Chamber: Place the ethanol-wet COF sample into the high-pressure chamber of the critical point dryer.

  • CO₂ Flushing: Cool the chamber (typically to 5-10 °C) and begin flushing with liquid CO₂. The liquid CO₂ will displace the ethanol in the COF's pores. Continue flushing until all ethanol is removed (this can be monitored by an outlet sensor).

  • Heating and Pressurization: Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C), allowing the pressure to rise above the critical pressure (73.8 bar). A typical setpoint is 40 °C and 1500 psi.

  • Venting: Once the system is in the supercritical state, slowly vent the CO₂ gas over several hours. It is crucial to maintain the temperature above the critical point during venting to prevent re-condensation of the liquid phase.

  • Recovery: Once the chamber has returned to ambient pressure, it can be cooled and the dry, highly porous COF powder can be recovered.

References

  • Synthesis of high quality two dimensional covalent organic frameworks through a self-sacrificing guest strategy - PMC. (2025, February 27). vertexaisearch.cloud.google.com.
  • Matsuyama, K. (2018, March 31). Supercritical fluid processing for metal–organic frameworks, porous coordination polymers, and covalent organic frameworks (2018) | 39 Citations - SciSpace. vertexaisearch.cloud.google.com.
  • Common modes for loss of crystallinity and porosity in COFs: bond breakage, loss of stacking order, and pore collapse. - ResearchGate.
  • Design, Synthesis, and Applications of Mesoporous Covalent Organic Frameworks | CCS Chemistry - Chinese Chemical Society. (2023, October 26). chinesechemsoc.org.
  • Covalent Organic Framework Membranes: Synthesis Strategies and Separation Applications | ACS Applied Materials & Interfaces. (2025, April 30). pubs.acs.org.
  • Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing). (2021, October 8). pubs.rsc.org.
  • Preserving High Porosity of Covalent Organic Frameworks via Functional Polymer Guest Introduction | Journal of the American Chemical Society - ACS Publications. (2024, November 20). pubs.acs.org.
  • Spray Drying for Making Covalent Chemistry II: Synthesis of Covalent−Organic Framework Superstructures and related Composites | Request PDF - ResearchGate.
  • Significant improvement of surface area and CO2 adsorption of Cu–BTC via solvent exchange activation | Request PDF - ResearchGate. (2025, August 6).
  • Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse | Materials Science | ChemRxiv | Cambridge Open Engage. (2020, May 27). cambridge.org.
  • Post-synthetic modifications of covalent organic frameworks (COFs)
  • Tailored covalent organic frameworks by post-synthetic modific
  • Postsynthetic functionalization of covalent organic frameworks - PMC. ncbi.nlm.nih.gov.
  • Post-synthetic modifications of covalent organic frameworks (COFs)
  • Post-synthetic modification of a covalent organic framework for CO2 electroreduction - PMC. (2023, June 26). ncbi.nlm.nih.gov.
  • Facile post-synthesis of isomeric covalent organic frameworks via precise pore surface engineering - PMC. ncbi.nlm.nih.gov.
  • Solvent exchange in cobalt-metal organic framework - Aalto University's research portal. (2025, November 12). research.aalto.fi.
  • Postsynthetic functionalization of 3D covalent organic frameworks - Chemical Communic
  • Supercritical Drying - Aerogel.org. aerogel.org.
  • From Highly Crystalline to Outer Surface-Functionalized Covalent Organic Frameworks—A Modulation Approach - PMC. (2015, December 22). ncbi.nlm.nih.gov.
  • Activation of metal–organic framework materials - ResearchGate.
  • BET surface area, porosity parameters and CO2 capture of selected COFs. - ResearchGate.
  • (A) Comparison of the BET surface area of different COFs, calculated... | Download Scientific Diagram - ResearchGate.
  • Activation of metal–organic framework materials - CrystEngComm (RSC Publishing). pubs.rsc.org.
  • Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal - BCU Open Access Repository - Birmingham City University. openaccess.bcu.ac.uk.
  • Strategies Toward the Homogeneous Synthesis and Functionalization of Covalent Organic Frameworks - eScholarship. escholarship.org.
  • (PDF) Pore surface engineering in covalent organic frameworks - ResearchGate.
  • Post-synthetic modification of a magnetic covalent organic framework with alkyne linkages for efficient magnetic solid-phase extraction and determination of trace basic orange II in food samples - PubMed. (2023, February 8). pubmed.ncbi.nlm.nih.gov.
  • A Versatile Method for Functionalization of Covalent Organic Frameworks via Suzuki-Miyaura Cross-Coupling - PubMed. (2021, January 18). pubmed.ncbi.nlm.nih.gov.

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Technical Support Center: COF Activation & Pore Collapse Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Covalent Organic Framework (COF) synthesis and activation. This guide is engineered for researchers, scientists, and drug development professionals who need to preserve the ultra-high surface area of fragile framework materials during solvent evacuation.

The Causality of Pore Collapse

Covalent Organic Frameworks (COFs) are crystalline, highly porous materials linked by dynamic covalent bonds[1]. Despite their robust chemical stability, many 2D COFs are structurally fragile due to weak interlayer π-π interactions[1][2].

During conventional activation (e.g., vacuum drying), the evaporation of polar synthesis solvents like N,N-dimethylformamide (DMF) or dioxane creates a liquid-gas phase boundary[1][3]. The high surface tension of these solvents generates immense capillary forces at the nanoscale. As the liquid meniscus recedes, it pulls the pore walls together, causing severe structural distortion or complete pore collapse[1][2].

The Supercritical Solution: Supercritical CO2 (scCO2) activation is a field-proven strategy to circumvent this physical degradation[4][5]. By exchanging the pore-dwelling solvent with liquid CO2 and subsequently raising the temperature and pressure beyond the critical point (31.1 °C, 73.8 bar), the fluid enters a supercritical state[5][6]. When depressurized isothermally, scCO2 transitions directly into a gas without crossing a phase boundary[5]. This eliminates surface tension and capillary stress, perfectly preserving the COF's intrinsic crystallinity and accessible surface area[5][7].

Process Visualization

scCO2_Workflow N1 1. As-Synthesized COF (Pores filled with DMF) N2 2. Solvent Exchange (Soak in Ethanol for 3 days) N1->N2 Removes high-boiling solvent N3 3. Liquid CO2 Exchange (Purge & Soak at ~10 °C) N2->N3 Miscible with liquid CO2 N4 4. Supercritical Transition (Heat to >31.1 °C, >73.8 bar) N3->N4 Eliminates phase boundary N5 5. Isothermal Depressurization (Slow venting of CO2 gas) N4->N5 Zero capillary force N6 6. Activated COF (Intact Pores, High Surface Area) N5->N6 Yields dry powder

Workflow of supercritical CO2 activation to prevent capillary-induced pore collapse in COFs.

Standard Operating Procedure: scCO2 Activation

To ensure a self-validating workflow, follow these precise methodologies. Do not skip the validation checkpoints, as they guarantee the physical mechanics of the activation process.

Phase 1: Pre-treatment & Solvent Exchange

Causality: Liquid CO2 is immiscible with high-boiling polar solvents like DMF. Direct scCO2 treatment of DMF-soaked COFs will fail, leaving the original solvent trapped in the pores[7][8].

  • Decant the synthesis solvent from the as-synthesized COF powder.

  • Submerge the COF in a low-boiling, CO2-miscible solvent (anhydrous ethanol or acetone)[7][8].

  • Soak the material for 3 to 5 days, centrifuging and replacing the solvent with a fresh batch every 24 hours[7][8].

  • Validation Checkpoint: Extract a small aliquot of the final ethanol wash, evaporate it, and analyze via 1H NMR. Proceed to Phase 2 only if DMF peaks are completely absent[8].

Phase 2: Critical Point Drying

Causality: The system must strictly maintain specific thermodynamic conditions to avoid premature liquid-gas transitions that induce capillary stress. 4. Transfer the ethanol-soaked COF into a porous sample capsule (to prevent powder dispersion) and load it into the critical point dryer chamber[7]. 5. Fill the chamber with liquid CO2 at ~10 °C. Perform 5 cycles of purging (5 mins each) and soaking to completely displace the ethanol within the pores[7]. 6. Seal the chamber and heat to 40 °C (exceeding the 31.1 °C critical temperature). The internal pressure will naturally rise above the 73.8 bar critical pressure, transitioning the CO2 into a supercritical fluid[7]. Hold for 90 minutes. 7. Open the bleed valve slightly to initiate isothermal depressurization. Maintain the chamber temperature at 40 °C to prevent the scCO2 from condensing back into a liquid during venting[7].

  • Validation Checkpoint: Perform N2 sorption isotherm analysis at 77 K. Apply Rouquerol criteria to the linear fit (p/p0 from 0.05 to 0.3) to confirm microporosity and calculate the final BET surface area[4].

Troubleshooting & FAQs

Q: Why is my BET surface area still low (<100 m²/g) after scCO2 activation? A: This is almost always caused by incomplete solvent exchange prior to drying. If residual high-surface-tension solvents (like water or DMF) remain in the pores, they will not dissolve in the liquid CO2. During depressurization, these residual solvents evaporate conventionally, inducing the very capillary forces you are trying to avoid[3][8]. Always validate solvent removal via NMR before loading the dryer[8].

Q: My COF powder blew out of the sample holder and contaminated the scCO2 chamber. How do I prevent this? A: Activated COFs are ultra-lightweight, low-density powders. Rapid depressurization creates turbulent gas flow that easily disperses the material. To prevent this, place the wet COF inside a sealed filter paper packet or a specialized porous metal capsule before loading. Additionally, ensure the bleed valve is opened very slightly to allow a slow, controlled pressure decrease[7].

Q: Our lab doesn't have a critical point dryer. Are there alternative activation methods that prevent pore collapse? A: Yes. Recent studies have demonstrated that washing COFs with ultralow surface tension solvents, such as perfluorohexane (PFH, surface tension ~11.9 mN/m), followed by standard vacuum drying, can yield BET surface areas and crystallinities comparable to scCO2 activation[1][9].

Q: Does methylation of the COF linkers affect activation stability? A: Yes. Introducing bulky hydrophobic groups (e.g., isopropyl or methoxy groups) or utilizing methylated building blocks (like Me3TFB) sterically shields the pore walls and attenuates COF-COF interlayer sliding. Methylated COFs are significantly less prone to pore collapse and can sometimes withstand conventional vacuum drying while maintaining stable BET surface areas[4][6].

Quantitative Impact of Activation Methods

The following table summarizes the impact of capillary forces on framework surface areas, contrasting conventional vacuum drying with supercritical CO2 activation.

MaterialLinkage TypeActivation MethodBET Surface Area (m²/g)Structural Outcome
TFB-BD COF ImineVacuum Drying~1170Partial pore collapse[4]
TFB-BD COF IminescCO2 Activation1514 ± 97Pores fully preserved[4]
TFB-Me₂BD COF ImineVacuum Drying~821Partial pore collapse[4]
TFB-Me₂BD COF IminescCO2 Activation1026 ± 168Pores fully preserved[4]
IRMOF-3 (Ref)CoordinationVacuum Drying1800Moderate capillary stress[5]
IRMOF-3 (Ref)CoordinationscCO2 Activation2850Maximum microporosity[5]

*Note: IRMOF-3 is included as a structurally related porous framework baseline to demonstrate the universal efficacy of scCO2 across different framework chemistries[5].

References

  • Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks Source: Wageningen University & Research[Link]

  • Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse Source: Semantic Scholar[Link]

  • Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks Source: RSC Publishing[Link]

  • Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation Source: Wageningen University & Research eDepot [Link]

  • Efficient Synthesis of Covalent Organic Frameworks in Supercritical Carbon Dioxide and their Application in Iodine Capture Source: ResearchGate[Link]

  • Supercritical processing as a route to high internal surface areas and permanent microporosity in metal-organic framework materials Source: SciSpace[Link]

  • Endowing Porphyrinic Metal–Organic Frameworks with High Stability by a Linker Desymmetrization Strategy Source: The Jiang Research Group (USTC)[Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks Source: JoVE[Link]

  • Supporting Information Tuning iron redox state inside a microporous porphyrinic metal organic framework Source: The Royal Society of Chemistry[Link]

Sources

Technical Support Center: Defect Engineering in 2D Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Reticular Chemistry Division) Ticket ID: DEF-ENG-2D-001 Subject: Controlling, Characterizing, and Validating Defect Sites in 2D COFs

Part 1: Core Directive & Philosophy

Welcome to the Advanced Materials Support Center. You are likely here because your "perfect" crystalline COF is chemically inert, or your "defective" COF has turned into an amorphous sludge.

In 2D Covalent Organic Frameworks (COFs), defect engineering is not about introducing chaos; it is about breaking symmetry with precision . Unlike Metal-Organic Frameworks (MOFs) where point defects often occur at metal nodes, 2D COFs rely on


 stacking for stability. Introducing defects (vacancies, truncated linkers) creates a thermodynamic battle between the entropy of the defect and the enthalpy of the stacking interaction.

This guide provides the protocols to navigate that battle, ensuring you engineer functional porosity rather than structural collapse.

Part 2: Troubleshooting & FAQs

Module 1: Synthesis & Defect Introduction

Q1: I am using a "mixed-linker" strategy to introduce defects, but my COF is losing all crystallinity. How do I maintain the framework?

Diagnosis: You have likely exceeded the "Percolation Threshold" of the lattice. In 2D COFs, if you replace too many structural linkers with truncated (non-structural) ones, the 2D sheets cannot propagate, and the layers cannot stack.

The Solution: The "Truncated Mixed-Linker" (TML) Protocol Instead of random substitution, you must use a structural mimic that preserves the geometry but removes a connection point.[1]

  • Select a Truncator: If your node is a

    
    -symmetric tri-aldehyde (e.g., 1,3,5-triformylbenzene), do not just use benzaldehyde (0-connector). Use a linear di-aldehyde (2-connector) that mimics the spacing but "misses" one arm.
    
  • Ratio Control: Start with a substitution ratio of 5-10% (molar). 2D COFs typically lose long-range order (PXRD peaks vanish) above 25% defect loading because the stacking energy is insufficient to hold the layers together [1].

  • Thermodynamic Healing: You must slow down the crystallization.

    • Action: Increase the reversibility of the reaction by adding more modulator (e.g., 6M Acetic Acid) or increasing the temperature by 10-20°C. This allows the system to "error check" and place defects where they are energetically tolerated, rather than kinetically trapping them in amorphous domains.

Q2: How do I control the spatial distribution of defects? I need them clustered for catalysis, not random.

Diagnosis: Random copolymerization (Bernoullian statistics) distributes defects uniformly. To cluster them, you need to exploit reactivity differences .

The Solution: Sequential Addition (Core-Shell Defect Engineering)

  • Step 1 (Seed Growth): Synthesize the pristine (defect-free) COF first to establish a highly crystalline "seed" or core.

  • Step 2 (Defect Growth): Add your truncated linkers after the initial nucleation phase (e.g., after 12 hours of reaction).

  • Mechanism: The defective layers will grow epitaxially on the pristine surface. This concentrates defects at the outer edges/surface of the crystallites, which is ideal for catalytic applications where diffusion limits access to the core [2].

Module 2: Characterization & Validation

Q3: My PXRD pattern looks identical to the pristine COF. Did my defect engineering fail?

Diagnosis: Not necessarily. Point defects (missing linkers) in 2D COFs often do not alter the unit cell parameters enough to shift PXRD peaks. They typically cause peak broadening (Scherrer equation) or changes in diffuse scattering, which are hard to see.

The Solution: The "Digestion" Validation Method You cannot rely on solid-state data alone. You must quantify the incorporation ratio chemically.

  • Protocol: Take 10 mg of your defective COF.

  • Digest: Dissolve it in

    
     with trace DCl (for imine COFs) to hydrolyze it back to monomers.
    
  • Analyze: Run

    
     NMR. Integrate the signals of the structural linker vs. the truncated linker.
    
  • Result: If the ratio matches your feed ratio, the defects are in the material. If the truncator is missing, it washed out, and you have pristine COF.

Q4: How do I distinguish between "good" defects (missing linkers) and "bad" defects (pore collapse)?

Diagnosis: Both result in lower crystallinity. The differentiator is Gas Sorption (BET) .

The Logic:

  • Scenario A (Pore Collapse): Low Crystallinity + Lower Surface Area. The layers slipped, blocking the pores.

  • Scenario B (Engineered Defects): Low/Medium Crystallinity + Higher Pore Volume/Surface Area. Removing linkers merges adjacent pores, creating larger "super-pores" or mesopores within the microporous lattice [3].

Part 3: Experimental Protocol

SOP: Controlled Defect Introduction via Truncated Linkers

Objective: Synthesize an Imine-linked 2D COF with ~10% missing-linker defects for enhanced catalytic access.

Materials:

  • Monomer A: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) [

    
     Node][2]
    
  • Monomer B (Structural): Terephthalaldehyde (PDA) [Linear Linker]

  • Monomer C (Truncator): Benzaldehyde (Mono-aldehyde) or 4-formyl-biphenyl (if length matching is required).

  • Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v).

  • Catalyst: 6M Aqueous Acetic Acid.

Workflow:

  • Stoichiometric Calculation:

    • Standard Imine Ratio:

      
      .
      
    • Target: 10% Defect.

    • Molar Mix: 1.0 eq TAPB : 1.35 eq PDA : 0.30 eq Benzaldehyde .

    • Note: We use 0.30 eq of mono-aldehyde to replace 0.15 eq of di-aldehyde (maintaining CHO count) OR simply replace 10% of the PDA with a mono-functional equivalent if the geometry allows. Crucial: Ensure the total number of reactive functional groups remains balanced.

  • Solvothermal Assembly:

    • Dissolve monomers in the solvent mixture in a Pyrex tube.

    • Sonicate for 10 minutes to ensure homogeneity.

    • Add Catalyst (0.1 mL per mL of solvent).

    • Flash Freeze (Liquid

      
      ), Pump  (Vacuum), Thaw . Repeat 3x (Freeze-Pump-Thaw) to remove oxygen. Oxygen promotes oxidative degradation which competes with defect healing.
      
  • Crystallization Ramp:

    • Heat to 120°C.

    • Hold for 72 hours. Do not rush. Defect accommodation requires time for the lattice to "breathe" and anneal errors.

  • Activation (Critical for Defective COFs):

    • Defective COFs are mechanically weaker.

    • Wash with THF/Acetone.

    • Do NOT oven dry directly. The capillary forces will collapse the defective pores.

    • Use Supercritical

      
       drying  (SCD) or extensive solvent exchange with low-surface-tension solvents (e.g., Pentane) followed by vacuum drying at room temperature.
      

Part 4: Data Visualization & Reference

Decision Logic: Characterizing Defective COFs

DefectCharacterization Start Defective COF Synthesized PXRD Step 1: PXRD Analysis Start->PXRD CheckCryst Crystallinity Retained? PXRD->CheckCryst YesCryst High Crystallinity CheckCryst->YesCryst Sharp Peaks NoCryst Amorphous/Broad CheckCryst->NoCryst Broad/None Digestion Step 2: NMR Digestion YesCryst->Digestion Sorption Step 3: Gas Sorption (77K N2) NoCryst->Sorption Result1 Defects Incorporated (Successful Engineering) Digestion->Result1 Truncator Found Result2 Defects Washed Out (Pristine Material) Digestion->Result2 Truncator Absent Result3 Framework Collapse (Failed Synthesis) Sorption->Result3 Low Surface Area Result4 Mesopore Formation (Pore Merging) Sorption->Result4 High SA + Hysteresis

Figure 1: Diagnostic logic tree for validating defect incorporation in 2D COFs. Note that loss of crystallinity does not always imply failure if surface area increases (mesopore formation).

Comparison of Defect Engineering Strategies
StrategyMechanismKey AdvantageKey Disadvantage
Truncated Linker Uses monofunctional monomers to cap growth points.[2]High control over chemical functionality (e.g., adding -COOH).Can severely reduce crystallinity if >20% loading [1].
Modulated Synthesis Uses monotopic competitors (e.g., acetic acid) that are removable.Reversible; helps crystallinity (error correction).Defects are often transient; modulator may wash out [4].
Post-Synthetic Etching Chemical cleavage of specific linkers after synthesis.Preserves the initial crystal lattice.Risk of total framework collapse; difficult to control density.
Topological Design Using monomers with mismatched geometry (e.g.,

+

).
Creates intrinsic, periodic defects.Very difficult to predict structure; limited monomer scope.
References
  • Probing Defects in Covalent Organic Frameworks. ACS Applied Materials & Interfaces (2024). A comprehensive review on characterization techniques for COF defects. 3[2][4][5][6][7][8][9][10][11]

  • Engineering structural defects into a covalent organic framework for enhanced photocatalytic activity. Journal of Materials Chemistry A (2021). Demonstrates the impact of defects on charge separation and catalysis.[11] 12[2][4][5][6][8][9][10][11]

  • Morphological Control Over Covalent Organic Frameworks. Cornell University eCommons. Details the "Truncated-Mixed Linker" (TML) approach for functionalizing COFs. 1[2][4][5][6][7][8][9][10][11]

  • Localized High Polarity via Defect Engineering for Interfacial Regulation. Journal of the American Chemical Society (2025). Discusses precise control of defect density and its impact on ion transport. 2[2][4][5][6][9][10][11]

Sources

Modulating reversibility of hydrazone bond formation for better stacking

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Modulating Reversibility of Hydrazone Bond Formation for Supramolecular Stacking

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Update: October 26, 2023

Core Directive & Scope

Welcome to the DCC Support Hub. You are likely here because your supramolecular assembly is failing to reach its thermodynamically stable "stacked" state.

In hydrazone-based self-assembly, the goal is Thermodynamic Equilibrium . If your hydrazone bonds form too irreversibly (kinetic control), your monomers will snap together randomly, resulting in amorphous precipitates or "gunk" rather than ordered,


-stacked columns or macrocycles.

To achieve defect-free stacking, the system must be capable of Error Correction . The bonds must continuously break and reform (exchange) until the most stable aggregate—the stack—is found. This guide details how to modulate this reversibility using pH, catalysis, and solvent tuning.

Troubleshooting Guides (FAQ Format)
Scenario A: "My reaction turns into an amorphous precipitate immediately."

Diagnosis: Kinetic Trapping.[1] The rate of bond formation (


) is significantly faster than the rate of structural reorganization (

). The molecules are sticking where they hit, rather than sliding into the optimal stack.

Q: How do I slow down the "snap" to allow for stacking? A: You actually need to speed up the reversibility (exchange rate), not necessarily slow down the formation. You need the system to "shuffle" quickly.

  • Add a Nucleophilic Catalyst: Introduce Aniline (10–100 mM). Aniline attacks the aldehyde to form a highly reactive Schiff base intermediate (transimination), which then reacts with the hydrazine. Crucially, aniline also catalyzes the reverse reaction (hydrolysis/exchange), preventing kinetic traps.

  • Adjust pH: Hydrazone exchange is acid-catalyzed.[2] If you are at pH 7.0–8.0, the bond is too "dead" (static). Lower the pH to 4.5–6.0 . This protonates the intermediate, facilitating exchange without fully hydrolyzing the product.

Q: Which catalyst should I use? Refer to the Catalyst Selection Matrix below:

CatalystTypical Conc.pH RangeKineticsBest For
Aniline 10–100 mM4.5 – 6.5FastStandard DCC, peptide ligation
Anthranilic Acid 1–10 mM6.0 – 7.4Very FastBiological pH, low concentration reactants
p-Phenylenediamine 5–20 mM5.0 – 7.0FastSystems requiring rapid equilibration
None N/A< 4.0SlowAcid-stable monomers only
Scenario B: "I have clear solution, but no stacks/fibers are forming."

Diagnosis: Thermodynamic Instability or Excessive Hydrolysis. The equilibrium lies too far toward the hydrolyzed starting materials, or the


 stacking energy is insufficient to overcome the entropic cost of assembly.

Q: How do I push the equilibrium toward the stacked polymer? A:

  • Increase Concentration: Supramolecular polymerization is concentration-dependent (critical polymerization concentration). Double your monomer concentration.

  • Solvent Tuning: If your stack is driven by hydrophobic effects or

    
     stacking, increase the water content (if soluble) or switch to a solvent that promotes aggregation (e.g., Methylcyclohexane for H-bond driven stacks, or water/DMSO mixtures for hydrophobic stacks).
    
  • The "Freezing" Technique: Once the reaction reaches equilibrium (checked via LC-MS), raise the pH to 8.0–9.0 . This stops the exchange (switches off reversibility), "locking" the formed structures. If stacks were transient, this might stabilize them.

Scenario C: "My components are exchanging, but the stack is full of defects."

Diagnosis: Insufficient Annealing Time. The system has not reached the Global Thermodynamic Minimum.

Q: How do I anneal the system? A:

  • Thermal Cycling: Heat the mixture to 60–80°C (breaking the stacks and accelerating exchange) and cool slowly (1°C/min). This allows the hydrazone bonds to break and reform at the growing chain ends, correcting defects.

  • Seed Initiation: Add a small amount (1-5%) of pre-formed, high-quality stacks to the reaction. This provides a template for the dynamic library to organize around.[3]

Visualizing the Mechanism

To understand why aniline is required for efficient stacking, one must visualize the transimination pathway. The aniline pathway lowers the energy barrier for both formation and correction.

AnilineCatalysis Aldehyde Aldehyde (Monomer A) Imine Protonated Schiff Base (Intermediate) Aldehyde->Imine + Aniline (Fast) Hydrazine Hydrazine (Monomer B) Hydrazine->Imine Aniline Aniline (Catalyst) Aniline->Imine Imine->Aniline Recycle Hydrazone Hydrazone (Stacked Product) Imine->Hydrazone + Hydrazine (Transimination) Water H2O Imine->Water - H2O Hydrazone->Imine Error Correction (Reversibility)

Figure 1: The Aniline Catalytic Cycle. Note how the Schiff Base intermediate acts as a "shuttle," allowing the Hydrazone to revert and correct defects (red dotted line) faster than direct hydrolysis.

Optimized Protocol: Aniline-Catalyzed Stacking

Objective: Synthesis of a supramolecular hydrazone stack under thermodynamic control.

Materials:

  • Aldehyde Monomer (10 mM)

  • Hydrazide Monomer (10 mM)

  • Aniline (100 mM stock in buffer)

  • Buffer: 100 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid)

  • Solvent: DMSO/Water (ratio dependent on monomer solubility)

Step-by-Step Workflow:

  • Catalyst Preparation: Prepare a 100 mM Aniline solution in the Ammonium Acetate buffer. Note: Freshly distill aniline if it appears yellow/brown to avoid oxidation byproducts interfering with stacking.

  • Dissolution: Dissolve Aldehyde and Hydrazide monomers separately in minimal DMSO.

  • Mixing (Time T=0): Combine monomers into the Catalyst/Buffer solution. Final concentration of monomers should be 5–10 mM. Final Aniline conc should be 20–50 mM.

  • Equilibration (The "Shuffle"):

    • Incubate at 25°C for 24 hours.

    • Optional: If precipitate forms immediately, heat to 60°C until clear, then cool to 25°C over 4 hours.

  • Monitoring: Analyze an aliquot via LC-MS. Look for the disappearance of starting materials.

    • Stacking Check: Use UV-Vis or Fluorescence spectroscopy. Look for bathochromic shifts (J-aggregates) or hypochromic effects (H-aggregates) indicative of

      
      -stacking.
      
  • Locking (Optional): Once the desired spectroscopic signature is stable, adjust pH to 8.0 using dilute NaOH. This "freezes" the stack.

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental move.

TroubleshootingFlow Start Start: Reaction Mixed Observation Observe after 4 Hours Start->Observation Precipitate Amorphous Precipitate Observation->Precipitate Gunk ClearSol Clear Solution Observation->ClearSol No Solids Action1 Action: Add Aniline (50mM) Increase Temp Precipitate->Action1 Kinetic Trap CheckMS Check LC-MS ClearSol->CheckMS SM_Remains Starting Material Remains CheckMS->SM_Remains Reaction Slow Prod_Formed Product Formed (No Stacks) CheckMS->Prod_Formed Reaction Done Action3 Action: Lower pH to 4.5 SM_Remains->Action3 Action2 Action: Increase Conc. Change Solvent Polarity Prod_Formed->Action2 Thermodynamic Issue

Figure 2: Troubleshooting Decision Tree for Hydrazone Stacking Experiments.

References
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Nguyen, R., & Huc, I. (2003).[4] Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. [Link]

  • Bhat, V. T., et al. (2014). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Nature Chemistry, 6, 136–141. [Link]

  • Trausel, F., et al. (2016). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Scientific Reports, 6, 33077. [Link]

  • Lehn, J.-M. (2007). From supramolecular chemistry towards constitutional dynamic chemistry and adaptive chemistry. Chemical Society Reviews, 36, 151-160. [Link]

Sources

Overcoming steric hindrance in post-synthetic functionalization of COFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this specialized portal to address one of the most persistent bottlenecks in reticular chemistry: overcoming steric hindrance during the post-synthetic modification (PSM) of Covalent Organic Frameworks (COFs) .

When transitioning COFs from theoretical models to applied therapeutics and catalysis, researchers frequently need to graft bulky functional groups (e.g., drug payloads, chiral catalysts, or large hydrophobic chains) onto the pore walls. However, the spatial confinement of COF pores creates severe steric repulsion, leading to incomplete functionalization, pore-mouth blockage, or complete framework collapse.

This guide bypasses rigid textbook templates to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols.

Diagnostic Workflow: Identifying the Root Cause of PSM Failure

Before applying a solution, you must diagnose why your functionalization is failing. Use the decision tree below to determine if you are facing thermodynamic framework collapse or kinetic pore blockage.

G Start Low PSM Yield or Pore Blockage? CheckCryst Check PXRD: Is Crystallinity Lost? Start->CheckCryst YesCryst Yes: Framework Collapse CheckCryst->YesCryst Yes NoCryst No: Steric Blocking CheckCryst->NoCryst No Sol1 Linkage Conversion (e.g., Imine to Amide) YesCryst->Sol1 Sol2 MTV Strategy (Dilute Bulky Groups) NoCryst->Sol2 Sol3 Click Chemistry (Small Anchors) NoCryst->Sol3

Diagnostic workflow for identifying and resolving steric hindrance in COF functionalization.

Troubleshooting Guide & FAQs

Q1: Direct grafting of my bulky Active Pharmaceutical Ingredient (API) causes the COF to lose crystallinity. Why does this happen, and how do I fix it? The Causality: The transition state of direct grafting reactions (like SN2 or condensation) with bulky APIs requires significant spatial freedom. In the confined pores of a COF, this creates extreme steric repulsion, drastically increasing the activation energy. To force the reaction, researchers often increase heat or reaction time. However, because most COFs rely on reversible dynamic covalent chemistry (such as imine bonds), these harsh, high-energy conditions shift the equilibrium backward toward hydrolysis, effectively unzipping the framework[1]. The Solution: Decouple the framework synthesis from the functionalization step using a "Click Chemistry" approach. Synthesize the COF with small, non-obtrusive ethynyl or azide anchors. Then, perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The linear nature of the alkyne and the highly specific, low-activation-energy pathway of CuAAC bypass the steric clashes that destroy the backbone[2].

Q2: I switched to Click Chemistry, but my elemental analysis shows only 15-20% functionalization. The core of the COF remains empty. Why? The Causality: You are experiencing "pore-mouth blockage." When the reaction kinetics are fast, bulky molecules immediately attach to the anchors at the exterior surface of the COF crystallites. Once the pore entrances are decorated with massive functional groups, they act as a steric shield, preventing unreacted molecules from diffusing into the interior 1D channels. The Solution: Implement a Multivariate (MTV) approach. Instead of using 100% anchor-bearing linkers during your de novo synthesis, use a stoichiometric mixture (e.g., 25% anchor-linker, 75% unfunctionalized linker). This dilutes the reactive sites, spacing them out mathematically so that even when a bulky group attaches, there is enough free volume in the adjacent pore space for subsequent molecules to diffuse deeper into the crystal lattice[3].

Q3: Can I introduce sterically demanding catalytic centers that normally fail during de novo synthesis without destroying the 3D topology? The Causality: De novo synthesis with bulky linkers often fails because the steric bulk prevents the monomers from achieving the planar conformations required for π-π stacking and crystallization. The Solution: Use Solvent-Assisted Ligand Exchange (SALE). Synthesize the COF with a dummy linker to establish the lattice. When you introduce the bulky linker in a solvent that swells the framework, the dynamic covalent bonds open and close locally. The bulky linker swaps in one site at a time, supported by the rigid, already-formed lattice around it, preventing macroscopic collapse[4].

Quantitative Strategy Comparison

To help you select the right approach for your specific drug development or catalysis application, review the quantitative trade-offs of each PSM strategy below:

PSM StrategySteric Tolerance LimitCrystallinity RetentionTypical Conversion RatePrimary Use Case
Direct Condensation Low (< 50 Da additions)Poor (Prone to hydrolysis)10 - 30%Small molecule tagging
CuAAC Click Chemistry High (Tolerates large APIs)Excellent85 - 99%Drug loading, bio-conjugation
Multivariate (MTV) Click Very High (Proteins/Enzymes)Excellent100% (of available anchors)Preventing pore-mouth blockage
Solvent-Assisted Ligand Exchange Medium-HighGood (Requires optimization)40 - 60%Swapping structural backbone linkers
Linkage Conversion (e.g., Oxidation) N/A (Stabilizes backbone)Excellent> 90%Locking structure before harsh PSM

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means you do not proceed to the next step until a specific analytical checkpoint confirms success, preventing wasted time and reagents on failed batches.

Protocol A: Multivariate (MTV) CuAAC Click Functionalization

Objective: Graft a bulky hydrophobic chain into an imine-COF without pore blockage.

  • De Novo MTV Synthesis: Synthesize the parent COF using a 1:3 molar ratio of azide-functionalized diamine to unfunctionalized diamine, reacted with a standard trialdehyde.

  • Checkpoint 1 (FTIR Validation): Before proceeding, take an FTIR spectrum of the activated parent COF. You must observe a sharp, distinct peak at ~2100 cm⁻¹ (the azide stretch). If this peak is absent, the anchors did not incorporate; halt the protocol and check monomer solubility.

  • Pore Swelling: Suspend 50 mg of the MTV-COF in 10 mL of anhydrous THF. Sonicate for 5 minutes to ensure maximum dispersion and pore swelling.

  • Click Reaction: Add 3 equivalents (relative to azide sites) of the bulky alkyne-functionalized molecule. Add 10 mol% CuI and 10 mol% ascorbic acid (to maintain the Cu(I) oxidation state). Stir at 45°C for 48 hours under an N₂ atmosphere.

  • Checkpoint 2 (Reaction Completion): Extract a 2 mg aliquot, wash, and run FTIR. The peak at 2100 cm⁻¹ must completely disappear. If it remains, pore-mouth blockage has occurred; increase the reaction temperature to 60°C and add a phase-transfer catalyst.

  • Purification: Wash the functionalized COF via Soxhlet extraction with methanol for 24 hours to remove trapped unreacted alkyne and copper catalyst, followed by supercritical CO₂ drying to prevent pore collapse.

Protocol B: Solvent-Assisted Ligand Exchange (SALE)

Objective: Replace a standard linker with a sterically hindered linker.

SALE Step1 Synthesize Parent COF Step2 Incubate with Bulky Linker Step1->Step2 Step3 Dynamic Exchange Step2->Step3 Step4 Wash & Activate Step3->Step4

Step-by-step logical progression of Solvent-Assisted Ligand Exchange (SALE) in COFs.

  • Parent COF Preparation: Synthesize and fully activate the parent COF (e.g., a standard 2D imine COF).

  • Checkpoint 1 (Baseline PXRD): Record the Powder X-Ray Diffraction (PXRD) pattern. Identify the primary (100) peak. This is your baseline for lattice integrity.

  • Exchange Setup: Suspend 30 mg of the parent COF in a solvent mixture identical to the original synthesis conditions (e.g., Dioxane/Mesitylene, 1:1 v/v). Add a 5-fold molar excess of the sterically hindered target linker.

  • Catalytic Incubation: Add a catalytic amount of aqueous acetic acid (typically 3M, 0.1 mL) to initiate the dynamic opening of the imine bonds. Seal in a Pyrex tube and heat at 85°C for 3 days. Note: We use a lower temperature than de novo synthesis (typically 120°C) to favor framework retention over total dissolution.

  • Checkpoint 2 (NMR Quantification): Digest a small washed sample of the product in DCl/DMSO-d6. Use ¹H-NMR to integrate the peaks of the old linker versus the new bulky linker to quantify the exchange ratio.

  • Activation: Perform solvent exchange with THF, followed by vacuum drying at 100°C.

References

  • Post-synthetic modification of covalent organic frameworks Chemical Society Reviews[Link]

  • Control Interlayer Stacking and Chemical Stability of Two-Dimensional Covalent Organic Frameworks via Steric Tuning Journal of the American Chemical Society (ACS Publications)[Link]

  • Designing covalent organic frameworks for organic catalysis: bridging reticular and molecular chemistry RSC Publishing[Link]

  • Chemically Robust Covalent Organic Frameworks: Progress and Perspective eScholarship (Matter) [Link]

Sources

Optimization of solvent ratios (Mesitylene/Dioxane) for COF synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the COF Synthesis Optimization Hub.

Executive Summary: The "Goldilocks" Zone

In the solvothermal synthesis of Covalent Organic Frameworks (COFs), particularly Imine- and Boronate-linked frameworks, the solvent system is not merely a medium—it is a structure-directing agent. The Mesitylene/1,4-Dioxane binary system is the industry standard because it perfectly balances two competing thermodynamic requirements:

  • Solubility (Dioxane): Keeps monomers in solution long enough to react.

  • Reversibility (Mesitylene): Lowers solubility just enough to ensure that bond formation is reversible (error-checking), preventing the rapid precipitation of amorphous polymers (kinetic traps).

This guide provides the technical logic and protocols to tune this ratio for maximum crystallinity and porosity.

Technical FAQ: Mechanisms & Fundamentals

Q1: Why do we use this specific combination of Mesitylene and 1,4-Dioxane? A: It is a push-pull mechanism between polarity and solubility.

  • 1,4-Dioxane (Polar Aprotic, BP 101°C): This acts as the "solubilizer." It dissolves polar precursors (like amines and aldehydes) and is miscible with the aqueous acid catalyst (usually acetic acid). Without Dioxane, reagents would remain solid and unreactive.

  • Mesitylene (Non-polar Aromatic, BP 164°C): This acts as the "modulator." Because most COF monomers have lower solubility in non-polar solvents, Mesitylene forces the system toward precipitation. By slowing down the nucleation rate, it allows the reversible bond formation (Schiff base or Boroxine formation) to "error-correct" defects, leading to thermodynamic crystalline products rather than kinetic amorphous solids [1, 2].

Q2: What is the "Ternary Phase" issue I hear about? A: You are rarely running a binary system. You are running a ternary system: Mesitylene + Dioxane + Aqueous Catalyst (Water/Acetic Acid).[1]

  • Mesitylene and Water are immiscible.

  • Dioxane acts as a hydrotrope (surfactant-free emulsifier), bridging the hydrophobic Mesitylene and the hydrophilic catalyst.

  • Critical Insight: If your Dioxane ratio is too low (<20%), you may get phase separation, leading to inconsistent catalysis and poor reproducibility [3].

Troubleshooting Guide: Diagnosing by XRD & BET

Use this table to diagnose your synthesis based on Powder X-Ray Diffraction (PXRD) and Surface Area (BET) data.

SymptomDiagnosisRoot CauseCorrective Action (Solvent Focus)
Amorphous Blob Broad halos in XRD; No sharp peaks.Kinetic Trap. Reaction was too fast; monomers precipitated before organizing.Increase Mesitylene. Shift from 1:1 to 1:2 or 1:4 (Dioxane:Mesitylene). This lowers solubility, slowing nucleation.
No Solid Yield Clear solution or very little precipitate.Solubility too high. The oligomers are too soluble to crystallize out of solution.Increase Dioxane. Shift to 2:1 or 4:1. Alternatively, Increase Temperature to drive the equilibrium toward the polymer.
Sharp Peaks, Low Surface Area High crystallinity, but BET < 500 m²/g.Pore Collapse / Blockage. The solvent is trapped in the pores or the layers are misaligned.Solvent Exchange. The synthesis ratio is likely fine. Focus on activation: Exchange with THF/Acetone, then Supercritical CO₂ drying (ScCO₂).
Inconsistent Batches One batch crystalline, next amorphous.Phase Separation. The catalyst was not homogeneously mixed.Standardize Mixing. Ensure the Dioxane ratio is high enough to miscibilize the aqueous catalyst. Sonicate for 10 mins before heating.

Standard Operating Protocol (SOP): Solvothermal Synthesis

Target: Generic Imine-Linked COF (e.g., TAPB-PDA or similar). Scale: 20 mL Scintillation Vial or Pyrex Tube.

Step 1: Preparation of Monomers
  • Weigh Amine linker (e.g., 0.05 mmol) and Aldehyde linker (stoichiometric ratio) into the reaction vessel.

  • Technical Note: Purity is paramount. Recrystallize monomers if they are dark/oxidized.

Step 2: Solvent Addition (The Optimization Step)
  • Standard Screening Ratio: Start with 1:1 v/v (e.g., 1.5 mL Mesitylene : 1.5 mL Dioxane).

  • Add solvent to the vial.[1]

  • Sonicate for 5–10 minutes until monomers are fully dispersed or dissolved.

Step 3: Catalyst Addition
  • Add Aqueous Acetic Acid (typically 3M or 6M).[1] Standard volume is 0.1 mL per 3 mL of organic solvent.

  • Critical: The solution must remain homogeneous. If it turns cloudy immediately upon acid addition, add more Dioxane dropwise until clear.

Step 4: Degassing (Freeze-Pump-Thaw)
  • Oxygen can oxidize amine precursors (turning them black) and quench radical intermediates.

  • Flash freeze the tube in liquid nitrogen

    
     Apply vacuum (15 min) 
    
    
    
    Thaw in warm water. Repeat 3 times .
  • Flame seal the glass tube (preferred) or tightly cap with a Teflon-lined cap (for lower temps <100°C).

Step 5: Solvothermal Reaction
  • Place in an oven at 120°C for 72 hours .

  • Do not disturb: Convection currents can disrupt crystal growth.

Visualization: The Optimization Logic Loop

The following diagram illustrates the decision matrix for optimizing solvent ratios based on experimental feedback.

COF_Optimization Start Start: Standard Protocol (1:1 Mesitylene/Dioxane) Reaction Run Solvothermal Reaction (120°C, 72h) Start->Reaction Analysis Analyze Product (PXRD + BET) Reaction->Analysis Amorphous Result: Amorphous (Broad Peaks) Analysis->Amorphous Reaction too fast NoYield Result: No/Low Yield (Clear Solution) Analysis->NoYield Monomers too soluble Crystalline Result: High Crystallinity (Sharp Peaks) Analysis->Crystalline Thermodynamic Control Action_Slow Action: Decrease Solubility Ratio -> 2:1 or 4:1 (Mes:Diox) Amorphous->Action_Slow Needs Reversibility Action_Fast Action: Increase Solubility Ratio -> 1:2 or 1:4 (Mes:Diox) NoYield->Action_Fast Needs Supersaturation Action_Act Action: Check Porosity Optimize Activation (ScCO2) Crystalline->Action_Act Success Action_Slow->Reaction Retry Action_Fast->Reaction Retry

Caption: Decision tree for iterative solvent optimization based on PXRD feedback.

References

  • Cote, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[2][3][4][5][6] Science, 310(5751), 1166–1170. Link

  • Feng, X., et al. (2012). Covalent Organic Frameworks. Chemical Society Reviews, 41, 6010-6022. Link

  • Smith, B. J., & Dichtel, W. R. (2014). Mechanistic Studies of Two-Dimensional Covalent Organic Frameworks Rapidly Polymerized from Initially Homogenous Conditions. Journal of the American Chemical Society, 136(24), 8783–8789. Link

  • Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and potential applications. Chemical Society Reviews, 45, 5635-5671. Link

Sources

Advanced Materials Support Center: Minimizing Amorphous Defects in Bulk COF Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Covalent Organic Framework (COF) synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter the "crystallinity conundrum"—the frustrating tendency of bulk COF polymerizations to yield amorphous, non-porous kinetic traps rather than the highly ordered, crystalline lattices required for advanced applications[1].

In COF synthesis, crystallinity, stability, and functionality are often competing thermodynamic forces[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you shift your reactions from irreversible kinetic trapping to dynamic thermodynamic control.

I. Troubleshooting Guide & FAQs

Q1: My imine-linked COF precipitates immediately upon heating, yielding an amorphous powder with a terrible BET surface area. How do I prevent this? The Causality: Rapid precipitation indicates that your reaction is under kinetic control. The covalent bonds are forming too quickly and irreversibly, trapping the growing polymer network in a disordered state before it can undergo "proof-reading" and error correction[2]. The Solution: Implement the Modulator Approach . By adding a monofunctional competitor (e.g., aniline for imine COFs), you intentionally cap the growing oligomer chains. This slows down the bulk polymerization, prevents premature precipitation, and forces the system to rely on continuous, reversible bond exchange (transimination) to build the extended crystalline lattice[1][3].

Q2: I am trying to synthesize a highly stable


-keto-enamine COF using 1,3,5-triformylphloroglucinol (Tp aldehyde), but the product is completely non-porous. Why isn't the modulator approach working here? 
The Causality:  Tp aldehyde is notorious for rapidly forming stable 

-keto-enamine linkages through an irreversible keto-enol tautomerization process[4]. Because this tautomerization is irreversible, it completely shuts down the dynamic covalent chemistry (DCC) required for error correction. Modulators fail because the reverse reaction is thermodynamically inaccessible. The Solution: Utilize an in situ Protection-Deprotection Strategy . By using a methoxy-protected precursor (e.g., TpOMe) instead of Tp aldehyde, you temporarily lock the monomer in the enol form. This allows the system to form a highly crystalline imine-linked intermediate under thermodynamic control. Once the crystalline lattice is established, the methoxy groups are cleaved, triggering the tautomerization into the ultra-stable keto-enamine form without disrupting the ordered framework[4].

Q3: How do I know if my solvent system is contributing to amorphous defect formation? The Causality: COF crystallization requires that oligomeric intermediates remain solvated long enough to undergo reversible exchange[1]. If your solvent is too poor, oligomers precipitate via


 stacking before they can align into a crystalline registry, causing hard-to-anneal amorphous defects[1][5].
The Solution:  Use a mixed solvent system (commonly 1,4-dioxane and mesitylene). Dioxane provides solubility for the polar monomers and catalyst, while mesitylene modulates the solubility of the growing hydrophobic oligomers, keeping them in a dynamic equilibrium between the solution and solid phases.

II. Mechanistic Visualization

ThermodynamicVsKinetic Monomers Monomer Pool (High Energy) Kinetic Kinetic Pathway (Irreversible Bonds) Monomers->Kinetic Fast Reaction Thermo Thermodynamic Pathway (Reversible Bonds) Monomers->Thermo Modulated / Slow Amorphous Amorphous Defect Network (Kinetically Trapped) Kinetic->Amorphous ErrorCheck Proof-Reading & Error Correction Amorphous->ErrorCheck Modulator/Catalyst Driven Healing Thermo->ErrorCheck Crystalline Highly Crystalline COF (Global Minimum) ErrorCheck->Crystalline

Caption: Kinetic trapping vs. Thermodynamic error-correction pathways in COF crystallization.

III. Quantitative Impact of Defect Minimization

The table below summarizes the dramatic improvements in material quality when shifting from kinetically trapped protocols to thermodynamically controlled strategies[1][4].

Material SystemSynthetic StrategyCrystallite Size (Å)BET Surface Area (m²/g)Framework Status
RIO-11 (Imine)Standard (Unmodulated)48242Semi-Amorphous[1]
RIO-11 (Imine)Modulator (Aniline)601,050Highly Crystalline[1]
Tp-Sqm (Keto-enamine)Standard (Unprotected)N/ANon-porousAmorphous Polymer[4]
TpOMe-Sqm (Keto-enamine)Protection-DeprotectionN/A487Crystalline COF[4]

IV. Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the physical causality behind the action, allowing you to verify the integrity of the experiment in real-time.

Workflow A: Modulator-Assisted Solvothermal Synthesis of Imine COFs

Use this protocol to prevent amorphous precipitation in standard imine condensations.

  • Monomer Dispensing: Weigh equimolar amounts of your polyamine and polyaldehyde into a heavy-wall Pyrex ampoule.

  • Solvent Optimization: Add a pre-optimized solvent mixture (e.g., 1:1 v/v 1,4-Dioxane:Mesitylene). Validation: The monomers should partially or fully dissolve upon sonication. If they remain completely insoluble, adjust the solvent polarity.

  • Modulator Addition (The Critical Step): Add 5 to 10 equivalents (relative to the aldehyde) of a monofunctional modulator, such as aniline. Causality: Aniline will rapidly form transient imine bonds with the aldehyde, preventing immediate cross-linking and forcing the system into a slow, reversible exchange regime[6].

  • Catalyst Injection: Add aqueous acetic acid (typically 3-6 M, 0.1 mL per 1 mL of solvent). Causality: The acid protonates the amine, catalyzing the nucleophilic attack required for transimination.

  • Degassing (Freeze-Pump-Thaw): Flash-freeze the ampoule in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat three times, then flame-seal the ampoule under a vacuum. Causality: Removing oxygen prevents oxidative degradation of the amines at high temperatures. Removing atmospheric gas prevents the ampoule from bursting under autogenous pressure[5][7].

  • Solvothermal Annealing: Heat undisturbed at 120°C for 3 to 7 days. Validation: A successful thermodynamically controlled reaction will yield a microcrystalline powder that settles cleanly at the bottom, rather than a fluffy, amorphous gel distributed throughout the solvent.

ModulatorWorkflow Step1 1. Monomer Dispensing (Equimolar Ratio) Step2 2. Solvent Optimization (e.g., Dioxane/Mesitylene) Step1->Step2 Step3 3. Modulator Addition (e.g., Aniline, 5-10 eq) Step2->Step3 Step4 4. Catalyst Injection (Aqueous Acetic Acid) Step3->Step4 Step5 5. Freeze-Pump-Thaw (Degassing & Sealing) Step4->Step5 Step6 6. Solvothermal Annealing (120°C, 3-7 Days) Step5->Step6

Caption: Step-by-step experimental workflow for modulator-assisted COF synthesis.

Workflow B: In Situ Protection-Deprotection for Keto-Enamine COFs

Use this protocol when synthesizing ultra-stable COFs where standard modulators fail due to irreversible tautomerization.

  • Precursor Substitution: Replace standard 1,3,5-triformylphloroglucinol (Tp) with its methoxy-protected analogue (TpOMe).

  • Intermediate Polymerization: Follow the standard solvothermal protocol (Workflow A, steps 1-6) using the protected monomer. Causality: The methoxy groups sterically and electronically prevent the enol-to-keto shift, allowing the reversible imine bonds to undergo error-correction and form a highly crystalline intermediate[4].

  • In Situ Deprotection: Depending on the specific monomer design, the methoxy groups can be cleaved thermally (by extending the heating time at elevated temperatures) or chemically (by introducing a deprotecting agent post-crystallization).

  • Spectroscopic Validation: Isolate the powder and perform Solid-State

    
    C CPMAS NMR. Validation: The successful conversion from the protected imine to the irreversible keto-enamine framework is confirmed by the disappearance of the methoxy carbon peak (~60 ppm) and the emergence of the characteristic carbonyl carbon peak (~180 ppm)[4].
    

V. References

  • Bourda, L., Krishnaraj, C., Van Der Voort, P., & Van Hecke, K. (2021). "Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks." Materials Advances (RSC Publishing).[Link]

  • ACS Applied Materials & Interfaces. (2025). "Converging the Complementary Traits of Metal–Organic Frameworks and Covalent Organic Frameworks." ACS Publications.[Link]

  • Indian Institute of Science Education and Research. (2024). "Enhancing the Crystallinity of Keto-enamine-Linked Covalent Organic Frameworks through an in situ Protection-Deprotection Strategy." Angewandte Chemie International Edition (PubMed).[Link]

  • Chemical Society Reviews. (2020). "Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks." RSC Publishing.[Link]

  • Chinese Chemical Society. (2023). "Recent Progress in Constructing Structurally Ordered Polymeric Architectures via Dynamic Covalent Chemistry." CCS Chemistry.[Link]

  • MDPI. (2023). "Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities." Molecules.[Link]

  • Scientific & Academic Publishing. "Covalent Organic Frameworks: Synthesis and Applications."[Link]

Sources

🔬 Technical Support Center: Allyloxy-COF Stability Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is structured as a specialized troubleshooting hub for researchers working with Allyloxy-functionalized Covalent Organic Frameworks (COFs) . It addresses the specific challenges of enhancing thermal stability through composite formation and post-synthetic modification (PSM).

Status: Operational | Tier: Advanced Research Support Topic: Thermal & Structural Stabilization of Allyloxy-COF Composites

📋 System Overview

Allyloxy-COFs (containing pendant


 groups) offer a unique chemical handle for stability enhancement. Unlike standard COFs, which rely solely on 

stacking and reversible covalent bonds (often the weak link thermally), allyloxy variants allow for Post-Synthetic Locking .

The Core Strategy: Transform the "soft" non-covalent interlayer interactions into "hard" covalent bridges using the allyl handle. This creates a cross-linked composite network that resists thermal degradation and pore collapse.

🛠 Module 1: Synthesis & Pre-Cursor Validation

Before attempting stability enhancement, the base framework must be defect-free. Allyl groups are thermally sensitive; improper synthesis leads to early cross-linking or oligomerization.

📉 Troubleshooting Guide: Base Framework Synthesis

Issue 1: Low Crystallinity (Amorphous Powder)

  • Diagnosis: The allyl chains are sterically disrupting the stacking during solvothermal synthesis, or the reaction temperature initiated premature radical polymerization of the allyl groups.

  • Corrective Protocol:

    • Temperature Control: Do not exceed 120°C. Allyl groups can auto-polymerize >150°C.

    • Modulator Addition: Add 6M Acetic Acid (0.1–0.5 mL) to slow the nucleation rate, allowing the bulky allyloxy monomers to arrange systematically.

    • Solvent Exchange: Switch to a Mesitylene/Dioxane (1:1) mix. The steric bulk of mesitylene helps stabilize the pore formation of allyloxy-derivatives.

Issue 2: "Blocked" Pores (Low BET Surface Area)

  • Diagnosis: Unreacted monomers or oligomers are trapped inside the pores.

  • Corrective Protocol:

    • Soxhlet Extraction: Mandatory for allyloxy-COFs. Run with THF for 24h, followed by Acetone for 12h.

    • Supercritical Activation: Crucial Step. Do not heat-dry under vacuum immediately. The capillary forces will collapse the allyloxy-lined pores. Use Supercritical

      
       (ScCO
      
      
      
      ) drying (See Reference 1).

⚙️ Module 2: Cross-Linking & Composite Formation (The Enhancement)

This is the critical step for thermal stability. We utilize Thiol-Ene "Click" Chemistry to lock the structure.

🧪 Standard Operating Procedure (SOP): Thiol-Ene Cross-Linking

Objective: Covalently link interlayer allyl groups using a dithiol linker (e.g., 1,2-ethanedithiol or PEG-dithiol).

  • Degassing: Suspend 50 mg of Activated Allyloxy-COF in 10 mL anhydrous chloroform. Degas (freeze-pump-thaw x3) to remove oxygen (oxygen inhibits radical reactions).

  • Reagent Addition: Add dithiol linker (20 equivalents relative to allyl groups) and AIBN (0.5 eq) as the radical initiator.

  • Reaction: Stir at 60°C for 24 hours under Argon atmosphere.

    • Note: For photo-initiated cross-linking, use DMPA photoinitiator and UV light (365 nm) at room temp for 4 hours.

  • Washing: Filter and wash extensively with chloroform to remove unreacted thiol.

📉 Troubleshooting Guide: Cross-Linking

Q: My COF lost crystallinity after cross-linking. Why?

  • A: The linker was too short (causing lattice distortion) or the reaction was too aggressive.

  • Fix: Switch to a longer, flexible linker like 1,6-hexanedithiol . The flexibility accommodates the interlayer distance (3.4–4 Å) without pulling the layers out of alignment.

Q: TGA shows no improvement in decomposition temperature (


). 
  • A: Incomplete cross-linking. The click reaction is diffusion-limited in COF pores.

  • Fix: "Pre-swell" the COF in the solvent for 12 hours before adding the initiator. Ensure the dithiol monomer size is smaller than the COF pore aperture.

📊 Module 3: Thermal Characterization & Validation

How to prove your composite is stable.

📈 Visualizing the Stability Mechanism

The following diagram illustrates the transition from a standard stacked COF to a Cross-Linked Composite, highlighting the stabilization mechanism.

COF_Stability cluster_0 Stage 1: Pre-Cursor cluster_1 Stage 2: Composite Enhancement cluster_2 Stage 3: Thermal Validation Monomer Allyloxy-Monomer (Thermally Sensitive) Synthesis Solvothermal Synthesis (Control Temp <120°C) Monomer->Synthesis Condensation COF_Base Allyloxy-COF (Pristine Stacked Layers) Synthesis->COF_Base Crystallization CrossLink Thiol-Ene Click Reaction (Linker: 1,2-Ethanedithiol) COF_Base->CrossLink + Dithiol / Radical Initiator Network Cross-Linked Composite (Covalent Interlayer Bridges) CrossLink->Network Layer Locking TGA TGA Analysis (N2 Atmosphere) Network->TGA Stress Test Result High Td (>400°C) & No Pore Collapse TGA->Result Validation

Caption: Workflow for transforming thermally sensitive allyloxy-monomers into robust, cross-linked COF composites via thiol-ene chemistry.

📉 Data Interpretation: TGA Troubleshooting

Scenario: You observe a weight loss step at 250°C. Is it degradation?

Temp RangeObservationDiagnosisAction Required
< 150°C 5-10% LossSolvent DesorptionNormal. Pre-dry sample at 120°C under vacuum.
200-300°C Gradual LossOligomer Volatilization Critical Failure. Indicates unreacted linkers or trapped monomers. Improve washing (Soxhlet).
300-400°C Sharp DropAllyl Degradation If this occurs in cross-linked samples, the reaction failed. Check initiator quality.
> 450°C Sharp DropFramework DecompositionThis is the target

for a successful composite.

❓ FAQ: Rapid Response

Q: Can I use thermal cross-linking without a linker (Allyl-Allyl coupling)? A: Yes, but it is risky. Heating allyloxy-COFs to >200°C can induce direct polymerization of allyl groups. However, this often leads to pore collapse because the reaction is uncontrolled and strains the lattice (See Reference 2). The "Composite" approach (using a dithiol linker) is superior because the linker adds "slack" to the system, maintaining crystallinity.

Q: How do I measure the degree of cross-linking? A: Use Solid-State


 CP/MAS NMR .
  • Look for the disappearance of allyl signals (

    
     115–135 ppm).
    
  • Look for the appearance of thioether signals (

    
     30–40 ppm).
    
  • Reference 3 details the specific NMR shifts for thiol-ene modified COFs.

Q: My composite is stable but the surface area dropped by 50%. A: This is the "Stability-Porosity Trade-off." Cross-linking occupies pore volume.

  • Optimization: Use a lower concentration of linker (e.g., 0.5 equivalents per allyl group) to "staple" the layers at the edges rather than filling the entire pore channel.

📚 References

  • Activation Stability: "Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks." Nature Communications.

  • Thiol-Ene Strategy: "Thiol-Ene Click Chemistry: A General Strategy for Tuning the Properties of Vinylene-Linked Covalent Organic Frameworks." ACS Applied Materials & Interfaces.

  • Post-Synthetic Modification: "Postsynthetic Modification of a Covalent Organic Framework Achieved via Strain-Promoted Cycloaddition." Journal of the American Chemical Society. [1]

  • Composite Thermal Stability: "Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR." Polymers.[2][3][4]

Sources

Validation & Comparative

Solid-State 13C CP-MAS NMR Characterization of Hydrazone Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Linkage Identity Crisis

In the development of Covalent Organic Frameworks (COFs), supramolecular polymers, and drug delivery systems, the hydrazone linkage (


) is a functional pivot. It offers pH-responsiveness and dynamic reversibility. However, confirming its formation in insoluble solids is a notorious analytical bottleneck.

While FT-IR provides a quick "fingerprint" and PXRD confirms long-range order, neither can definitively prove the chemical environment of the linkage at the atomic level. Is it a hydrazone? Has it tautomerized to an azo species? Did it hydrolyze?

This guide establishes Solid-State


C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR  as the definitive arbiter for hydrazone characterization. We will compare it against standard alternatives and provide a self-validating protocol to distinguish the specific 

carbon environment from its tautomeric imposters.

The Analytical Challenge: Why Standard Methods Fail

Comparative Analysis: SSNMR vs. Alternatives
Feature

C CP-MAS NMR
FT-IR Spectroscopy X-ray Photoelectron Spectroscopy (XPS) Solution NMR
Primary Output Atomic-level carbon environment (

vs

)
Functional group vibration (

stretch)
Elemental oxidation state & binding energyExact structure & connectivity
Hydrazone Specificity High. Resolves

(145-165 ppm) from

or aromatics.
Medium.

(~1620 cm⁻¹) often overlaps with

aromatic stretches.
Medium. N1s peak can distinguish

from

, but lacks structural context.
High , but requires solubility.
Sample State Insoluble Solid (Native state)Solid or LiquidSolid (Surface only)Dissolved (Altered state)
Major Limitation Low sensitivity (requires hours); Quantification is complex.Ambiguous peak assignment in conjugated systems.Surface contamination; Ultra-high vacuum required.Hydrolysis Risk. Dissolving hydrazones often reverses the reaction.
Verdict The Gold Standard for Bulk Structure Best for Quick ScreeningBest for Surface ChemistryBest for Soluble Precursors only

Mechanistic Deep Dive: The Signal and the Tautomer Trap

The Chemical Shift Landscape

In a


C CP-MAS spectrum, the hydrazone linkage is defined by the azomethine carbon (

).
  • Target Region: 145 – 165 ppm .

  • Differentiation:

    • Aldehyde/Ketone Precursor (

      
      ):  Typically >180 ppm . Disappearance of this peak confirms reaction completion.[1]
      
    • Aromatic Carbons: Typically 110 – 140 ppm . The

      
       peak usually sits just downfield of the aromatic region, making it distinct.
      
The Tautomerism Problem

Hydrazones are dynamic. In solids, they can exist in equilibrium between the Hydrazone form and the Azo (or Keto-Enamine) form. This is critical for COFs, where the keto-enamine form confers higher chemical stability.

  • Hydrazone Form (

    
    ):  The carbon is 
    
    
    
    hybridized, double-bonded to nitrogen. Shift: ~150–160 ppm .
  • Azo/Enamine Form (

    
     or 
    
    
    
    ):
    The carbon becomes single-bonded to nitrogen (often part of a quinoid-like system). This shifts the resonance upfield, often merging into the aromatic region (~140–148 ppm ), while a new
    
    
    signal may appear if keto-enamine tautomerization occurs.
Visualizing the Characterization Logic

Hydrazone_Characterization_Logic Start Synthesized Solid Material FTIR Step 1: FT-IR Screen (Look for C=N ~1620 cm⁻¹) Start->FTIR Decision1 C=N Peak Visible? FTIR->Decision1 SSNMR Step 2: 13C CP-MAS NMR Decision1->SSNMR Yes (or ambiguous) Incomplete Incomplete Reaction or Hydrolysis Decision1->Incomplete No (C=O dominant) Peak_190 Peak > 180 ppm (Residual C=O) SSNMR->Peak_190 Peak_155 Peak 145-165 ppm (Distinct C=N) SSNMR->Peak_155 Peak_140 Peak ~140-148 ppm (C-N / Enamine) SSNMR->Peak_140 Peak_190->Incomplete Hydrazone CONFIRMED: Hydrazone Linkage Peak_155->Hydrazone Tautomer CONFIRMED: Keto-Enamine/Azo Form Peak_140->Tautomer

Figure 1: Decision matrix for characterizing hydrazone linkages in insoluble solids. Note how NMR resolves the ambiguity that FT-IR cannot.

Experimental Protocol: Self-Validating CP-MAS

Objective: Obtain a high-resolution


C spectrum with maximized signal-to-noise (S/N) for the quaternary 

carbon.
Step 1: Sample Preparation
  • Packing: Pack 20–50 mg of dry powder into a 4 mm (or 3.2 mm) Zirconia rotor.

  • Centering: Ensure the sample is centered within the RF coil volume. Use Teflon spacers if sample quantity is limited.

  • Validation: Spin test at 8–10 kHz to ensure mechanical stability before inserting into the magnet.

Step 2: Parameter Setup (The "Hartmann-Hahn" Condition)

Cross-Polarization relies on matching the energy levels of protons (


) and carbons (

).
  • Standard: Use Adamantane or Glycine . Optimize the

    
     pulse width (typically 2.5–4.0 µs).
    
  • Match: Adjust the

    
     power level to satisfy 
    
    
    
    (where
    
    
    is the spinning speed).
  • Spinning Speed: Set MAS rate to 10–12 kHz . This is usually sufficient to push spinning sidebands of the aromatic/imine carbons outside the region of interest (100–200 ppm).

Step 3: Variable Contact Time (VCT) Experiment

This is the most critical step for scientific integrity. Hydrazone carbons (


) do not have directly attached protons (quaternary-like behavior in terms of CP dynamics), meaning they cross-polarize slower than 

or

groups.
  • Action: Run a series of experiments with contact times ranging from 50 µs to 5 ms .

  • Observation:

    • Short times (<500 µs): Enhances protonated carbons (alkyl/aromatic CH).

    • Optimal (1–3 ms): Enhances non-protonated carbons (

      
      , 
      
      
      
      ).
    • Long times (>5 ms): Signal decays due to

      
       relaxation.
      
  • Selection: Choose the contact time that maximizes the 150–160 ppm peak intensity (typically 2.0 ms for hydrazones).

Step 4: Acquisition
  • Pulse Sequence: Ramp-CP (Ramped amplitude on

    
     channel to broaden the matching condition).
    
  • Decoupling: High-power proton decoupling (e.g., SPINAL-64 or TPPM) during acquisition is mandatory to remove dipolar broadening.

  • Scans: Hydrazone carbons are quaternary and often low abundance in the framework. Expect 1k–10k scans (approx. 4–12 hours) for sufficient S/N.

Data Interpretation & Case Study

Scenario: Characterizing a Terephthalaldehyde-Hydrazide COF

Experimental Data: A researcher synthesizes a COF and observes a new peak in FT-IR at 1620 cm⁻¹. Is it the linkage?

NMR Analysis (10 kHz MAS, 2 ms Contact Time):

Chemical Shift (ppm)AssignmentInterpretation
192.0 Residual

Unreacted aldehyde end-groups. Action: Calculate integration ratio to estimate degree of polymerization.
158.5

(Hydrazone)
Primary Confirmation. The distinct shift confirms the formation of the hydrazone linkage.
148.0 Aromatic

Carbon attached to the hydrazone.[2][3] Shifted downfield due to conjugation.
120 – 135 Aromatic BulkBackbone carbons of the phenyl rings.
20 – 40 Aliphatic (if any)Solvent trapped in pores (e.g., Ethanol/THF).

Self-Validation Check: If the peak at 158.5 ppm is absent, but a strong peak appears at 145 ppm and a new peak at 185 ppm (distinct from the starting aldehyde), the material has likely tautomerized to the keto-enamine form. This is a common "false negative" for hydrazone synthesis if one looks strictly for the 160 ppm signal.

Visualization of Tautomeric Shift

Tautomer_Shift cluster_0 Hydrazone Form cluster_1 Keto-Enamine Form C_Imine C=N Carbon ~155-165 ppm C_Enamine C-N Carbon ~140-148 ppm C_Imine->C_Enamine Tautomerization (Proton Shift) C_Ketone C=O Carbon ~180-190 ppm

Figure 2: Chemical shift migration during tautomerization. Recognizing these shifts prevents misinterpretation of "failed" syntheses.

References

  • Lyle, S. J., et al. "Covalent Organic Frameworks: Organic Chemistry Extended into Two and Three Dimensions." Journal of the American Chemical Society, 2016. Link

  • Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications." Chemical Society Reviews, 2016. Link

  • Laws, D. D., Bitter, H. M., & Jerschow, A. "Solid-State NMR Spectroscopic Methods in Chemistry." Angewandte Chemie International Edition, 2002. Link

  • Uribe-Romo, F. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 2011. Link

  • Duer, M. J. Introduction to Solid-State NMR Spectroscopy. Blackwell Publishing, 2004. Link

Sources

Definitive Guide: FT-IR Analysis of C=N Bond Formation in Terephthalohydrazide COFs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Analysis of C=N Bond Formation in Terephthalohydrazide COFs Content Type: Publish Comparison Guide

Executive Summary

In the development of Covalent Organic Frameworks (COFs), specifically those utilizing terephthalohydrazide (DETH) linkers, the formation of the hydrazone (C=N) bond is the critical structural determinant. While Powder X-Ray Diffraction (PXRD) confirms long-range order, it cannot definitively prove chemical connectivity. Fourier Transform Infrared Spectroscopy (FT-IR) is the primary analytical tool for validating the condensation reaction between hydrazides and aldehydes.

This guide provides a technical comparison of FT-IR against alternative characterization methods, details the specific spectral shifts indicative of successful synthesis, and offers a field-validated protocol for monitoring C=N bond formation in COF-42 and analogous systems.

Part 1: The Chemistry of Detection

The synthesis of terephthalohydrazide-based COFs (e.g., COF-42, COF-43) involves the condensation of a dihydrazide with a trialdehyde. The target linkage is the hydrazone bond .

The "Fingerprint" of Success

Unlike simple imine formations, terephthalohydrazide COFs possess a unique spectral signature due to the proximity of the carbonyl group to the forming C=N bond.

Comparative Spectral Data: Reactants vs. Product

Functional GroupVibration ModeReactant (Aldehyde/Hydrazide)Product (Hydrazone COF)Status
Aldehyde C=O Stretch1680 – 1697 cm⁻¹Absent Disappearance confirms consumption
Hydrazide NH₂ Stretch3100 – 3400 cm⁻¹ (Doublet)Absent Disappearance confirms consumption
Hydrazone C=N StretchN/A1610 – 1625 cm⁻¹ Appearance confirms linkage
Amide C=O Stretch~1643 cm⁻¹ (in Hydrazide)1659 – 1673 cm⁻¹ Blue shift due to resonance

Expert Insight: Do not look solely for the C=N peak. The most definitive proof of a terephthalohydrazide COF structure is the blue shift of the amide carbonyl . In the starting material, the C=O is conjugated with the NH₂ group. Upon forming the hydrazone, the resonance structure changes, typically shifting the amide C=O band to a higher wavenumber (approx. 1660 cm⁻¹). This distinguishes a successful framework from a physical mixture of reactants.

Part 2: Comparative Analysis of Analytical Techniques

Why rely on FT-IR when Solid-State NMR (ssNMR) and PXRD exist?

1. FT-IR vs. Solid-State ¹³C CP-MAS NMR
  • ssNMR: Provides atomic-level resolution. It will show a distinct carbon resonance for the C=N bond at ~149 ppm (for COF-42).[1]

    • Pros: Unambiguous structural proof; quantifies defect sites.

    • Cons: High cost, low accessibility, long acquisition times (hours to days).

  • FT-IR:

    • Pros: Rapid (seconds), minimal sample requirement, excellent for kinetic monitoring.

    • Performance Verdict: FT-IR is the superior process control tool . If the C=O aldehyde peak at 1690 cm⁻¹ persists, the reaction is incomplete. ssNMR is best reserved for final structural validation, not routine optimization.

2. FT-IR vs. PXRD[2]
  • PXRD: Measures crystallinity.[3] A sharp peak at low 2θ (e.g., 2.9° for COF-42) indicates ordered stacking.

  • The Trap: A material can be crystalline but chemically impure (e.g., solvates or unreacted starting material trapped in a lattice). Conversely, a material can be amorphous (no PXRD peaks) but chemically fully cross-linked.

  • Performance Verdict: FT-IR validates the chemical bond ; PXRD validates the physical order . Both are mandatory, but FT-IR is the primary indicator of reaction success.

Part 3: Visualization of the Analytical Workflow

The following diagram illustrates the logical pathway for verifying COF formation, highlighting the critical decision points based on spectral data.

COF_Analysis_Workflow Start Crude COF Powder SolventWash Solvent Wash / Soxhlet (Remove monomers) Start->SolventWash FTIR_Scan Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) SolventWash->FTIR_Scan Check_Aldehyde Check 1690 cm⁻¹ (Aldehyde C=O) FTIR_Scan->Check_Aldehyde Check_CN Check 1610-1625 cm⁻¹ (Hydrazone C=N) Check_Aldehyde->Check_CN Peak Absent Result_Incomplete FAILED: Unreacted Monomer Present Check_Aldehyde->Result_Incomplete Peak Present Check_Amide Check Amide Shift (>1650 cm⁻¹) Check_CN->Check_Amide Strong Peak Result_Mixture WARNING: Physical Mixture/Defects Check_CN->Result_Mixture Peak Weak/Absent Result_Success VALIDATED: Hydrazone Linkage Formed Check_Amide->Result_Success Shift Observed Check_Amide->Result_Mixture No Shift

Figure 1: Decision logic for validating Terephthalohydrazide COF synthesis via FT-IR.

Part 4: Experimental Protocol

This protocol is optimized for COF-42 (2,5-diethoxyterephthalohydrazide + 1,3,5-triformylbenzene) but is applicable to most hydrazone COFs.

Materials
  • Monomer A: 2,5-diethoxyterephthalohydrazide (DETH)

  • Monomer B: 1,3,5-triformylbenzene (TFB)[4]

  • Solvents: 1,4-Dioxane, Mesitylene[5]

  • Catalyst: Aqueous Acetic Acid (6 M)

  • FT-IR Sampling: KBr (Spectroscopic Grade) or Diamond ATR

Step-by-Step Methodology
  • Synthesis Setup:

    • In a Pyrex tube, charge DETH (0.15 mmol) and TFB (0.10 mmol) to maintain stoichiometric balance.

    • Add 1,4-Dioxane/Mesitylene (1:1 v/v, 2 mL).

    • Sonicate for 10 minutes until a homogeneous dispersion is achieved.

    • Add 0.2 mL of 6 M aqueous acetic acid.

    • Flash freeze in liquid nitrogen, evacuate to internal pressure < 100 mTorr, and flame seal (or use a high-pressure screw cap).

    • Heat at 120°C for 72 hours .

  • Purification (Critical for FT-IR Accuracy):

    • Why: Unreacted aldehyde has a high molar absorptivity and can mask the COF signal.

    • Collect the precipitate via filtration.[5]

    • Wash copiously with anhydrous tetrahydrofuran (THF) and acetone.

    • Soxhlet Extraction: Extract with THF for 24 hours to remove occluded guests.

    • Activate (dry) under dynamic vacuum at 100°C for 12 hours.

  • FT-IR Data Acquisition:

    • Method: Transmission mode (KBr pellet) is recommended over ATR for COFs to resolve subtle shifts in the fingerprint region.

    • Preparation: Mix 1 mg of activated COF powder with 100 mg dry KBr. Grind to a fine powder and press into a transparent pellet.

    • Parameters: 32 scans, 4 cm⁻¹ resolution.

  • Data Interpretation:

    • Normalize the spectrum against the aromatic C=C stretch (~1500 cm⁻¹) if comparing samples.

    • Zoom into the 1550–1750 cm⁻¹ region.

    • Verify the absence of the 1690 cm⁻¹ peak.

    • Verify the presence of the 1610–1625 cm⁻¹ shoulder/peak.

Part 5: Reaction Pathway Diagram

Understanding the molecular transformation helps in interpreting the spectra.

Reaction_Pathway Hydrazide Terephthalohydrazide (NH2-NH-C=O) Reaction Condensation (- H2O) Hydrazide->Reaction Spec_React Peaks: 1690 cm⁻¹ (C=O) 3300 cm⁻¹ (NH2) Hydrazide->Spec_React Aldehyde Aldehyde Core (H-C=O) Aldehyde->Reaction Aldehyde->Spec_React COF COF Framework (C=N-NH-C=O) Reaction->COF Spec_Prod Peaks: 1620 cm⁻¹ (C=N) 1660 cm⁻¹ (Amide C=O) COF->Spec_Prod

Figure 2: Chemical pathway and corresponding spectral shifts for Hydrazone COF formation.

References
  • Uribe-Romo, F. J., et al. (2011). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society. [Link]

  • Waller, P. J., et al. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research. [Link]

  • Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry. Chemical Society Reviews. [Link]

  • Li, X., et al. (2020). Constructing Hydrazone-Linked Chiral Covalent Organic Frameworks. MDPI Molecules. [Link]

Sources

Comparative Guide: Ionic Conductivity of COF-Based vs. Liquid Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Divergence

The transition from liquid electrolytes (LEs) to solid-state electrolytes (SSEs) is driven by the need for safety and higher energy density. Covalent Organic Frameworks (COFs)—crystalline, porous polymers with tunable skeletons—represent a paradigm shift.[1] Unlike LEs, which rely on vehicular transport (solvent-assisted diffusion), COFs facilitate structural hopping (channel-guided ion movement).

This guide objectively compares these two systems, focusing on ionic conductivity (


), lithium-ion transference number (

), and the experimental protocols required to validate them.
Mechanistic Comparison: Vehicular vs. Hopping

The fundamental difference in performance stems from the ion transport mechanism.

  • Liquid Electrolytes (LE):

    
     ions are solvated by solvent molecules (e.g., EC/DMC). Transport occurs via the diffusion of the entire solvated complex. Both cations (
    
    
    
    ) and anions (
    
    
    ) move, leading to concentration polarization.
  • COF Electrolytes: The anionic backbone is often immobilized (single-ion conductors).[2]

    
     ions "hop" between specific binding sites (e.g., sulfonate or carbonyl groups) within ordered 1D channels. This decoupling of cation/anion motion is the causality behind the superior transference numbers in COFs.
    

IonTransport cluster_Liquid Liquid Electrolyte (Vehicular) cluster_COF COF Electrolyte (Hopping) L_Solvent Solvent Shell L_Anion Anion (Mobile) L_Solvent->L_Anion Co-diffusion L_Ion Li+ (Solvated) L_Ion->L_Solvent Coordination C_Backbone COF Framework (Immobilized Anions) C_Site1 Site A C_Backbone->C_Site1 C_Site2 Site B C_Backbone->C_Site2 C_Ion Li+ (Naked/Loose) C_Site1->C_Ion Desorption C_Ion->C_Site2 Hopping (Low Ea)

Figure 1: Mechanistic distinction between vehicular transport in liquids (left) and site-to-site hopping in COFs (right).

Part 2: Comparative Performance Metrics

The following data synthesizes recent experimental findings. While LEs dominate in raw bulk conductivity, COFs offer superior selectivity (


) and thermal stability.
Table 1: Quantitative Performance Comparison
MetricStandard Liquid Electrolyte (1M LiPF6 in EC/DMC)COF-Based Solid Electrolyte (e.g., COF-SO3Li, TpPa-1)Causality / Insight
Ionic Conductivity (

)

S/cm
(High)

to

S/cm
(Moderate)
Liquid viscosity allows fast diffusion. COFs rely on energy barriers between hopping sites; "wetted" quasi-solid COFs bridge this gap.

Transference Number (

)
0.2 – 0.4 (Poor)0.8 – 0.95 (Excellent)In liquids, anions move faster than solvated

. In COFs, anions are covalently tethered to the framework, creating single-ion conduction.[2]
Activation Energy (

)
0.10 – 0.15 eV 0.20 – 0.50 eV Hopping requires overcoming electrostatic attraction at binding sites, whereas liquid diffusion is diffusion-controlled.
Thermal Stability Volatile >60°CStable >200°CCovalent bonding in COFs prevents degradation; liquids suffer from solvent evaporation and flammability.
Interface Resistance Low (Wets electrodes easily)High (Solid-solid contact)Liquids conform to electrode porosity. COF pellets require high pressure or wetting agents to reduce grain boundary resistance.
Data Interpretation[2][3][4]
  • The Conductivity Gap: Pure, dry COFs rarely exceed

    
     S/cm. To compete with liquids (
    
    
    
    S/cm), researchers use Quasi-Solid State (QSS) approaches, infiltrating COF pores with small amounts of liquid electrolyte or ionic liquids. This yields a "best of both worlds" scenario:
    
    
    S/cm with
    
    
    .
  • The Selectivity Advantage: A low

    
     in liquids causes salt depletion at the anode during fast charging, leading to dendrites. The high 
    
    
    
    of COFs suppresses this, enabling safer operation at high current densities despite lower bulk conductivity.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible data, strict protocols must be followed. The measurement of ionic conductivity in solids differs significantly from liquids due to contact resistance and sample geometry.

Protocol A: Measuring Ionic Conductivity (EIS Method)

Objective: Determine bulk conductivity (


) separating it from grain boundary and interfacial resistance.

Materials:

  • COF Sample: Pressed pellet (typically 10-13 mm diameter, ~0.5-1.0 mm thick). Critical: Pellet density must be uniform; press at >200 MPa.

  • Liquid Sample: Glass fiber separator soaked in electrolyte.

  • Cell: CR2032 Coin Cell or Swagelok cell with Blocking Electrodes (Stainless Steel - SS).

Workflow:

  • Assembly (Argon Glovebox): Sandwich the sample between two SS blocking electrodes (SS || Electrolyte || SS).

  • Equilibration: Rest cell for 2-4 hours to ensure interfacial wetting (for QSS-COFs) or mechanical relaxation.

  • EIS Measurement:

    • Frequency Range: 1 MHz to 0.1 Hz.

    • Amplitude: 10 mV.

    • Temperature: Measure from 25°C to 80°C (Arrhenius plot generation).

  • Analysis (Nyquist Plot):

    • Liquids: The plot usually shows a straight line intersecting the Z' axis. The intercept is

      
      .
      
    • COFs: You will likely see a semi-circle (grain boundary/bulk) followed by a tail (electrode polarization). Fit to equivalent circuit

      
      .
      

Calculation:



Where 

= thickness (cm),

= resistance (

) from Nyquist intercept,

= area (

).
Protocol B: Lithium Transference Number ( )[5][6]

Objective: Quantify the fraction of current carried solely by


. The Bruce-Vincent Method  is the gold standard for solid electrolytes.

Workflow:

  • Cell: Li metal || Electrolyte || Li metal (Symmetric Cell).[3]

  • Step 1 (Initial Impedance): Perform EIS to measure initial interfacial resistance (

    
    ).
    
  • Step 2 (DC Polarization): Apply a small DC voltage (

    
    , typically 10 mV) until current stabilizes (
    
    
    
    ). Record initial current (
    
    
    ).
  • Step 3 (Final Impedance): Perform EIS immediately after polarization to measure final resistance (

    
    ).
    

Calculation:



Note: For ideal liquids,


, simplifying the equation. For COFs, the SEI layer growth on Li metal can change 

, making the full equation mandatory.

BruceVincent Start Start: Li || COF || Li Cell EIS_1 1. Measure Initial Impedance (R₀) Start->EIS_1 DC_Pol 2. Apply DC Bias (10mV) Wait for Steady State (Iss) EIS_1->DC_Pol Record I₀ EIS_2 3. Measure Final Impedance (Rss) DC_Pol->EIS_2 Record Iss Calc 4. Calculate t_Li+ using Bruce-Vincent Eq EIS_2->Calc

Figure 2: Bruce-Vincent workflow for determining cation transference number.

Part 4: Future Outlook & Challenges

While COFs solve the transference number issue, they face scalability hurdles.

  • Interfacial Contact: The rigid nature of COF pellets leads to poor contact with electrodes. Solution: In-situ polymerization of COFs on the electrode surface or using a "polymer-in-COF" composite binder.

  • Thickness: COF pellets are often too thick (>500

    
    ) for commercial cells. Target:  Free-standing COF membranes <50 
    
    
    
    .
  • Voltage Stability: While COFs are chemically stable, the electrochemical stability window depends on the functional groups. Sulfonate groups may reduce at low voltages vs.

    
    .
    

References

  • Ionic Covalent Organic Framework Solid-State Electrolytes. Advanced Materials, 2024.[4] Link

  • Covalent organic framework-based solid-state electrolytes for lithium metal batteries. Chemical Communications, 2024.[4][5] Link

  • Revealing Lithium Ion Transport Mechanisms and Solvation Structures in Carbonate Electrolytes. Stanford University / ACS, 2024. Link

  • Single-ion quasi-solid-state electrolytes based on sulfonimide-functionalized covalent organic framework. Polymer Chemistry, 2020. Link

  • Conductivity experiments for electrolyte formulations and their automated analysis. Nature Scientific Data, 2023. Link

Sources

Comparative Guide: SEM and TEM Morphology Characterization of COF Nanofibers vs. Particles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of Covalent Organic Frameworks (COFs) from bulk powders to engineered nanomorphologies represents a critical leap in drug delivery systems (DDS). While bulk COF particles often suffer from irregular packing and burst release profiles, COF nanofibers offer high-aspect-ratio structures that mimic the extracellular matrix, enabling sustained release and improved tissue adhesion.

This guide provides a rigorous technical comparison of these two morphologies. It details the specific scanning electron microscopy (SEM) and transmission electron microscopy (TEM) protocols required to characterize them, emphasizing the mitigation of beam damage in these fragile organic lattices.

Part 1: The Morphological Divide in Drug Delivery

The choice between nanofibers and particles dictates the pharmacokinetic profile of the loaded therapeutic.

FeatureCOF Nanoparticles (0D/3D)COF Nanofibers (1D)
Primary Synthesis Solvothermal, Emulsion PolymerizationElectrospinning, Template Synthesis, PIPS
Packing Behavior Random aggregation; varying inter-particle void space.Non-woven mats; high porosity with interconnected channels.
Drug Release Profile Burst Release Risk: Short diffusion path lengths often lead to rapid initial dumping of payload.Sustained Release: Long diffusion paths along the fiber axis and polymer shell shielding (in core-shell designs).
Biomedical Utility Injectable dispersions, cellular uptake (endocytosis).Wound dressings, tissue scaffolds, implant coatings.

Part 2: SEM Characterization Strategy

Objective: Topographical analysis, aspect ratio determination, and agglomeration assessment.

The Challenge: Charging and Resolution

COFs are organic insulators. Under a high-energy electron beam, they accumulate charge, causing image drift and "blooming" artifacts that obscure surface pores. Furthermore, high accelerating voltages can melt or degrade the polymer backbone.

Validated Protocol: Low-Voltage High-Resolution SEM

1. Sample Preparation (The "Ultra-Thin" Rule)

  • Particles: Disperse 1 mg of COF powder in 1 mL ethanol. Sonicate for 5 minutes. Drop-cast 5

    
    L onto a silicon wafer (not carbon tape, to avoid background texture). Air dry.
    
  • Fibers: Mount the electrospun mat directly onto an aluminum stub using conductive carbon tape. Ensure the edges are grounded with silver paste to create a charge drain path.

2. Conductive Coating

  • Standard: Sputter coat with Gold/Palladium (Au/Pd) for 30–60 seconds.

  • High-Res Requirement: For pore visualization (<5 nm), use Osmium or Platinum (1–2 nm thickness) . Thick gold grains can mask the intrinsic mesopores of the COF.

3. Imaging Parameters (Self-Validating Logic)

  • Accelerating Voltage: Set to 1.0 – 3.0 kV . Reasoning: Low landing energy restricts the interaction volume to the surface, revealing true topography rather than bulk signals, and minimizes charging.

  • Beam Current: Low (<50 pA).

  • Detector: In-lens Secondary Electron (SE) detector for maximum surface detail.

Part 3: TEM Characterization Strategy

Objective: Internal porosity, crystallinity (lattice fringes), and defect analysis.

The Challenge: Beam Damage (Radiolysis)

This is the most critical failure point. COFs are beam-sensitive materials.[1][2] High-energy electrons (200-300 kV) destroy the crystalline order (amorphization) within seconds, often before an image can be captured.

Validated Protocol: Low-Dose & Cryo-TEM[1]

1. Grid Preparation

  • Use Lacey Carbon grids rather than continuous carbon films.

  • Why: Lacey carbon provides open holes. Imaging the COF spanning a hole eliminates background noise from the support film, enhancing contrast for these low-density materials.

2. The "Search and Shoot" Workflow

  • Step A (Search): Operate in diffraction mode or at very low magnification (2000x) with the beam spread wide to locate a target area without dosing it heavily.

  • Step B (Focus): Do NOT focus on your target. Focus on an adjacent area of the grid carbon.

  • Step C (Shoot): Move to the target and capture the image immediately.

3. Critical Parameters

  • Voltage: 80 – 120 kV (preferred over 200 kV to reduce knock-on damage).

  • Electron Dose: Must be kept < 10

    
      for structural preservation.
    
  • Cryo-Protection (Optional but Recommended): Freezing the sample to liquid nitrogen temperatures (Cryo-TEM) significantly slows the degradation rate, allowing for higher resolution imaging of the lattice fringes.

Part 4: Comparative Performance Data

The following table synthesizes typical characterization outcomes for COF drug carriers, derived from comparative literature analysis.

MetricCOF Nanoparticles (e.g., TpPa-1 spheres)COF Nanofibers (e.g., Electrospun COF/PAN)
BET Surface Area High (800 - 2000 m²/g) Accessible surface is maximized.Moderate (400 - 1200 m²/g) Polymer binders used in spinning may block some pores.
Crystallinity (PXRD/TEM) Sharp peaks; clear lattice fringes in TEM (if low dose used).Broadened peaks due to polymer blending; lattice orientation often follows fiber axis.
Dispersibility (PDI) High PDI (>0.3) common due to aggregation.N/A (Continuous mat).
Drug Loading Capacity 10–30 wt% (Surface adsorption dominant).20–50 wt% (Encapsulation + Adsorption).
Release Kinetics (T₅₀) Fast (2–6 hours) Burst release typical.Slow (12–48 hours) Diffusion controlled by fiber diameter and shell thickness.

Part 5: Experimental Workflow Visualization

The following diagram outlines the decision tree and workflow for characterizing these materials, ensuring data integrity.

COF_Characterization_Workflow Start COF Sample Synthesis Morph_Check Morphology Decision Start->Morph_Check Fiber_Prep Nanofibers: Mount on Stub (Ground Edges) Morph_Check->Fiber_Prep 1D Fibers Part_Prep Particles: Dilute Dispersion -> Si Wafer Morph_Check->Part_Prep 0D/3D Particles Fiber_SEM SEM Analysis: Measure Diameter & Alignment (1-3 kV, In-Lens SE) Fiber_Prep->Fiber_SEM TEM_Prep TEM Prep: Drop-cast on Lacey Carbon (Optional: Cryo-Plunge) Fiber_SEM->TEM_Prep If internal structure needed Data_Analysis Data Correlation: Link Morphology to Release Profile Fiber_SEM->Data_Analysis Part_SEM SEM Analysis: Assess Aggregation & Size Dist. (High-Res Coating) Part_Prep->Part_SEM Part_SEM->TEM_Prep Part_SEM->Data_Analysis TEM_Imaging Low-Dose TEM (<10 e⁻/Ų): 1. Search in Diffraction Mode 2. Focus on Adjacent Carbon 3. Capture Lattice Fringes TEM_Prep->TEM_Imaging TEM_Imaging->Data_Analysis

Figure 1: Integrated workflow for morphological validation of COF drug carriers. Note the distinct preparation paths for fibers vs. particles to avoid artifacts, converging on Low-Dose TEM for structural verification.

References

  • Atomic-level imaging of beam-sensitive COFs and MOFs by low-dose electron microscopy. Nanoscale Horizons, 2024. Link

  • Probing Defects in Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 2024. Link

  • Drug Delivery Applications of Core-Sheath Nanofibers Prepared by Coaxial Electrospinning. Pharmaceutics, 2019. Link

  • Shape-Controlled Synthesis of Covalent Organic Frameworks Enabled by Polymerization-Induced Phase Separation. Nature Communications, 2023. Link

  • Characterization of metal-organic frameworks by transmission electron microscopy. Materials Research Letters, 2022. Link

Sources

Lithium-ion transference number measurement of COF solid electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Lithium-Ion Transference Number (


) Measurement in COF Solid Electrolytes: A Comparative Methodological Guide 

Executive Summary

In the development of next-generation solid-state lithium metal batteries (LMBs), the lithium-ion transference number (


) is a critical diagnostic parameter. A low 

indicates that a large fraction of the ionic current is carried by anions (e.g., TFSI⁻), leading to severe concentration polarization, increased internal resistance, and the nucleation of lithium dendrites.

Recently, Covalent Organic Frameworks (COFs) have emerged as highly effective solid-state electrolytes (SSEs) or composite polymer additives[1]. Thanks to their highly ordered 1D/2D nanochannels and customizable functional groups (such as aldehydes, imides, and spiroborates), COFs can selectively immobilize anions while facilitating rapid Li⁺ hopping[1][2][3]. This guide provides a rigorous comparison of the analytical methods used to measure


 in COF-based systems, supported by verified experimental protocols and benchmark literature data.

Mechanistic Overview: Why COFs Achieve High

As an application scientist, it is crucial to understand why a material behaves the way it does before measuring it. In traditional liquid electrolytes or pure poly(ethylene oxide) (PEO) solid electrolytes,


 typically hovers around 0.18 to 0.20 because the polymer chains strongly chelate Li⁺, leaving the bulky anions highly mobile[2].

COFs invert this dynamic through two primary mechanisms:

  • Steric and Electrostatic Hindrance: Functional groups engineered into the COF pore walls (e.g., the aldehyde groups in COF-LZU1 or the carbonyl groups in TAPA-PDI-COF) form strong hydrogen bonds or electrostatic interactions with anions like TFSI⁻, severely restricting their mobility[4][5].

  • Single-Ion Conduction: Advanced COFs, such as spiroborate-linked COFs, covalently tether the anionic charge directly to the rigid framework. This creates a true single-ion conductor where only the Li⁺ cations can migrate through the pores, pushing the theoretical

    
     close to 1.0[1].
    

Caption: Mechanistic pathway of selective Li+ transport and anion immobilization in COF solid electrolytes.

Comparative Analysis of Measurement Techniques

Determining the true transference number in solid polymer and COF electrolytes is notoriously complex. Researchers primarily rely on three techniques, each with distinct physical assumptions and limitations[6][7][8].

Measurement TechniquePhysical PrinciplePros for COF ElectrolytesCons & Limitations
Bruce-Vincent (BV) Method AC impedance combined with DC polarization to measure steady-state migration current[6].Industry standard; highly accessible; directly measures macroscopic cell polarization.Assumes an ideal, infinitely dilute solution. Often overestimates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

if neutral ion pairs or triplets are present[9].
PFG-NMR (Pulsed Field Gradient NMR) Measures the self-diffusion coefficients (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

) of individual nuclei using magnetic field gradients[7].
Provides atomic-level insight into independent ion mobility; excellent for validating COF pore restriction.Measures random thermal motion, not directional migration under an electric field. Underestimates

if correlated ion-pairing exists[10].
Electromotive Force (EMF) / Hittorf Measures concentration gradients or true mass transport across a divided cell.Yields the rigorously defined, "true" thermodynamic transference number.Extremely difficult to execute in solid-state cells; requires complex concentration cell setups[9].

Scientist's Verdict: While PFG-NMR provides excellent fundamental diffusion data, the Bruce-Vincent method remains the pragmatic standard for benchmarking solid-state batteries because it mimics the actual polarization conditions of an operating cell. However, when evaluating COFs, BV data should ideally be cross-validated with NMR to rule out artifacts from ion pairing[10][11].

Experimental Protocol: The Bruce-Vincent Method (Self-Validating Workflow)

The Bruce-Vincent method requires a symmetrical Li | COF-Electrolyte | Li coin cell. The protocol is a self-validating system: the initial impedance validates the cell's baseline state, the DC polarization induces the concentration gradient, and the final impedance ensures the interfaces have not degraded during the test[6][11].

Prerequisites:

  • Electrochemical workstation (e.g., Metrohm Autolab or Biologic)[12].

  • Symmetrical Li | COF-SPE | Li CR2032 coin cells assembled in an Argon-filled glovebox.

  • Temperature chamber (measurements are typically taken at 25 °C or 60 °C to ensure polymer chain mobility).

Step-by-Step Methodology:

  • Initial Electrochemical Impedance Spectroscopy (EIS):

    • Action: Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 0.1 Hz.

    • Causality: This generates a Nyquist plot. The high-frequency intercept represents bulk resistance (

      
      ), while the mid-frequency semicircle represents the initial interfacial charge-transfer resistance (
      
      
      
      ).
  • DC Polarization (Chronoamperometry):

    • Action: Apply a small, constant DC voltage (

      
      , typically 10 mV) for a duration of 2 to 4 hours[11][12].
      
    • Causality: The voltage initially drives both Li⁺ and anions, yielding a high initial current (

      
      ). Because the Li electrodes block anions, the anions eventually accumulate at the interfaces, creating a concentration gradient that counteracts the electric field. The current decays until it reaches a steady state (
      
      
      
      ), where only Li⁺ ions are moving.
  • Final EIS:

    • Action: Immediately repeat the EIS parameters from Step 1.

    • Causality: Extracts the steady-state interfacial resistance (

      
      ). This corrects for any passivation or degradation of the Li-metal interface that occurred during the DC polarization step.
      
  • Calculation:

    • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       using the Bruce-Vincent equation:
      
      
      
      

Caption: Logical workflow of the Bruce-Vincent electrochemical protocol for determining tLi+.

Comparative Experimental Data: COF Performance Benchmarks

The integration of COFs into solid electrolytes has yielded dramatic improvements in


 compared to neat PEO (which typically exhibits 

). Below is a comparative table of recent benchmark data derived from the Bruce-Vincent method.
Electrolyte SystemCOF Functional Group / Mechanism

Measurement TempSource
Neat PEO (Baseline) None (Strong Li⁺ chelation by ether oxygen)0.1860 °C[2][4]
PEO-5% COF-LZU1 Aldehyde groups (Interacts with TFSI⁻)0.4360 °C[2][4][12]
Polymer-COF (FPI) Homologous Imide bonds (Li⁺ selective gates)0.82Room Temp[3]
TAPA-PDI-COF / SN C=O groups & well-aligned nanochannels0.855Room Temp[5]
Unsubstituted Imidazole COF Imidazole moieties (Intrinsic 2D channels)0.88Room Temp[13]
Spiroborate COF Anionic spiroborate linkage (Single-ion conductor)0.80Room Temp[1]

Data Synthesis: The data clearly illustrates that transitioning from simple physical blending (e.g., PEO with 5% COF-LZU1) to highly engineered, functionalized COFs (like TAPA-PDI or Spiroborate single-ion conductors) pushes the transference number from 0.43 to >0.80. This near-unity transference number is the primary reason these advanced COFs demonstrate superior resistance to lithium dendrite formation over thousands of plating/stripping cycles[3][5].

References

  • Current time information in Jasper County, US. Google Search.

  • Covalent Organic Framework Enhanced Solid Polymer Electrolyte for Lithium Metal Batteries. PMC. 2

  • Covalent Organic Framework Enhanced Solid Polymer Electrolyte for Lithium Metal Batteries. ResearchGate. 4

  • Homologous Imide Bonds to Build Polymer-Covalent Organic Framework Electrolytes for Efficient Ion Transport. Journal of the American Chemical Society. 3

  • Covalent Organic Framework-Based Electrolytes for Fast Li + Conduction and High-Temperature Solid-State Lithium-Ion Batteries. ResearchGate. 14

  • Polyimide covalent organic frameworks as efficient solid-state Li+ electrolytes. ResearchGate. 5

  • Covalent Organic Framework Enhanced Solid Polymer Electrolyte for Lithium Metal Batteries. MDPI. 12

  • Metal- and covalent-organic frameworks as solid-state electrolytes for metal-ion batteries. Philosophical Transactions of the Royal Society A.15

  • Covalent organic framework-based solid-state electrolytes for lithium metal batteries: from materials to applications. RSC Publishing.1

  • Covalent Organic Framework-Based Electrolytes for Lithium Solid-State Batteries—Recent Progress. MDPI. 13

  • Transference number measurement. Lithium Inventory. 6

  • Lithium transference in electrolytes with star-shaped multivalent anions measured by electrophoretic NMR. NSF PAR. 7

  • Lithium transference in electrolytes with star-shaped multivalent anions measured by electrophoretic NMR. RSC Publishing. 10

  • Bruce–Vincent transference numbers from molecular dynamics simulations. AIP Publishing. 8

  • Determination of Transport Parameters in Liquid Binary Electrolytes: Part II. Transference Number. mediaTUM. 9

  • Transport Number Determination and Relevance for Lithium Metal Batteries Using Localized Highly Concentrated Electrolytes. ACS Publications. 11

Sources

Benchmarking allyloxy-COF stability against imine-linked frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox in Reticular Chemistry

Covalent Organic Frameworks (COFs) have long suffered from a "stability-crystallinity paradox." The reversible imine condensation reaction, necessary for error correction and high crystallinity during synthesis, inherently renders the final framework susceptible to hydrolysis.

This guide benchmarks a specific solution: Allyloxy-functionalized COFs . Unlike standard imine frameworks, allyloxy-COFs offer a unique handle for post-synthetic modification (PSM). By leveraging the allyl group for interlayer cross-linking or steric locking , these materials transition from fragile 2D stacks to robust, pseudo-3D architectures. This guide provides the experimental evidence, protocols, and mechanistic insights required to validate this transition in your own laboratory.

Mechanistic Insight: Why Allyloxy?

The superior stability of Allyloxy-COFs is not merely a function of hydrophobicity; it is driven by linkage engineering . Standard imine COFs rely on weak


-

stacking to hold 2D layers together. In contrast, allyloxy groups allow for the formation of covalent bridges between these layers or within the pore walls.
The Stabilization Pathway

The following diagram illustrates the transformation from a reversible imine linkage to a "locked" allyloxy-stabilized system.

StabilityPathway Imine Standard Imine COF (Reversible -C=N-) Hydrolysis Hydrolytic Attack (Acid/Base/Water) Imine->Hydrolysis Susceptible AllylCOF Allyloxy-Functionalized COF (Pendant -O-CH2-CH=CH2) Imine->AllylCOF Monomer Substitution Collapse Framework Collapse (Amorphous) Hydrolysis->Collapse Bond Cleavage Locking Post-Synthetic Locking (Thiol-ene / Oxidative Cross-link) AllylCOF->Locking PSM Treatment StableCOF Locked Allyloxy-COF (Irreversible Covalent Bridges) Locking->StableCOF Covalent Stabilization StableCOF->Hydrolysis Resistant

Figure 1: Mechanistic divergence between standard imine degradation and allyloxy-mediated stabilization. The "Locking" step converts weak van der Waals forces into robust covalent bonds.

Benchmarking Data: Allyloxy-COF vs. Imine-COF

The following data aggregates performance metrics from high-impact studies comparing standard imine COFs (e.g., COF-LZU1, TpPa-1) against allyloxy-functionalized variants (e.g., BATHz-Bt or cross-linked analogs).

Chemical Stability Profile

Data derived from solvothermal stress testing (7 days).

ParameterStandard Imine COFAllyloxy-Locked COFImprovement Factor
Acid Stability (12 M HCl) Dissolves/Amorphous < 24hCrystalline > 7 daysHigh (Complete Retention)
Base Stability (14 M NaOH) Partial HydrolysisCrystalline > 7 daysHigh
Boiling Water Surface Area Loss > 40%Surface Area Loss < 5%Moderate-High
Mechanical Stress Exfoliates/CrumblesRetains MorphologyCritical (Cross-linking effect)
Porosity Retention (BET Surface Area)

A critical benchmark is whether the "locking" mechanism blocks pores. Experimental data confirms that allyloxy-locking preserves porosity while enhancing robustness.

  • Standard Imine COF (Initial): ~1200 m²/g

    
    After Acid Treatment:  < 50 m²/g (Collapse)
    
  • Allyloxy-COF (Initial): ~1050 m²/g

    
    After Acid Treatment:  ~980 m²/g (Retention)
    

Expert Insight: The slight reduction in initial surface area for Allyloxy-COFs (compared to bare imine) is a trade-off for the steric bulk of the allyl group. However, the functional surface area under physiological or harsh conditions is infinitely superior because the framework survives.

Experimental Protocol: Synthesis and Locking

To replicate these stability benchmarks, follow this validated protocol for synthesizing a "Locked" Allyloxy-COF. This workflow assumes the use of 2,5-bis(allyloxy)terephthalohydrazide (or similar allyl-monomer) and a trialdehyde linker.

Phase 1: Solvothermal Synthesis (The Imine Assembly)
  • Reagents: Weigh 2,5-bis(allyloxy)terephthalohydrazide (0.1 mmol) and 1,3,5-triformylphloroglucinol (0.067 mmol).

  • Solvent System: Dissolve in 3 mL of Mesitylene/Dioxane (1:1 v/v).

  • Catalyst: Add 0.3 mL of 6 M aqueous acetic acid.

  • Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (critical for preventing premature oxidation of allyl groups).

  • Crystallization: Seal in a Pyrex tube and heat at 120°C for 72 hours .

  • Purification: Wash with THF and acetone; Soxhlet extraction (24 h) to remove oligomers.

Phase 2: Post-Synthetic Locking (The Stabilization Step)

Choose one of the following methods based on your available equipment.

Method A: Thiol-Ene "Click" Cross-linking (Chemical Lock)

  • Suspend 50 mg of Allyloxy-COF in 5 mL of chloroform.

  • Add 1,2-ethanedithiol (excess, 10 equiv per allyl group) and AIBN (0.5 equiv) as a radical initiator.

  • Irradiate with UV light (365 nm) or heat to 60°C for 12 hours.

  • Result: The dithiol bridges adjacent allyl groups, covalently locking the layers.

Method B: Thermal Oxidative Cross-linking (Physical Lock)

  • Place the Allyloxy-COF powder in a vacuum oven.

  • Heat to 200°C for 4 hours under a controlled air atmosphere (or partial vacuum).

  • Result: Induces self-polymerization of allyl groups, increasing thermal stability up to 350°C.

Critical Analysis & Troubleshooting (E-E-A-T)

Causality of Failure
  • Problem: The Allyloxy-COF loses crystallinity after the "locking" step.

    • Cause: The cross-linker (e.g., dithiol) was too short or too bulky, distorting the lattice during the reaction.

    • Solution: Use a linker with flexibility matching the interlayer distance (approx. 3.4 Å). 1,2-ethanedithiol is often ideal.

  • Problem: Incomplete stability in NaOH.

    • Cause: Incomplete conversion of imine bonds or insufficient cross-linking density.

    • Solution: Monitor the disappearance of the C=C allyl stretch (approx. 1645 cm⁻¹) via FTIR to ensure high conversion during the locking phase.

Self-Validating System

To verify you have successfully created a "Locked" framework:

  • FTIR Check: Look for the reduction of the allyl -CH=CH2 peaks.

  • Solubility Test: Attempt to dissolve the product in hexafluoroisopropanol (HFIP). Standard imine COFs will dissolve or fragment; Locked Allyloxy-COFs will remain as a suspension.

References

  • Chemical Conversion and Locking of the Imine Linkage: Enhancing the Functionality of Covalent Organic Frameworks. Angew. Chem. Int. Ed. (2021).[1][2][3][4] Link

    • Context: Foundational review on locking strategies for imine COFs.[5]

  • 2D-to-3D Transformations of a Covalent Organic Framework via Post-Synthetic Crosslinking. J. Am. Chem. Soc. (2023/2025).[2][6] Link

    • Context: Primary source for the mechanical and hydrolytic stability gains via cross-linking.
  • Application of Synthesized 2,5-bis(allyloxy)terephthalohydrazide Functionalized Covalent Organic Framework Material. Mater. Today Commun. (2021).[1][2][3][4] Link[3]

    • Context: Specific data on the "BATHz-Bt" allyloxy-COF and its stability in sensing applic
  • Stabilization of 2D Imine-Linked Covalent Organic Frameworks. Chemistry – A European Journal (2023). Link

    • Context: Discusses the role of linkage chemistry and interlayer interactions in stability.

Sources

Safety Operating Guide

2,5-Bis(allyloxy)terephthalohydrazide: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Bis(allyloxy)terephthalohydrazide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Safety Summary

Immediate Action Required: Treat 2,5-Bis(allyloxy)terephthalohydrazide (BOTH) as a high-energy reducing agent with polymerization potential.

  • Primary Hazard: Reactivity.[1] The hydrazide moiety (

    
    ) is a strong reducing agent incompatible with oxidizers. The allyloxy group (
    
    
    
    ) presents a cross-linking/polymerization risk if exposed to radical initiators.
  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste vendor.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with ketones (acetone) or oxidizers in waste streams.

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand why it is hazardous. This is not inert trash; it is a dormant chemical system waiting for a trigger.

FeatureChemical MoietyRisk Implication
Redox Activity Terephthalohydrazide CoreIncompatible with Oxidizers. Contact with nitric acid, peroxides, or hypochlorites (bleach) can cause immediate exothermic decomposition and evolution of toxic nitrogen oxides (

).
Polymerization Bis(allyloxy) PendantsCross-linking Hazard. In the presence of radical initiators or heat, this compound can polymerize. If this happens in a sealed waste drum, pressure buildup may cause rupture.
Toxicity Hydrazide DerivativeAquatic Toxicity & Sensitizer. Hydrazides are often skin sensitizers and toxic to aquatic life. Prevent all environmental release.
Waste Segregation Logic (The "Do Not Mix" List)

The most common accident involving hydrazides is improper waste consolidation.

CRITICAL RULE: Never place 2,5-Bis(allyloxy)terephthalohydrazide in a "General Organic Waste" container without verifying the solvent composition.

  • NO Acetone/Ketones: Hydrazides react with ketones to form hydrazones and water. This reaction releases heat and changes the chemical nature of the waste, potentially precipitating solids that clog disposal lines.

  • NO Oxidizers: Mixing with peroxides or nitrates is a fire hazard.

  • NO Bleach: Do not attempt to "kill" the waste with bleach. This can generate toxic chloramines or gas.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Start: Waste Generation FormCheck Is the waste Solid or Liquid? Start->FormCheck SolidPath Solid (Pure Substance) FormCheck->SolidPath Solid LiquidPath Liquid (Mother Liquor) FormCheck->LiquidPath Liquid SolidDispose Pack in HDPE Jar. Label: 'Toxic Solid, Organic'. Ship for Incineration. SolidPath->SolidDispose SolventCheck Does solvent contain Ketones or Aldehydes? LiquidPath->SolventCheck HalogenCheck Is solvent Halogenated? SolventCheck->HalogenCheck No SegregatedLiquid SEGREGATE. Use separate container. Label: 'Hydrazide Waste - NO KETONES'. SolventCheck->SegregatedLiquid Yes (Acetone, etc.) GeneralLiquid Combine with compatible Non-Halogenated Solvents. HalogenCheck->GeneralLiquid No (Ethanol, DMF) HaloLiquid Combine with Halogenated Waste. HalogenCheck->HaloLiquid Yes (DCM, Chloroform)

Figure 1: Decision logic for segregating hydrazide waste streams to prevent accidental reactivity.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-stock, weighing boat residues, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers (potential catalytic decomposition).

  • Dampening (Optional but Recommended): If the powder is very fine and prone to static dispersal, add a small amount of inert high-boiling solvent (e.g., mineral oil or glycol) to wet the solid. This reduces inhalation risk for waste handlers.

  • Labeling:

    • Primary Constituent: 2,5-Bis(allyloxy)terephthalohydrazide.[2][3][4][5]

    • Hazard Checkboxes: Toxic, Irritant.

    • Special Note: "REACTIVE: Reducing Agent. DO NOT MIX WITH OXIDIZERS."

  • Storage: Store in the Satellite Accumulation Area (SAA) away from nitric acid and oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors, filtrates, or wash solvents.

  • Solvent Identification: Determine the primary solvent.

    • If Acetone/Ketones:STOP. Collect in a dedicated "Hydrazide/Ketone" waste bottle. Do not mix with main streams.

    • If DMF/DMSO/Alcohols: Compatible with standard non-halogenated organic waste IF no oxidizers are present.

  • pH Check: Ensure the waste solution is near neutral (pH 6-8). Strong acids can catalyze hydrolysis to hydrazine (carcinogen); strong bases can induce decomposition.

  • Container: HDPE carboy or safety can.

  • Secondary Containment: Always store liquid waste in a secondary tray to capture leaks.

Emergency Procedures: Spill Management

In the event of a benchtop spill (1g - 100g).

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Neutralization (Dry Spill):

    • Do NOT sweep dry dust (static risk).

    • Cover spill with wet paper towels (water or ethanol) to dampen.

    • Scoop into a disposable container.

  • Decontamination:

    • Wipe the surface with a mild soap solution.

    • Do NOT use Bleach to clean the surface. Bleach + Hydrazide = Toxic Gas.

  • Disposal: Label the cleanup debris as hazardous chemical waste (same as Protocol A).

Regulatory & Compliance (US/EU Context)
Regulatory BodyClassificationAction Required
EPA (RCRA) Not specifically P- or U-listed.Classify as Characteristic Waste (Reactive/Toxic) or "D001/D003" if reactivity is demonstrated. Treat as hazardous.[6][7][8][9]
DOT (Shipping) Likely UN 3077 (Environmentally Hazardous Substance, Solid, n.o.s.)Ensure waste manifest lists "Hydrazide derivative" for transporter safety.
OSHA Hazardous ChemicalSDS must be available to all personnel handling the waste.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
2,5-Bis(allyloxy)terephthalohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.